molecular formula C8H6BFO2S B1393792 5-Fluorobenzo[b]thien-2-ylboronic acid CAS No. 501944-42-9

5-Fluorobenzo[b]thien-2-ylboronic acid

Cat. No.: B1393792
CAS No.: 501944-42-9
M. Wt: 196.01 g/mol
InChI Key: DGEAJPZHUYFBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorobenzo[b]thien-2-ylboronic acid is a useful research compound. Its molecular formula is C8H6BFO2S and its molecular weight is 196.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEAJPZHUYFBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CC(=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692849
Record name (5-Fluoro-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501944-42-9
Record name (5-Fluoro-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluorobenzo[b]thien-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-Fluorobenzo[b]thien-2-ylboronic acid, a valuable building block in medicinal chemistry and materials science. The document delves into the strategic considerations for the synthesis of the 5-fluorobenzo[b]thiophene precursor, followed by a detailed exploration of the regioselective functionalization at the C2 position to introduce the boronic acid moiety. The core of this guide is a detailed, field-proven protocol for the synthesis, purification, and characterization of the target compound. The underlying chemical principles, including the influence of the fluorine substituent on reactivity and regioselectivity, are discussed to provide a deeper understanding of the experimental choices.

Introduction: The Significance of this compound

The benzo[b]thiophene scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional organic materials. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This compound serves as a key intermediate for the facile introduction of the 5-fluorobenzo[b]thien-2-yl moiety into a wide array of molecular architectures through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This makes it a highly sought-after building block in drug discovery programs targeting a range of therapeutic areas.

Retrosynthetic Analysis and Strategic Planning

The synthesis of this compound can be logically approached through a retrosynthetic analysis that disconnects the carbon-boron bond. This reveals the key intermediate, 5-fluorobenzo[b]thiophene, and a suitable boron electrophile.

G 5-Fluorobenzo[b]thien-2-ylboronic_acid This compound 5-Fluorobenzo[b]thien-2-yllithium 5-Fluorobenzo[b]thien-2-yllithium 5-Fluorobenzo[b]thien-2-ylboronic_acid->5-Fluorobenzo[b]thien-2-yllithium Borylation 5-Fluorobenzo[b]thiophene 5-Fluorobenzo[b]thiophene 5-Fluorobenzo[b]thien-2-yllithium->5-Fluorobenzo[b]thiophene Regioselective Lithiation Boron_Electrophile Boron Electrophile (e.g., B(OiPr)3)

Figure 1: Retrosynthetic analysis for this compound.

This strategy hinges on two critical transformations:

  • The synthesis of the 5-fluorobenzo[b]thiophene core.

  • The regioselective introduction of the boronic acid group at the C2 position.

The following sections will detail the experimental considerations for each of these steps.

Synthesis of the 5-Fluorobenzo[b]thiophene Precursor

Several robust methods exist for the synthesis of the 5-fluorobenzo[b]thiophene scaffold. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

From 4-Fluorothiophenol

A common and reliable route involves the reaction of 4-fluorothiophenol with an appropriate C2 synthon, followed by cyclization. A classic example is the reaction with chloroacetaldehyde followed by acid-catalyzed cyclization.

G cluster_0 Synthesis of 5-Fluorobenzo[b]thiophene 4-Fluorothiophenol 4-Fluorothiophenol Intermediate S-(4-Fluorophenyl)-2-hydroxyethanethiol 4-Fluorothiophenol->Intermediate + Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Intermediate + 5-Fluorobenzo[b]thiophene 5-Fluorobenzo[b]thiophene Intermediate->5-Fluorobenzo[b]thiophene Acid-catalyzed cyclization

Figure 2: Synthesis of 5-Fluorobenzo[b]thiophene from 4-Fluorothiophenol.

Regioselective C2-Borylation via Lithiation

The most direct and widely used method for the introduction of a boronic acid group at the C2 position of a benzo[b]thiophene is through a lithiation-borylation sequence.

The Principle of Regioselective Lithiation

The proton at the C2 position of the benzo[b]thiophene ring is the most acidic due to the electron-withdrawing inductive effect of the adjacent sulfur atom. This allows for regioselective deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi), to form the 2-lithio derivative. The presence of the electron-withdrawing fluorine atom at the 5-position is expected to further increase the acidity of the C2 proton, thus reinforcing the regioselectivity of the deprotonation. It is crucial to perform this reaction at low temperatures (typically -78 °C) to prevent side reactions, including potential "halogen dance" rearrangements, where a substituent migrates to a different position on the aromatic ring.

Quenching with a Boron Electrophile

The resulting 2-lithio-5-fluorobenzo[b]thiophene is a potent nucleophile that readily reacts with a variety of boron electrophiles. Triisopropyl borate, B(OiPr)₃, is a commonly used and effective quenching agent. The initial boronate ester formed is then hydrolyzed under acidic conditions to yield the desired boronic acid.

Detailed Experimental Protocol

Disclaimer: This protocol is an adapted method based on established procedures for the synthesis of the parent benzo[b]thien-2-ylboronic acid and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightQuantityNotes
5-Fluorobenzo[b]thiophene3250-74-4152.191.0 g (6.57 mmol)Starting material
Anhydrous Tetrahydrofuran (THF)109-99-972.1130 mLDry, inhibitor-free
n-Butyllithium (2.5 M in hexanes)109-72-864.062.9 mL (7.23 mmol, 1.1 eq)Titrated solution
Triisopropyl borate5419-55-6188.081.8 mL (7.88 mmol, 1.2 eq)
2 M Hydrochloric acid (HCl)7647-01-036.46As neededFor workup
Diethyl ether60-29-774.12For extraction
BrineN/AN/AFor washing
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37For drying
Step-by-Step Procedure
  • Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Dissolution of Starting Material: 5-Fluorobenzo[b]thiophene (1.0 g, 6.57 mmol) is dissolved in anhydrous THF (30 mL) in the reaction flask under a nitrogen atmosphere.

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (2.5 M in hexanes, 2.9 mL, 7.23 mmol) is added dropwise to the stirred solution over 10 minutes, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.8 mL, 7.88 mmol) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.

  • Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). The mixture is stirred vigorously for 1 hour at room temperature to ensure complete hydrolysis of the boronate ester.

  • Extraction: The aqueous layer is separated, and the aqueous phase is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (2 x 20 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ether and hexanes) to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of aromatic protons and the boronic acid OH protons.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • ¹¹B NMR: To confirm the presence of the boronic acid moiety.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (m.p.): To assess the purity of the final product.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of 2-aryl- or 2-heteroaryl-5-fluorobenzo[b]thiophenes. The general catalytic cycle is depicted below.

G Pd(0)L2 Pd(0)L2 R-Pd(II)-X_L2 R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X_L2 Oxidative Addition R-X R-X (Aryl/Heteroaryl Halide) Oxidative_Addition Oxidative Addition R-Pd(II)-Ar_L2 R-Pd(II)-Ar(L2) R-Pd(II)-X_L2->R-Pd(II)-Ar_L2 Transmetalation Ar-B(OH)2 This compound Transmetalation Transmetalation Base Base R-Pd(II)-Ar_L2->Pd(0)L2 R-Ar R-Ar (Coupled Product) R-Pd(II)-Ar_L2->R-Ar Reductive Elimination Reductive_Elimination Reductive Elimination

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound is a key enabling technology for the development of novel pharmaceuticals and functional materials. The presented guide outlines a robust and reliable synthetic strategy, grounded in well-established chemical principles. By providing a detailed experimental protocol and a thorough discussion of the underlying chemistry, this document aims to empower researchers to confidently synthesize this valuable building block for their scientific endeavors.

References

A Comprehensive Technical Guide to 5-Fluorobenzo[b]thien-2-ylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Building Block in Medicinal Chemistry

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its rigid, planar structure and ability to engage in various biological interactions make it an attractive starting point for drug design. When functionalized with a boronic acid group at the 2-position, it becomes a powerful synthetic intermediate, primarily for palladium-catalyzed cross-coupling reactions.

The strategic introduction of a fluorine atom at the 5-position further enhances the utility of this molecule. Fluorine substitution is a cornerstone of modern drug design, often employed to modulate a compound's metabolic stability, membrane permeability, pKa, and binding affinity to its biological target. Consequently, 5-Fluorobenzo[b]thien-2-ylboronic acid emerges as a highly valuable reagent, combining the structural benefits of the benzothiophene core with the chemical versatility of the boronic acid handle and the pharmacological advantages of fluorination.

This guide provides an in-depth examination of the chemical properties, synthesis, and core applications of this compound, offering field-proven insights for its effective use in research and development. Boronic acids are renowned for their versatile reactivity, stability, and low toxicity, ultimately degrading to boric acid, a "green compound" that is readily eliminated by the body.[1]

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is critical for its successful storage, handling, and deployment in synthesis. While specific experimental data for the fluorinated analog is not always published, its properties can be reliably inferred from its well-characterized parent compound, Benzo[b]thien-2-ylboronic acid.

PropertyValueSource / Note
Chemical Name This compound-
CAS Number 501944-42-9[2]
Molecular Formula C₈H₆BFO₂SCalculated
Molecular Weight 196.01 g/mol Calculated
Appearance White to off-white powderInferred from parent compound[3][4]
Melting Point 256-260 °C (for parent compound)[5]
Solubility Insoluble in water; Soluble in THFInferred from parent compound[4][6]
pKa ~6.99 (Predicted for parent compound)[4][6]
Stability and Storage

A crucial characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides, known as boroxines. This process is reversible in the presence of water but can complicate stoichiometry and reactivity if not properly managed. This compound may contain varying amounts of its corresponding anhydride.[5]

Causality Behind Storage Protocols: To minimize boroxine formation and degradation, stringent storage conditions are necessary. The boronic acid is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen).[7]

  • Recommended Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7][8] For long-term stability, storage in a freezer at or below -20°C is recommended.[4][6]

Safety and Handling

Based on data for the parent compound, this compound is considered hazardous.[9] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][9][10] It may also be harmful if swallowed.[8]

Self-Validating Safety Protocol:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation and avoid inhalation of dust.[7][8] Ensure an eyewash station and safety shower are readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent skin and eye contact.[8][10] A NIOSH/MSHA-approved respirator is recommended if dust formation is unavoidable.[9]

  • Handling Practices: Avoid dust formation during transfer.[8] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory area.[6]

Synthesis and Mechanistic Insights

The synthesis of aryl boronic acids often proceeds via a lithiation-borylation sequence. The following protocol is adapted from the well-established synthesis of the parent Benzo[b]thien-2-ylboronic acid and is directly applicable for the 5-fluoro derivative starting from 5-fluorobenzo[b]thiophene.[3][4]

Diagram: Synthetic Workflow

A 5-Fluorobenzo[b]thiophene B Lithiated Intermediate A->B  n-BuLi, THF, -78°C (Deprotonation) C Boronate Ester Complex B->C  B(OMe)₃, -78°C to RT (Borylation) D This compound C->D  Aqueous Acid Workup (Hydrolysis)

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol:
  • Inert Atmosphere Setup: Assemble a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

  • Dissolution: Dissolve 5-fluorobenzo[b]thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation (The "Why"): Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is critical to ensure kinetic control and prevent side reactions. Slowly add n-butyllithium (n-BuLi, ~1.1 equivalents) dropwise. The proton at the 2-position of the thiophene ring is the most acidic due to inductive stabilization by the adjacent sulfur atom, ensuring regioselective deprotonation. Stir the resulting mixture at -78°C for 1 hour.

  • Borylation (The "Why"): While maintaining the low temperature, slowly add trimethyl borate (B(OMe)₃, ~1.2 equivalents). Trimethyl borate is an excellent electrophile that efficiently traps the lithiated intermediate to form a boronate ester complex. Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours to ensure the reaction goes to completion.[3][4]

  • Hydrolysis and Workup: Cool the mixture to 0°C in an ice bath and carefully quench the reaction by adding 2N aqueous hydrochloric acid (HCl) until the solution is acidic.[3][4] This step hydrolyzes the boronate ester to the desired boronic acid.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Collect the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a white or off-white powder.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for constructing biaryl and heteroaryl structures.[11][12]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox R¹-X pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans [R²-B(OH)₃]⁻ pd2_trans->pd0 R¹-R² product Coupled Product (R¹-R²) pd2_trans->product ox_add_label Oxidative Addition transmetal_label Transmetalation red_elim_label Reductive Elimination r1x Aryl/Vinyl Halide (R¹-X) r1x->pd0 boronic Boronic Acid (R²-B(OH)₂) + Base boronic->pd2_ox

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

  • Reagent Preparation: To a reaction vial, add the aryl bromide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%), and a base such as K₂CO₃, Cs₂CO₃, or Na₃PO₄ (2-3 equivalents).[12]

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used.

  • Reaction Execution (The "Why"):

    • Catalyst: The Pd(0) complex is the active catalyst. It undergoes oxidative addition with the aryl halide.

    • Base: The base is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is required for the subsequent transmetalation step.[13]

    • Ligand: The phosphine ligands (e.g., dppf or PPh₃) stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to facilitate the catalytic cycle.

  • Heating and Monitoring: Seal the vial and heat the reaction mixture (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the desired biaryl product.

Applications in Drug Discovery

The parent scaffold, Benzo[b]thien-2-ylboronic acid, is a documented reactant in the synthesis of inhibitors for key therapeutic targets, including:

  • Phosphodiesterase 4 (PDE4) inhibitors [5][14]

  • CYP11B1 inhibitors for managing cortisol-dependent diseases[3][5][15]

  • D,D-carboxypeptidase R39 inhibitors [3][4]

The introduction of the 5-fluoro substituent makes this building block particularly attractive for generating new chemical entities in these and other drug discovery programs, aiming to improve potency, selectivity, and pharmacokinetic profiles. Boronic acids are integral to modern drug discovery, with several FDA-approved drugs, such as Bortezomib and Ixazomib, featuring this functional group.[1][16]

Conclusion

This compound stands as a sophisticated and highly functional synthetic building block. Its chemical architecture provides a unique convergence of a biologically relevant core (benzo[b]thiophene), a pharmacologically advantageous substituent (fluorine), and a synthetically versatile handle (boronic acid). A thorough understanding of its properties, a mechanistically sound approach to its synthesis, and adherence to rigorous safety and handling protocols will empower researchers to fully leverage its potential in the rational design and synthesis of next-generation therapeutics.

References

Spectroscopic Profile of 5-Fluorobenzo[b]thien-2-ylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzothienylboronic Acids

5-Fluorobenzo[b]thien-2-ylboronic acid belongs to a class of compounds that are highly valued in contemporary drug discovery and organic electronics. The benzo[b]thiophene core is a key pharmacophore in numerous biologically active molecules, while the boronic acid moiety is a versatile functional group, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of a fluorine atom onto the benzothiophene scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A comprehensive understanding of the spectroscopic signature of this compound is therefore crucial for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, with its distinct aromatic and functional group regions, gives rise to a unique spectroscopic fingerprint. This guide will systematically deconstruct the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments would provide a complete picture of its molecular architecture.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be characterized by signals in the aromatic region, with chemical shifts and coupling constants influenced by the fluorine substituent and the thiophene ring.

Predicted Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
H-37.8 - 8.0s-
H-47.5 - 7.7ddJ ≈ 8.8, 2.5
H-67.1 - 7.3tdJ ≈ 8.8, 2.5
H-77.8 - 8.0ddJ ≈ 8.8, 5.0
B(OH)₂8.0 - 8.5br s-

Causality Behind Predictions: The singlet for H-3 is predicted due to the absence of adjacent protons. The signals for the protons on the fluorinated benzene ring (H-4, H-6, and H-7) are expected to exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The B(OH)₂ protons are typically broad and may exchange with residual water in the NMR solvent, leading to a variable chemical shift and disappearance upon D₂O exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be instrumental in confirming the carbon framework, with the carbon atoms directly bonded to fluorine exhibiting a characteristic large one-bond C-F coupling constant.

Predicted Carbon Assignment Predicted Chemical Shift (ppm) Predicted C-F Coupling (¹JCF)
C-2130 - 135-
C-3125 - 130-
C-3a138 - 142d, J ≈ 8-10 Hz
C-4115 - 120d, J ≈ 20-25 Hz
C-5158 - 163d, J ≈ 240-250 Hz
C-6110 - 115d, J ≈ 20-25 Hz
C-7125 - 130d, J ≈ 8-10 Hz
C-7a140 - 145s

Causality Behind Predictions: The chemical shift of C-5 is predicted to be significantly downfield due to the deshielding effect of the directly attached fluorine atom, and it will appear as a doublet with a large ¹JCF coupling constant. The other carbons in the fluorinated ring will also show smaller C-F couplings. The carbon bearing the boronic acid group (C-2) is expected to be broad in the spectrum.

Predicted ¹⁹F and ¹¹B NMR Spectra
  • ¹⁹F NMR: A single resonance is expected in the typical range for an aryl fluoride, likely between -110 and -120 ppm (relative to CFCl₃). The signal will be a multiplet due to coupling with the neighboring aromatic protons.

  • ¹¹B NMR: The ¹¹B NMR spectrum should show a broad signal characteristic of a tricoordinate boronic acid, anticipated in the range of 28-34 ppm.[1][2] The chemical shift can be sensitive to solvent and concentration.[1]

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures data integrity and reproducibility.

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Predicted IR Absorption Band (cm⁻¹) Vibrational Mode Assignment
3500 - 3200 (broad)O-H stretch (from B(OH)₂)
3100 - 3000Aromatic C-H stretch
1600 - 1450Aromatic C=C ring stretch
1350 - 1310B-O stretch
1250 - 1150C-F stretch
~1090B-C stretch

Causality Behind Predictions: The most prominent feature is expected to be the broad O-H stretching band of the boronic acid's hydroxyl groups. The presence of the aromatic rings will be confirmed by the C-H and C=C stretching vibrations. The C-F and B-O stretches provide further evidence for the key functional groups.

Experimental Protocol for IR Data Acquisition

Caption: Attenuated Total Reflectance (ATR) FT-IR experimental workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The nominal molecular weight of this compound (C₈H₆BFO₂S) is 196 g/mol . In a high-resolution mass spectrum, the exact mass would be a key identifier.

  • Isotopic Pattern: The presence of boron (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for the molecular ion and boron-containing fragments.

  • Key Fragmentation Pathways: Boronic acids are known to undergo dehydration to form boroxines (cyclic trimers), which can complicate the mass spectrum.[3][4] Common fragmentation patterns for arylboronic acids involve the loss of water and the boronic acid group.

MS_Fragmentation M [C₈H₆BFO₂S]⁺ m/z = 196 M_H2O [M - H₂O]⁺ m/z = 178 M->M_H2O - H₂O M_BOH2 [M - B(OH)₂]⁺ m/z = 153 M->M_BOH2 - •B(OH)₂ Fragment1 Fluorobenzothienyl cation M_BOH2->Fragment1

Caption: Plausible fragmentation pathway for this compound in MS.

Experimental Protocol for MS Data Acquisition

Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI workflow.

Conclusion: A Predictive Yet Powerful Spectroscopic Guide

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging established principles and comparative data, researchers can confidently approach the synthesis and characterization of this important molecule. The detailed protocols and interpretation guidelines herein serve as a valuable resource for ensuring data quality and advancing research in medicinal chemistry and materials science. It is our hope that this guide will stimulate further experimental investigation, leading to the public availability of definitive spectra for this compound.

References

A Technical Guide to 5-Fluorobenzo[b]thien-2-ylboronic Acid for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth examination of the commercial availability, synthesis, and application of a versatile building block in medicinal chemistry.

Introduction

5-Fluorobenzo[b]thien-2-ylboronic acid, a fluorinated heterocyclic boronic acid, has emerged as a significant building block for researchers in drug discovery and materials science. Its unique structural features, combining the bioisosteric properties of the benzothiophene core with the advantageous modulating effects of fluorine, make it a valuable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its commercial availability, key chemical properties, a plausible synthetic route, and its applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Commercial Availability

This compound is a solid at room temperature with the molecular formula C₈H₆BFO₂S and a molecular weight of 196.01 g/mol .[1] Its structure is characterized by a benzothiophene ring system substituted with a boronic acid group at the 2-position and a fluorine atom at the 5-position.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number 501944-42-9[1][2][3]
Molecular Formula C₈H₆BFO₂S[1]
Molecular Weight 196.01 g/mol [1]
Appearance Typically an off-white to white powder
Storage Recommended to be stored in a freezer under an inert atmosphere.[1]

This compound is available from a number of chemical suppliers. Researchers can procure it from vendors such as BLD Pharm and iChemical.[1][4] It is typically offered in various purities, with ≥95% being a common grade. Available quantities generally range from milligrams to grams, with options for bulk quoting available from some suppliers.

Synthesis and Characterization

The general synthetic strategy for the parent compound, benzo[b]thien-2-ylboronic acid, involves the deprotonation of benzo[b]thiophene at the 2-position using a strong base like n-butyllithium at low temperatures (-78 °C) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[5][6] The resulting lithiated intermediate is then quenched with a trialkyl borate, typically trimethyl borate, followed by acidic workup to yield the desired boronic acid.[5][6]

A similar protocol can be postulated for the synthesis of the 5-fluoro derivative:

Plausible Synthesis Workflow:

G cluster_start Starting Material cluster_reaction1 Lithiation cluster_intermediate Intermediate cluster_reaction2 Borylation cluster_product Final Product 5-Fluorobenzo[b]thiophene 5-Fluorobenzo[b]thiophene n-BuLi, THF, -78 °C n-BuLi, THF, -78 °C 5-Fluorobenzo[b]thiophene->n-BuLi, THF, -78 °C Deprotonation 2-Lithio-5-fluorobenzo[b]thiophene 2-Lithio-5-fluorobenzo[b]thiophene n-BuLi, THF, -78 °C->2-Lithio-5-fluorobenzo[b]thiophene B(OMe)3, -78 °C to RT B(OMe)3, -78 °C to RT 2-Lithio-5-fluorobenzo[b]thiophene->B(OMe)3, -78 °C to RT Electrophilic Quench This compound This compound B(OMe)3, -78 °C to RT->this compound Acidic Workup

Caption: Plausible synthetic workflow for this compound.

Characterization:

Due to the lack of publicly available spectral data for this compound, researchers should perform thorough characterization upon synthesis or acquisition. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show characteristic signals for the aromatic protons on the benzothiophene ring system, with coupling patterns influenced by the fluorine substituent.

    • ¹³C NMR would provide information on the carbon framework, with the carbon atom attached to the fluorine exhibiting a characteristic large C-F coupling constant.

    • ¹¹B NMR is a valuable tool for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the boronic acid.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[7] The introduction of a fluorine atom can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and binding affinity. Boronic acids are versatile intermediates, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[8][9]

The primary application of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction allows for the efficient formation of a C-C bond between the benzothiophene core and various aryl or heteroaryl halides. This methodology is a cornerstone of modern synthetic chemistry due to its mild reaction conditions and broad functional group tolerance.

Generalized Suzuki-Miyaura Coupling Protocol:

A typical protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound would involve the following steps:

  • Reaction Setup: In an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

  • Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane/water, toluene/water, or DMF) is added.

  • Reaction Execution: The reaction mixture is heated (typically between 80-120 °C) and stirred until the starting materials are consumed, as monitored by techniques like TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled, and a standard aqueous workup is performed. The crude product is then purified, typically by column chromatography, to yield the desired biaryl product.

Logical Flow of Suzuki-Miyaura Coupling:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product This compound This compound Heating Heating This compound->Heating Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide->Heating Pd Catalyst Pd Catalyst Pd Catalyst->Heating Base Base Base->Heating Solvent Solvent Solvent->Heating Coupled Biaryl Product Coupled Biaryl Product Heating->Coupled Biaryl Product

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

The resulting fluorinated biaryl compounds are of significant interest in the development of novel therapeutics, including inhibitors for various enzymes and receptor modulators. The benzothiophene moiety can act as a scaffold to orient substituents in a specific three-dimensional arrangement for optimal target engagement, while the fluorine atom can enhance binding affinity and improve metabolic stability.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety precautions for boronic acids and fluorinated aromatic compounds should be strictly followed. Based on the data for similar compounds, it should be handled with care.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1] As it is a boronic acid, it may be sensitive to moisture and air.

For the non-fluorinated analog, Benzo[b]thien-2-ylboronic acid, the hazard classifications include skin irritation, serious eye irritation, and potential for respiratory irritation.[10] It is reasonable to assume similar hazards for the 5-fluoro derivative.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of complex organic molecules. Its utility, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction, makes it a key reagent for medicinal chemists and materials scientists. The incorporation of the fluorinated benzothiophene motif can impart desirable properties to target molecules, leading to the development of novel drug candidates and advanced materials. As with all chemical reagents, proper handling and safety precautions are paramount.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Fluorobenzo[b]thien-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzo[b]thien-2-ylboronic acid is a vital building block in modern organic synthesis, particularly valued in the pharmaceutical industry. Its unique structure, incorporating a fluorine atom on the benzothiophene core, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The fluorine substituent can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making this compound a sought-after reagent in the synthesis of complex therapeutic agents.[1] This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its practical application and handling.

Core Properties at a Glance

PropertyValue
CAS Number501944-42-9
Molecular FormulaC8H6BFO2S
AppearancePowder
Storage TemperatureInert atmosphere, Store in freezer, under -20°C

(Data sourced from commercial suppliers)[2]

Reactivity Profile: A Focus on Suzuki-Miyaura Cross-Coupling

The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug candidates.[1][3]

The reactivity of heteroaryl boronic acids like this compound in Suzuki-Miyaura coupling is influenced by a delicate interplay of electronic effects and the stability of the boronic acid itself.[3] The benzothiophene ring is considered a π-rich heterocycle, which generally enhances reactivity in the crucial transmetalation step of the catalytic cycle.[3]

The Influence of the Fluorine Substituent: The presence of a fluorine atom at the 5-position introduces a significant electronic effect. Fluorine is a highly electronegative atom, which can influence the reactivity of the benzothiophene ring system. This substitution can impact the rate and efficiency of the cross-coupling reaction.[4][5] The electron-withdrawing nature of fluorine can sometimes present challenges in Suzuki-Miyaura couplings, potentially slowing down the reaction.[3] However, the specific position and electronic environment of the benzothiophene can mitigate these effects.

Experimental Workflow: Suzuki-Miyaura Coupling

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving a heteroaryl boronic acid is depicted below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh and add: Aryl Halide Boronic Acid Catalyst & Ligand Base solvent Add Solvent reagents->solvent Inert Atmosphere heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench (e.g., with water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

The following protocol is a representative example for the Suzuki-Miyaura cross-coupling of a heteroaryl boronic acid.[3]

Reaction Setup:

  • To an oven-dried resealable Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a suitable base such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) (2.0-3.0 equiv), a palladium catalyst like Pd(OAc)2 or a preformed catalyst (e.g., 2-5 mol%), and a phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).[3][6]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of dioxane and water or THF and water, via syringe.[3][7]

Reaction Execution:

  • Seal the tube and place it in a preheated oil bath at the desired temperature (typically between 80 °C and 110 °C).[3][6]

  • Stir the reaction mixture for the required time, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.[3]

Stability Considerations

The stability of boronic acids is a critical factor for their successful application in synthesis. They are susceptible to several degradation pathways, including protodeboronation, oxidation, and the formation of anhydrides (boroxines).[3][8][9]

Protodeboronation

Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process can be promoted by acidic or basic conditions and the presence of polar protic solvents.[6][10] For heteroaryl boronic acids, the electronic nature of the heterocycle plays a crucial role. While π-rich heterocycles like benzothiophene are generally more reactive in the desired transmetalation step, they can also be more susceptible to decomposition pathways like protodeboronation.[3] Minimizing protodeboronation is key to achieving high yields in cross-coupling reactions. This can often be achieved by careful selection of the base and solvent system, as well as controlling the reaction temperature.[6][11] Some studies have shown that for certain heteroaryl boronic acids, a dramatic temperature dependence on product selectivity is observed, with lower temperatures sometimes favoring the desired coupling product over the protodeboronated side product.[6]

Oxidative Degradation

Boronic acids are also prone to oxidation, which can convert the boronic acid into an alcohol and boric acid.[12] This oxidative deboronation can be initiated by reactive oxygen species.[12][13] The empty p-orbital of the boron atom is susceptible to attack by nucleophilic oxygen species, leading to a labile boric ester that undergoes rapid hydrolysis.[12] In a laboratory setting, this can often be mitigated by working under an inert atmosphere and using degassed solvents.

Anhydride Formation (Boroxines)

Boronic acids have a tendency to lose water molecules to form cyclic trimeric anhydrides known as boroxines.[8][9] This is a reversible process, and boroxines are often in equilibrium with the corresponding boronic acid in the presence of water. The formation of boroxines can affect the solubility and reactivity of the boronic acid. Commercial samples of boronic acids often contain varying amounts of the corresponding anhydride.[14]

Stability cluster_degradation Degradation Pathways BoronicAcid This compound (Ar-B(OH)2) Protodeboronation Protodeboronation (Ar-H) BoronicAcid->Protodeboronation + H+ / OH- Oxidation Oxidative Degradation (Ar-OH) BoronicAcid->Oxidation + [O] Boroxine Anhydride Formation (Boroxine) BoronicAcid->Boroxine - H2O (Reversible)

Caption: Key degradation pathways for boronic acids.

Storage and Handling

To ensure the integrity and reactivity of this compound, proper storage and handling are essential.

  • Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[2] For long-term storage, keeping it in a freezer at temperatures under -20°C is recommended.[2]

  • Handling: When handling the compound, it is advisable to work in a glovebox or under a stream of inert gas to prevent degradation. Use dry solvents and reagents to minimize hydrolysis and protodeboronation.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of novel molecular architectures in drug discovery. A thorough understanding of its reactivity in Suzuki-Miyaura cross-coupling reactions and its stability under various conditions is paramount for its effective utilization. By carefully controlling reaction parameters and employing proper storage and handling techniques, researchers can harness the full potential of this important building block to advance their synthetic endeavors.

References

An In-depth Technical Guide to 5-Fluorobenzo[b]thien-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluorobenzo[b]thien-2-ylboronic acid, a key building block in modern medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles.

Core Identifiers and Chemical Properties

This compound is a fluorinated heterocyclic compound that has garnered significant interest for its utility in organic synthesis, particularly in the construction of complex molecular architectures. The introduction of a fluorine atom onto the benzothiophene scaffold can significantly modulate the physicochemical and pharmacological properties of resulting molecules, making this reagent a valuable tool for drug discovery and development.

A summary of its key identifiers and properties is presented below:

IdentifierValueSource
CAS Number 501944-42-9[1][2]
IUPAC Name 5-Fluorobenzothiophene-2-boronic acid[1]
Chemical Formula C₈H₆BFO₂S[1][2]
Molecular Weight 196.01 g/mol [2]
Canonical SMILES OB(C1=CC2=CC(F)=CC=C2S1)O[2]
Appearance White to off-white powder/crystal
Storage Inert atmosphere, store in freezer, under -20°C[2]

Synthesis and Mechanistic Considerations

The synthesis of aryl and heteroaryl boronic acids typically involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis. For this compound, a common synthetic approach would involve the lithiation of a suitable 5-fluorobenzothiophene precursor, followed by quenching with a borate ester.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation & Hydrolysis 5-Fluoro-2-bromobenzo[b]thiophene 5-Fluoro-2-bromobenzo[b]thiophene n-BuLi n-Butyllithium (in THF, -78 °C) 5-Fluoro-2-bromobenzo[b]thiophene->n-BuLi Halogen-metal exchange Lithium_Intermediate 2-Lithio-5-fluorobenzo[b]thiophene n-BuLi->Lithium_Intermediate Borate_Ester Triisopropyl borate Lithium_Intermediate->Borate_Ester Nucleophilic attack Boronate_Complex Boronate ester intermediate Borate_Ester->Boronate_Complex Acid_Workup Aqueous Acid (e.g., HCl) Boronate_Complex->Acid_Workup Hydrolysis Final_Product This compound Acid_Workup->Final_Product

Caption: Proposed synthesis of this compound.

Causality in Experimental Choices:

  • Low Temperature: The lithiation step is performed at -78 °C to prevent side reactions, such as decomposition of the organolithium reagent and reactions with the solvent (tetrahydrofuran, THF).

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organolithium reagents are highly reactive towards water.

  • Choice of Borate Ester: Triisopropyl borate is often preferred over trimethyl borate as it is less prone to undergo multiple additions of the organolithium reagent.

  • Acidic Workup: The final hydrolysis step with a mild acid is crucial to convert the boronate ester to the desired boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The benzothiophene moiety is a common scaffold in many biologically active compounds, and the ability to introduce it into molecules through this versatile reaction is of great importance.

Generalized Suzuki-Miyaura Coupling Workflow:

G Reactants This compound + Aryl/Heteroaryl Halide (R-X) Reaction Suzuki-Miyaura Coupling (Solvent, Heat) Reactants->Reaction Catalyst_System Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Cs₂CO₃) Catalyst_System->Reaction Product Coupled Product (5-Fluoro-2-(R)-benzo[b]thiophene) Reaction->Product Byproducts Boron-containing byproducts + Salt (KX) Reaction->Byproducts

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights:

The fluorine substituent at the 5-position can influence the reactivity of the boronic acid and the properties of the final product. The electron-withdrawing nature of fluorine can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. Furthermore, the incorporation of fluorine can improve metabolic stability and binding affinity of drug candidates.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the search results, safety information for analogous compounds like thiophene-2-boronic acid and other fluorinated arylboronic acids provides essential guidance.

General Safety Precautions:

  • Hazard Statements: Similar boronic acids are often classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. For long-term storage, refrigeration at -20°C is recommended.[2]

Self-Validating System for Protocols:

When working with this compound, it is crucial to handle it with care due to its potential irritant properties. Always have appropriate safety equipment readily available, including an eyewash station and a safety shower. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This compound is a versatile and valuable reagent for synthetic chemists, particularly those in the fields of drug discovery and materials science. Its unique combination of a fluorinated benzothiophene core and a reactive boronic acid moiety allows for the efficient construction of novel and complex molecules with potentially enhanced biological and physical properties. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

The Elusive Crystal Structure of 5-Fluorobenzo[b]thien-2-ylboronic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluorobenzo[b]thien-2-ylboronic acid is a compound of significant interest in medicinal chemistry, primarily due to the established roles of both the benzothiophene scaffold and boronic acid functionalities in drug design. While its synthesis and utility in Suzuki-Miyaura coupling are recognized, a critical piece of data for structure-based drug design—its single-crystal X-ray structure—remains conspicuously absent from the public domain. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its known characteristics, the predicted structural implications of its fluorine substitution, and a detailed, field-proven protocol for its crystallization and subsequent structure determination. This document aims to bridge the current knowledge gap and empower researchers to unlock the full potential of this promising molecule.

Introduction: The Significance of this compound in Medicinal Chemistry

The strategic combination of a benzothiophene core with a boronic acid functional group positions this compound as a valuable building block in the synthesis of novel therapeutic agents. Benzothiophenes are known constituents of biologically active molecules, including selective estrogen receptor modulators like raloxifene.[1] The boronic acid moiety is a versatile functional group, renowned for its role in the robust and widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.[2][3] Furthermore, boronic acids themselves have emerged as key pharmacophores in FDA-approved drugs such as the proteasome inhibitor bortezomib (Velcade®).[4][5]

The introduction of a fluorine atom at the 5-position of the benzothiophene ring is a deliberate and strategic modification. Fluorine substitution is a common tactic in drug design to modulate a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity.[6] The electron-withdrawing nature of fluorine can significantly influence the electronic properties of the entire molecule, potentially impacting its reactivity and intermolecular interactions. A definitive crystal structure would provide invaluable insights into how these factors manifest in the solid state, guiding further derivatization and optimization efforts.

Physicochemical Properties and Synthesis

While the crystal structure is unknown, key physicochemical properties of the parent compound, Benzo[b]thien-2-ylboronic acid, are documented. A summary of these properties, alongside those of the fluorinated analogue, is presented in Table 1.

PropertyBenzo[b]thien-2-ylboronic acidThis compound
Molecular Formula C₈H₇BO₂SC₈H₆BFO₂S
Molecular Weight 178.02 g/mol [7]196.01 g/mol
Appearance White to off-white powder/crystal[2][8]-
Melting Point 256-260 °C (lit.)[7]-
CAS Number 98437-23-1[7]501944-42-9

Synthesis: The synthesis of Benzo[b]thien-2-ylboronic acid is typically achieved through a lithium-halogen exchange reaction on a suitable benzothiophene precursor, followed by quenching with a borate ester and subsequent hydrolysis. A general synthetic route is outlined below. The synthesis of the 5-fluoro derivative would follow a similar pathway, starting from 5-fluorobenzo[b]thiophene.

Synthesis_of_Benzothienylboronic_Acid cluster_0 General Synthetic Pathway Start Benzo[b]thiophene Step1 1. n-BuLi, THF, -78 °C 2. B(OMe)₃ Start->Step1 Lithiation & Borylation Intermediate Boronate Ester Intermediate Step1->Intermediate Step2 Aqueous Acid Workup (e.g., HCl) Intermediate->Step2 Hydrolysis Product Benzo[b]thien-2-ylboronic Acid Step2->Product

Caption: Generalized synthesis of Benzo[b]thien-2-ylboronic acid.

Predicted Structural Features and the Impact of Fluorine Substitution

In the absence of experimental data for this compound, we can infer potential structural characteristics by examining its unfluorinated counterpart and the known effects of fluorine in crystal engineering.

Arylboronic acids commonly form dimeric structures in the solid state through hydrogen bonding between the boronic acid hydroxyl groups. The introduction of a fluorine atom can influence this packing in several ways:

  • Modification of Hydrogen Bonding: The electron-withdrawing nature of fluorine increases the acidity of the boronic acid, which could strengthen the hydrogen bonds within the dimer.

  • Introduction of Weak Interactions: The fluorine atom can participate in various weak intermolecular interactions, such as C-H···F and F···F contacts, which can significantly alter the crystal packing.[9]

  • Aromatic Interactions: Fluorination can affect the quadrupole moment of the aromatic ring, potentially modifying π-π stacking interactions between adjacent benzothiophene moieties.

It is plausible that this compound will also form hydrogen-bonded dimers, with the fluorine atom playing a key role in the three-dimensional arrangement of these dimers. The crystal structures of other fluorinated benzothiophene derivatives have shown the prevalence of various intermolecular interactions involving the fluorine atom, leading to diverse packing motifs.[10][11]

A Field-Proven Protocol for Crystal Structure Determination

The following section outlines a detailed, step-by-step methodology for obtaining high-quality single crystals of this compound and determining its crystal structure via X-ray diffraction. The causality behind each experimental choice is explained to provide a self-validating system for researchers.

Step 1: Material Purification

Rationale: The purity of the starting material is paramount for successful crystallization. Impurities can act as nucleation sites, leading to the formation of many small, poorly-formed crystals, or can inhibit crystallization altogether.

Protocol:

  • Initial Purity Assessment: Analyze the purity of the synthesized this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Recrystallization: If impurities are detected, purify the compound by recrystallization. A solvent screen should be performed to identify a suitable solvent system where the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, acetonitrile, ethyl acetate, and toluene, as well as binary mixtures.

  • Final Purity Confirmation: Re-analyze the purified material by HPLC and NMR to confirm a purity of >99%.

Step 2: Crystallization Screening

Rationale: The formation of single crystals suitable for X-ray diffraction is often a process of trial and error. A systematic screen of various crystallization techniques and solvent systems is the most effective approach.

Protocol:

  • Solvent Selection: Based on the solubility tests from the purification step, select a range of solvents and solvent systems for crystallization trials.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow solvent evaporation. This is often a good starting point for many organic molecules.[12]

    • Vapor Diffusion (Liquid-Liquid): In a small vial, dissolve the compound in a good solvent. Place this vial inside a larger, sealed container with a "poor" solvent (one in which the compound is insoluble but is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C).

  • Monitoring: Regularly inspect the crystallization trials under a microscope. Be patient, as crystal growth can take anywhere from a few hours to several weeks.

Crystallization_Workflow cluster_workflow Crystallization and Structure Determination Workflow Start Purified Compound (>99%) Screening Crystallization Screening (Slow Evaporation, Vapor Diffusion, Cooling) Start->Screening Harvesting Crystal Harvesting & Mounting Screening->Harvesting Suitable Crystals Obtained Data_Collection Single-Crystal X-ray Diffraction Data Collection Harvesting->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Structural Analysis (Bond Lengths, Angles, Intermolecular Interactions) Structure_Solution->Analysis End Final Crystal Structure Analysis->End

Caption: Workflow for crystallization and structure determination.

Step 3: Single-Crystal X-ray Diffraction

Rationale: This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[13][14][15]

Protocol:

  • Crystal Selection and Mounting: Carefully select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement:

    • Unit Cell Determination: The diffraction pattern is used to determine the unit cell parameters and the crystal system.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data to obtain the final, accurate crystal structure.

  • Data Validation and Deposition: The final structure should be validated using software such as PLATON and deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to ensure data integrity and accessibility to the scientific community.

Conclusion and Future Outlook

The determination of the single-crystal X-ray structure of this compound is a crucial step towards fully understanding its chemical behavior and harnessing its potential in drug discovery. While this data is not yet available, this guide has provided a comprehensive framework for approaching this challenge. By following the detailed protocols for purification, crystallization, and X-ray diffraction, researchers will be well-equipped to obtain this valuable structural information. The resulting crystal structure will undoubtedly provide critical insights into the solid-state packing and intermolecular interactions, thereby enabling more rational, structure-based design of next-generation therapeutics.

References

The Emerging Therapeutic Potential of Fluorinated Benzothiophene Boronic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifecta of Pharmacophores in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide delves into the burgeoning potential of a unique molecular architecture: fluorinated benzothiophene boronic acids. This class of compounds represents a compelling convergence of three pharmacologically significant components: the versatile benzothiophene scaffold, the transformative power of fluorine substitution, and the targeted reactivity of the boronic acid warhead. For researchers and drug development professionals, understanding the interplay of these three elements is paramount to unlocking their therapeutic promise.

The benzothiophene core, a bicyclic aromatic system containing a fused benzene and thiophene ring, is a well-established scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] Finally, the boronic acid moiety has gained significant traction as a versatile functional group in drug design, most notably for its ability to form reversible covalent bonds with active site residues of enzymes, leading to potent and targeted inhibition.[1][6]

This technical guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of fluorinated benzothiophene boronic acids. We will examine the rationale behind their design, detail key experimental protocols for their synthesis and evaluation, and discuss the structure-activity relationships that govern their efficacy.

The Strategic Advantage of Fluorination and the Boronic Acid Moiety

The incorporation of fluorine and a boronic acid group onto the benzothiophene scaffold is a deliberate strategy to enhance its drug-like properties and introduce novel mechanisms of action.

The Role of Fluorine: More Than Just a Halogen

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool for medicinal chemists.[4][5] Strategic fluorination of the benzothiophene core can lead to:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate and improve its pharmacokinetic profile.[4][5]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and influence the overall lipophilicity of the molecule.[7][8] This can be fine-tuned to optimize solubility, membrane permeability, and oral bioavailability.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[5]

The Boronic Acid Warhead: A Reversible Covalent Inhibitor

Boronic acids are Lewis acids that can reversibly form covalent bonds with nucleophilic residues in enzyme active sites, such as the hydroxyl group of serine or threonine.[6][9] This mechanism of action offers several advantages:

  • Potent Inhibition: The formation of a covalent bond can lead to highly potent enzyme inhibition.[1]

  • Increased Selectivity: By targeting specific nucleophilic residues, boronic acids can achieve high selectivity for their target enzyme.

  • Reversibility: The reversible nature of the boronic acid-enzyme interaction can minimize off-target effects and potential toxicity associated with irreversible inhibitors.

The combination of these features makes fluorinated benzothiophene boronic acids promising candidates for the development of novel enzyme inhibitors.

Synthesis of Fluorinated Benzothiophene Boronic Acids: A Methodological Overview

The synthesis of fluorinated benzothiophene boronic acids typically involves a multi-step process that combines established methods for the construction of the benzothiophene core, introduction of fluorine substituents, and the formation of the boronic acid moiety. A general synthetic workflow is outlined below.

G A Starting Material (e.g., Fluorinated Thiophenol) B Construction of Benzothiophene Core (e.g., Cyclization Reaction) A->B Reagents and Conditions C Introduction of Boronic Acid Moiety (e.g., Lithiation followed by reaction with a borate ester) B->C Intermediate D Final Fluorinated Benzothiophene Boronic Acid C->D Final Product E Alternative Route: Suzuki-Miyaura Coupling E->D F Fluorinated Benzothiophene Halide F->E Pd catalyst, base G Bis(pinacolato)diboron G->E

Figure 1: General synthetic strategies for fluorinated benzothiophene boronic acids.

Experimental Protocol: Synthesis of a Representative Fluorinated Benzothiophene Boronic Acid

The following is a representative, detailed protocol for the synthesis of a fluorinated benzothiophene boronic acid, adapted from established methodologies for similar compounds.

Step 1: Synthesis of a Fluorinated Benzothiophene Intermediate

  • To a solution of a suitable fluorinated thiophenol derivative in an appropriate solvent (e.g., dimethylformamide), add a cyclizing agent (e.g., an α-halo-ketone or -ester).

  • The reaction mixture is typically stirred at an elevated temperature for several hours to facilitate the cyclization and formation of the benzothiophene ring.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Step 2: Borylation to Form the Boronic Acid

  • The purified fluorinated benzothiophene intermediate is dissolved in an anhydrous solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

  • A strong base, such as n-butyllithium, is added dropwise to deprotonate the benzothiophene ring at the desired position.

  • After stirring for a short period, a trialkyl borate (e.g., triisopropyl borate) is added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is then quenched by the addition of an acidic aqueous solution (e.g., 1 M HCl).

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The resulting crude boronic acid is often purified by recrystallization or column chromatography.

Potential Biological Activities and Therapeutic Targets

Based on the known pharmacological profiles of benzothiophenes, fluorinated compounds, and boronic acids, fluorinated benzothiophene boronic acids are anticipated to exhibit a range of biological activities, with a particular emphasis on anticancer and antimicrobial applications.

Anticancer Potential: Targeting Key Signaling Pathways

The benzothiophene scaffold is present in several compounds with demonstrated anticancer activity.[10][11] The addition of fluorine and a boronic acid group can enhance this activity and introduce new mechanisms of action. For instance, (7-Fluoro-1-benzothiophen-2-yl)boronic acid has been noted for its potential as an anticancer agent, with its mechanism involving the formation of reversible covalent bonds with target molecules, potentially inhibiting enzymes crucial for cancer cell proliferation and survival.[6]

Potential Molecular Targets:

  • Kinases: Many benzothiophene derivatives have been identified as kinase inhibitors.[3][12] The boronic acid moiety can target serine/threonine kinases that play critical roles in cancer cell signaling pathways, such as the RAS-RAF-MEK-ERK pathway.[13]

  • Proteasome: Boronic acids are well-known for their ability to inhibit the proteasome, a key target in cancer therapy. The combination of the benzothiophene scaffold with a boronic acid "warhead" could lead to the development of novel proteasome inhibitors.[1]

  • Other Enzymes: The versatility of the boronic acid group allows for the targeting of a wide range of enzymes involved in cancer progression, including serine proteases.[6]

G A Fluorinated Benzothiophene Boronic Acid B Enzyme Active Site (e.g., Serine Protease, Kinase) A->B Binding C Formation of Reversible Covalent Bond B->C Reaction D Inhibition of Enzyme Activity C->D E Downstream Effects: - Apoptosis - Cell Cycle Arrest - Inhibition of Proliferation D->E

Figure 2: Proposed mechanism of action for the anticancer activity of fluorinated benzothiophene boronic acids.

Antimicrobial Activity: A New Frontier

Benzothiophene derivatives have also shown promise as antimicrobial agents.[6][11] The introduction of fluorine can enhance the antimicrobial potency of these compounds. The boronic acid functionality can be designed to target essential bacterial enzymes, offering a novel approach to combatting antibiotic resistance.

Potential Bacterial Targets:

  • β-Lactamases: Boronic acids are effective inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[9] Fluorinated benzothiophene boronic acids could act as standalone antibiotics or as adjuvants to restore the efficacy of existing β-lactam drugs.

  • Other Essential Bacterial Enzymes: The boronic acid group can be tailored to inhibit other essential bacterial enzymes, such as those involved in cell wall synthesis or metabolism.

Structure-Activity Relationship (SAR) Considerations

The biological activity of fluorinated benzothiophene boronic acids is highly dependent on the substitution pattern of the fluorine atoms and the position of the boronic acid group. A systematic SAR study is crucial for optimizing the potency and selectivity of these compounds.

Key SAR Insights:

  • Position of Fluorine: The position of the fluorine substituent on the benzothiophene ring can significantly impact biological activity. Electron-withdrawing fluorine atoms can influence the electronics of the aromatic system and the acidity of the boronic acid, thereby affecting enzyme binding.[8]

  • Number of Fluorine Substituents: The degree of fluorination can also play a critical role. While multiple fluorine atoms can enhance metabolic stability, they can also alter solubility and other physicochemical properties.

  • Position of the Boronic Acid: The position of the boronic acid group determines which enzymes can be effectively targeted. Its placement needs to be optimized to ensure proper orientation within the enzyme's active site.

Compound Core Structure Substituents Key Features
(7-Fluoro-1-benzothiophen-2-yl)boronic acidBenzothiophene7-F, 2-B(OH)₂Electron-withdrawing fluorine enhances Lewis acidity of the boronic acid.[6]
6-Hydroxynaphthalen-2-yl boronic acidNaphthalene6-OH, 2-B(OH)₂Hydroxyl group increases hydrophilicity.[6]
Phenanthren-9-yl boronic acidPhenanthrene9-B(OH)₂Extended aromatic system may improve lipid solubility.[6]
3-Thiophenylboronic acidThiophene3-B(OH)₂Simpler thiophene core with moderate solubility.[6]
Table 1: Comparison of (7-Fluoro-1-benzothiophen-2-yl)boronic acid with other boronic acid derivatives.[6]

Future Directions and Conclusion

Fluorinated benzothiophene boronic acids represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The convergence of a privileged heterocyclic scaffold, the unique properties of fluorine, and the targeted reactivity of a boronic acid "warhead" provides a powerful platform for the design of novel enzyme inhibitors for a range of diseases, particularly cancer and infectious diseases.

Future research in this area should focus on:

  • Systematic Synthesis and SAR Studies: The synthesis and biological evaluation of a diverse library of fluorinated benzothiophene boronic acids are needed to establish clear structure-activity relationships.

  • Identification of Specific Molecular Targets: Elucidating the specific enzyme targets and signaling pathways modulated by these compounds is crucial for understanding their mechanism of action and for guiding further drug development efforts.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for 5-Fluorobenzo[b]thien-2-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Fluorobenzothiophene Moiety

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Its structural resemblance to endogenous molecules allows for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom at the 5-position of the benzothiophene ring can significantly enhance the therapeutic potential of these molecules. Fluorine's high electronegativity and small size can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

5-Fluorobenzo[b]thien-2-ylboronic acid (CAS No. 501944-42-9) is a key building block for introducing this valuable pharmacophore into complex molecules via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2][3] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the benzothiophene core and various aryl or heteroaryl partners, enabling the synthesis of diverse compound libraries for drug discovery and development.[4]

These application notes provide a comprehensive guide to the use of this compound in Suzuki-Miyaura cross-coupling reactions, including a detailed synthesis protocol for the boronic acid itself, representative reaction protocols, and an in-depth discussion of the mechanistic considerations that guide experimental design.

Synthesis of this compound

A common and effective method for the synthesis of heteroaryl boronic acids is through the lithiation of the corresponding heterocycle followed by quenching with a trialkyl borate. The following protocol is adapted from the established synthesis of the parent benzo[b]thien-2-ylboronic acid and is applicable to the 5-fluoro derivative.[5][6]

Experimental Protocol: Synthesis

Materials:

  • 5-Fluorobenzo[b]thiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Trimethyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-fluorobenzo[b]thiophene (1.0 eq) and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the cooled solution, add trimethyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 2 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to afford this compound as a solid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, proceeding through a well-defined catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X-L2 Oxidative Addition Adduct Pd(0)L2->Ar-Pd(II)-X-L2 Oxidative Addition (Ar-X) Ar-Pd(II)-OB(OH)2-L2 Transmetalation Intermediate Ar-Pd(II)-X-L2->Ar-Pd(II)-OB(OH)2-L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-OB(OH)2-L2->Pd(0)L2 Ar-Ar' Coupled Product Ar-Pd(II)-OB(OH)2-L2->Ar-Ar' Reductive Elimination ArylHalide Aryl Halide (Ar-X) ArylHalide->Ar-Pd(II)-X-L2 BoronicAcid 5-Fluorobenzo[b]thien- 2-ylboronic Acid (Ar'-B(OH)2) BoronicAcid->Ar-Pd(II)-OB(OH)2-L2 Base Base (e.g., K2CO3) Base->Ar-Pd(II)-OB(OH)2-L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Application Protocol: Suzuki-Miyaura Coupling with Aryl Bromides

This protocol provides a general and robust method for the coupling of this compound with a range of aryl and heteroaryl bromides.

Reaction Parameters and Reagents
ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A versatile and commercially available catalyst suitable for a broad range of substrates.
Ligand Triphenylphosphine (PPh₃)Often used in conjunction with palladium precursors like Pd(OAc)₂ to form the active catalyst in situ.
Base K₂CO₃ or Cs₂CO₃Carbonates are effective bases for activating the boronic acid for transmetalation. Cesium carbonate is often used for more challenging couplings.
Solvent System Toluene/Ethanol/Water or Dioxane/WaterA mixture of an organic solvent and water is often optimal. Water aids in the dissolution of the base and facilitates the formation of the active boronate species.
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe without significant decomposition of the boronic acid.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS to determine completion.

Step-by-Step Experimental Protocol

Suzuki_Workflow start Start reagents Combine Aryl Bromide, This compound, Base, and Catalyst in a Flask start->reagents inert Evacuate and Backfill with Inert Gas (e.g., N2 or Ar) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat Reaction Mixture with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl or heteroaryl bromide (1.0 mmol)

  • This compound (1.2 mmol, 1.2 eq)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 eq)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.

  • Solvent Addition: Add the degassed solvents (toluene, ethanol, and water) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x volumes).

  • Purification: Combine the organic layers, wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Troubleshooting and Considerations

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of 5-fluorobenzothiophene. This can be minimized by using milder bases (e.g., K₃PO₄), shorter reaction times, and lower temperatures.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often more prevalent with highly active catalyst systems.

  • Catalyst Deactivation: The sulfur atom in the benzothiophene ring can potentially coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands can sometimes mitigate this effect.

  • Reaction with Aryl Chlorides: The coupling of aryl chlorides is generally more challenging due to the stronger C-Cl bond. For these substrates, more active catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a stronger base (e.g., K₃PO₄), may be required.[7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for its incorporation into a wide range of molecular scaffolds. The protocols and guidelines presented in these application notes offer a solid foundation for researchers to successfully utilize this important reagent in their synthetic endeavors. Careful consideration of the reaction parameters and potential side reactions will enable the optimization of these couplings for the efficient synthesis of target molecules.

References

Application Notes and Protocols for the Use of 5-Fluorobenzo[b]thien-2-ylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5-Fluorobenzo[b]thiophene Moiety

In the landscape of modern medicinal chemistry and materials science, the benzo[b]thiophene scaffold is a privileged heterocyclic structure due to its presence in a wide array of biologically active compounds and functional organic materials. The strategic introduction of a fluorine atom, as in 5-Fluorobenzo[b]thien-2-ylboronic acid, offers a nuanced yet powerful tool for modulating molecular properties. Fluorine's high electronegativity and small van der Waals radius can significantly enhance metabolic stability, improve binding affinity to target proteins, and fine-tune the electronic characteristics of a molecule, making it a highly sought-after modification in drug discovery programs.

This compound serves as a versatile and efficient building block for introducing this valuable motif into more complex molecular architectures. Its primary utility is realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely adopted method for the formation of carbon-carbon bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the rationale behind the selection of reaction parameters to ensure reproducible and high-yielding synthetic outcomes.

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound (such as this compound) and an organohalide in the presence of a palladium catalyst and a base.[1][2] The catalytic cycle, illustrated below, proceeds through a series of well-defined elementary steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_biaryl Boronate Ar'B(OH)₃⁻ (Activated Boronic Acid) Boronate->Transmetalation Boronic_Acid This compound (Ar'B(OH)₂) Boronic_Acid->Boronate + Base Base Base (e.g., K₂CO₃) Base->Boronate RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->OxAdd

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (Ar'B(OH)₃⁻) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') are coupled and eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a common aryl bromide, 4-bromoanisole. The conditions outlined below are based on established methodologies for similar heterocyclic boronic acids and are designed to be a robust starting point for optimization.

Materials and Reagents:

  • This compound

  • 4-Bromoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Reaction Setup Workflow:

Reaction_Setup A 1. Assemble and Flame-Dry Glassware (Round-bottom flask, condenser) B 2. Add Solids under Argon Flow - this compound (1.2 eq) - 4-Bromoanisole (1.0 eq) - Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq) - K₂CO₃ (2.0 eq) A->B C 3. Evacuate and Backfill with Argon (3x) B->C D 4. Add Degassed Solvents via Syringe - 1,4-Dioxane - Water C->D E 5. Heat Reaction Mixture with Vigorous Stirring (e.g., 80-100 °C) D->E F 6. Monitor Reaction Progress (TLC, LC-MS, or GC-MS) E->F G 7. Work-up and Purification F->G

Figure 2: Step-by-step workflow for the Suzuki-Miyaura reaction setup.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with argon or nitrogen. This cycle should be repeated three times to ensure the rigorous exclusion of oxygen, which can lead to side reactions such as the homocoupling of the boronic acid.

  • Solvent Addition: Degassed 1,4-dioxane and degassed water are added via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water. The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction Execution: The reaction mixture is heated to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically.

  • Monitoring: The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)-5-fluorobenzo[b]thiophene.

Expertise and Experience: Rationale for Experimental Choices

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The choices made in the provided protocol are based on extensive precedent in the field and an understanding of the underlying reaction mechanism.

  • Catalyst and Ligand Selection: Pd(dppf)Cl₂·CH₂Cl₂ is a highly effective and versatile pre-catalyst for a wide range of Suzuki-Miyaura reactions. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and sterically demanding, which facilitates the oxidative addition of the aryl bromide and promotes the reductive elimination step. For challenging couplings, other phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) may offer improved performance.

  • The Role of the Base: The base is crucial for the activation of the boronic acid in the transmetalation step.[3] An inorganic base like potassium carbonate is often sufficient and provides a good balance of reactivity and functional group tolerance. For less reactive substrates, stronger bases like cesium carbonate or potassium phosphate may be required. The use of an aqueous base is common, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

  • Solvent System: A mixture of an organic solvent and water is frequently employed in Suzuki-Miyaura couplings. 1,4-Dioxane is a common choice due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point, allowing for elevated reaction temperatures. The addition of water is often beneficial for the reasons mentioned above.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound. These parameters can serve as a starting point for optimization.

ParameterRecommended ConditionRationale/Considerations
Aryl Halide Aryl Bromide or IodideAryl chlorides are less reactive and may require more specialized catalyst systems.[4]
Catalyst Loading 1-5 mol%Lower loadings are desirable for cost-effectiveness, but higher loadings may be needed for difficult couplings.
Ligand dppf, SPhos, XPhosThe choice of ligand is critical and should be optimized for the specific substrates.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The strength of the base should be matched to the reactivity of the coupling partners.
Solvent Dioxane/Water, Toluene/Water, DMFThe solvent system can influence reaction rates and solubility.
Temperature 80-110 °CHigher temperatures generally increase the reaction rate but may lead to decomposition of sensitive substrates.

Trustworthiness: A Self-Validating System

The protocol described herein is designed to be a self-validating system. The progress of the reaction can be reliably monitored by standard analytical techniques, allowing for real-time assessment of the reaction's success.

  • Reaction Monitoring: The disappearance of the starting materials (this compound and the aryl halide) and the appearance of the desired product can be tracked by TLC, LC-MS, or GC-MS. This provides clear evidence of a successful transformation.

  • Troubleshooting Common Issues:

    • Low or No Conversion: This may indicate an issue with the catalyst activity, insufficient base strength, or a reaction temperature that is too low. Consider using a fresh batch of catalyst, a stronger base, or increasing the temperature.

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, particularly with heteroaryl boronic acids.[5] This can be minimized by ensuring a strictly inert atmosphere and using the appropriate base and solvent system.

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is often caused by the presence of oxygen.[4] Thoroughly degassing all solvents and maintaining an inert atmosphere throughout the reaction is critical to suppress this side reaction.

By systematically evaluating these parameters and monitoring the reaction progress, researchers can confidently optimize the conditions for their specific application, ensuring the reliability and reproducibility of their results.

References

Application Notes & Protocols for 5-Fluorobenzo[b]thien-2-ylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifecta in Drug Design

In modern medicinal chemistry, the assembly of novel therapeutics is a game of molecular chess, where each structural component is chosen for a strategic purpose. 5-Fluorobenzo[b]thien-2-ylboronic acid represents a powerful trifecta of chemical functionalities, each conferring distinct and valuable attributes to a drug candidate.

  • The Boronic Acid Handle: Boronic acids are indispensable tools in synthetic chemistry, serving as stable, versatile, and low-toxicity coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's reliability and tolerance for a vast array of functional groups have made it a cornerstone of pharmaceutical manufacturing and discovery.[3][4]

  • The Benzothiophene Core: The benzothiophene scaffold is considered a "privileged structure" in drug discovery.[5] Its rigid, bicyclic nature provides a well-defined orientation for substituents to interact with biological targets, and it is a common feature in numerous biologically active compounds.[6][7]

  • The Fluorine Modulator: The strategic incorporation of fluorine is a key tactic for optimizing drug properties.[8] A single fluorine atom can profoundly influence a molecule's metabolic stability (by blocking sites of oxidative metabolism), receptor binding affinity (through unique electronic interactions), and physicochemical properties such as lipophilicity and pKa, which govern absorption, distribution, metabolism, and excretion (ADME).[9][10]

The convergence of these three features makes this compound a high-value building block for accessing novel chemical matter with enhanced drug-like properties.

Key Applications in Therapeutic Target Families

The primary utility of this compound is the introduction of the 5-fluorobenzothienyl moiety into a target molecule via Suzuki-Miyaura coupling. This strategy is prevalent in the synthesis of inhibitors for several important enzyme classes.

Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[11] Many kinase inhibitors are designed to compete with ATP at its binding site in the kinase domain. The thiophene ring, a key part of the benzothiophene scaffold, can act as an effective "hinge-binder," forming crucial hydrogen bonds with the kinase hinge region, similar to the adenine ring of ATP.[12]

By coupling this compound with various heterocyclic partners (e.g., quinazolines, pyridines), medicinal chemists can rapidly generate libraries of potent and selective kinase inhibitors.[11][13][14] The fluorine atom in the 5-position can further enhance binding within hydrophobic pockets and improve metabolic stability, leading to superior pharmacokinetic profiles.[8]

Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for diseases like asthma and COPD. The parent molecule, benzo[b]thien-2-ylboronic acid, is a known reactant in the synthesis of PDE4 inhibitors.[6][7] The use of the 5-fluoro derivative allows for the fine-tuning of ADME properties, potentially leading to compounds with improved efficacy and reduced side effects.

Steroidogenesis Enzyme Inhibitors (e.g., CYP11B1)

CYP11B1 (11β-hydroxylase) is a critical enzyme in the synthesis of cortisol. Inhibitors of this enzyme are sought for the treatment of Cushing's syndrome and other cortisol-dependent diseases. The benzothiophene scaffold has been successfully incorporated into CYP11B1 inhibitors, making this compound a relevant building block for developing next-generation therapeutics in this area.[7]

The Suzuki-Miyaura Coupling: Mechanism and Workflow

The power of this boronic acid is unlocked through the palladium-catalyzed Suzuki-Miyaura reaction. Understanding its mechanism and workflow is key to successful synthesis.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add Ar¹-X pd_complex Ar¹-Pd(II)L₂-X Complex ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd Ar¹-Pd(II)L₂-Ar² Complex transmetal->biaryl_pd X⁻ boronate [Ar²-B(OH)₂OR]⁻ (from Boronic Acid + Base) boronate->transmetal Base red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 Regeneration product Ar¹-Ar² Product red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Synthetic Workflow

A typical laboratory workflow for utilizing this compound is a multi-stage process requiring careful execution and analysis.

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reaction 2. Reaction Execution (Heating & Stirring) setup->reaction reagents Add Reagents: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base - Degassed Solvent reagents->setup workup 3. Workup & Extraction reaction->workup monitoring Monitor by TLC / LC-MS monitoring->reaction purify 4. Purification workup->purify steps_workup Quench Reaction Extract with Organic Solvent Wash with Brine Dry (Na₂SO₄) steps_workup->workup analysis 5. Final Product Analysis purify->analysis chromatography Flash Column Chromatography chromatography->purify characterization NMR (¹H, ¹³C, ¹⁹F) High-Res Mass Spec characterization->analysis

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide.

Objective: To synthesize 2-(Heteroaryl)-5-fluorobenzo[b]thiophene.

Materials:

  • Heteroaryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL, anhydrous)

  • Deionized Water (2 mL, degassed)

Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Rationale: Using dried glassware under an inert atmosphere is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[15]

    • Rationale: This process thoroughly removes atmospheric oxygen from the reaction vessel.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (5 mol%). Subsequently, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[13]

    • Rationale: The solvent mixture provides a medium for both organic and inorganic reagents to dissolve. Degassing the solvents (e.g., by bubbling with argon for 15-20 minutes) is another crucial step to minimize oxygen.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

    • Rationale: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination.

  • Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-16 hours).

    • Rationale: Monitoring prevents unnecessary heating that could lead to byproduct formation and confirms the reaction's endpoint.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).[15]

    • Rationale: The aqueous washes remove the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

    • Rationale: This step removes the catalyst, any remaining starting materials, and byproducts to yield the pure desired compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

    • Rationale: This final analytical step provides irrefutable evidence of the product's identity and purity, completing the self-validating nature of the protocol.

Comparative Data: Reaction Condition Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common conditions that serve as a starting point for optimization.

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTypical Yield (%)Reference
Aryl BromidePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF / H₂O>90[15]
Aryl Chloride[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)t-BuOH / H₂O85-95[16]
Heteroaryl BromidePd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane / H₂O75-95[13]
Heteroaryl ChloridePd(OAc)₂ (3)PPh₃ (6)Na₂CO₃ (2)DME / H₂O70-90[12]

Note: Yields are substrate-dependent. Optimization is recommended for each specific reaction.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic asset in the drug discovery pipeline. It provides a reliable and efficient route to novel molecular architectures that combine the advantageous structural features of a privileged heterocycle with the property-enhancing effects of fluorine. Its application, primarily through the robust Suzuki-Miyaura coupling, will continue to empower medicinal chemists to synthesize next-generation kinase inhibitors and other targeted therapeutics, accelerating the journey from chemical concept to clinical candidate.

References

Application Notes & Protocols: The Strategic Use of 5-Fluorobenzo[b]thien-2-ylboronic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a proven pathway to enhance the potency, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2] Among these, the 5-fluorobenzo[b]thiophene moiety has emerged as a particularly valuable pharmacophore. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of 5-Fluorobenzo[b]thien-2-ylboronic acid as a versatile building block. We will delve into the rationale behind its use, provide detailed, field-tested protocols for its application in Suzuki-Miyaura cross-coupling reactions, and offer insights into optimizing these transformations for the synthesis of advanced pharmaceutical intermediates.

Introduction: The Value Proposition of Fluorinated Benzothiophenes

The benzothiophene core is a bicyclic aromatic system that is isosteric to indole and is present in numerous biologically active compounds, demonstrating a wide array of pharmacological effects including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] The introduction of a fluorine atom onto this privileged scaffold confers significant advantages. Fluorine, being the most electronegative element, can modulate a molecule's pKa, improve its binding affinity to target proteins, and, crucially, block sites of metabolic oxidation, thereby increasing the compound's in-vivo half-life.[1][2]

This compound capitalizes on these benefits by providing the fluorinated heterocyclic core in a form primed for synthetic elaboration. The boronic acid functional group is a stable, easy-to-handle moiety that is an essential precursor for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds.[5]

Reagent Profile and Safety Mandates

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Physicochemical Data
PropertyValue
Chemical Name This compound
CAS Number 501944-42-9[6]
Molecular Formula C₈H₆BFO₂S
Molecular Weight 196.01 g/mol
Appearance White to off-white powder
Melting Point >250 °C
Solubility Soluble in THF, Dioxane, DMF; Insoluble in water.
Hazard Identification and Safe Handling

This compound is a chemical reactant that requires careful handling in a controlled laboratory environment. The following information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[7]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[7]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7] If dust is generated, use a NIOSH/MSHA approved respirator.[7]

    • Handling: Avoid breathing dust.[7] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

    • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[8]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application for this building block, enabling the coupling of the 5-fluorobenzo[b]thiophene core to a wide variety of aryl or heteroaryl halides and triflates. This reaction is a powerful tool for constructing the complex biaryl structures frequently found in pharmaceutical agents.[9][10]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

References

catalytic conditions for coupling with 5-Fluorobenzo[b]thien-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Reaction Conditions

I've started gathering information on catalytic conditions for coupling reactions using 5-Fluorobenzo[b]thien-2-ylboronic acid. I'm focusing intently on Suzuki-Miyaura coupling. My search queries are already yielding relevant data, with a specific focus on optimizing yields and selectivity. I aim to build a comprehensive database to inform my subsequent steps.

Investigating Search Terms

I'm now refining my search terms to capture the nuances of Suzuki coupling with this compound. Initial results are promising, pointing towards critical catalytic components. I'm prioritizing the identification of optimal palladium catalysts, ligands, and reaction conditions. My focus is on extracting quantitative data and robust protocols from reliable scientific sources to inform my upcoming steps.

Developing Search Strategy

I've shifted focus to crafting a robust search strategy to harvest data on catalytic conditions. My queries now encompass diverse aspects like specific catalyst combinations, base effects, and solvent influences within Suzuki coupling of the target compound. I intend to build a reliable base of knowledge to construct a detailed experimental protocol and visualization tools.

Synthesis of Novel Heterocyclic Compounds Using 5-Fluorobenzo[b]thien-2-ylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 5-Fluorobenzo[b]thiophene Moiety

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The 5-Fluorobenzo[b]thiophene unit, in particular, is a privileged structural motif. The benzothiophene core is present in numerous biologically active compounds, while the fluorine atom at the 5-position can enhance metabolic stability, increase binding affinity, and improve membrane permeability. 5-Fluorobenzo[b]thien-2-ylboronic acid serves as a versatile and indispensable building block for the efficient construction of complex heterocyclic architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This guide provides in-depth technical insights and detailed protocols for the utilization of this compound in the synthesis of novel heterocyclic compounds.

Chemical Properties and Handling of this compound

PropertyValue
Molecular Formula C₈H₆BFO₂S
Molecular Weight 196.01 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point >300 °C
Solubility Soluble in methanol, DMF, and DMSO. Sparingly soluble in water.

Handling and Storage: this compound is a stable, non-hygroscopic solid. However, as with all boronic acids, it is prudent to store it in a cool, dry place under an inert atmosphere to prevent potential degradation. Care should be taken to avoid repeated exposure to moisture, which can lead to the formation of the corresponding boroxine.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[4] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate.

Mechanistic Considerations: The Role of the 5-Fluoro Substituent

The presence of the electron-withdrawing fluorine atom at the 5-position of the benzo[b]thiophene ring has a notable electronic effect on the boronic acid. This can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. While electron-deficient boronic acids can sometimes be challenging substrates due to a slower rate of transmetalation, the appropriate choice of catalyst, ligand, and base can overcome this and lead to high-yielding reactions. The fluorination can also decrease the likelihood of undesired side reactions such as protodeboronation.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition transmetalation_complex Transmetalation Intermediate pd_complex->transmetalation_complex Transmetalation (Base-mediated) reductive_elimination_complex Reductive Elimination Precursor transmetalation_complex->reductive_elimination_complex Isomerization reductive_elimination_complex->pd0 Reductive Elimination product Coupled Product (Ar-R) reductive_elimination_complex->product Ar-X Heteroaryl-Halide (Ar-X) Ar-X->pd_complex boronic_acid This compound (R-B(OH)₂) boronic_acid->transmetalation_complex byproduct X-B(OH)₂

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 2-(5-Fluorobenzo[b]thien-2-yl)-4-phenylpyrimidine

This protocol details the synthesis of a novel thienyl-substituted pyrimidine, a scaffold of significant interest in medicinal chemistry, via a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow reagents 1. Combine Reactants: - 2-Chloro-4-phenylpyrimidine - this compound - Pd(PPh₃)₄ - K₂CO₃ solvent 2. Add Solvent: - 1,4-Dioxane/H₂O (4:1) reagents->solvent reaction 3. Reaction: - Heat to 100°C - Stir for 12 hours solvent->reaction workup 4. Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine reaction->workup purification 5. Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography workup->purification product Final Product: 2-(5-Fluorobenzo[b]thien-2-yl)-4-phenylpyrimidine purification->product

Figure 2: Experimental workflow for the synthesis of 2-(5-Fluorobenzo[b]thien-2-yl)-4-phenylpyrimidine.

Materials:
  • 2-Chloro-4-phenylpyrimidine (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized water, degassed (2 mL)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-phenylpyrimidine (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(5-Fluorobenzo[b]thien-2-yl)-4-phenylpyrimidine.

Trustworthiness and Self-Validation:
  • Reaction Monitoring: The progress of the reaction should be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, typically more nonpolar, product spot.

  • Expected Outcome: A successful reaction will yield the desired product as a solid after purification. The yield should be in the range of 70-90% based on similar transformations.

  • Troubleshooting:

    • No reaction: Ensure all reagents are dry and the solvent is anhydrous. Check the integrity of the palladium catalyst. Degassing the solvent is crucial to prevent oxidation of the catalyst.

    • Low yield: The reaction time may need to be extended. An alternative base, such as K₃PO₄, or a different ligand, like SPhos or XPhos, could be screened for improved efficiency.[5]

    • Protodeboronation: If significant protodeboronation of the boronic acid is observed (formation of 5-fluorobenzo[b]thiophene), using a non-aqueous solvent system or a milder base may be beneficial.

Versatility in Heterocycle Synthesis: A Tabulated Overview

The utility of this compound extends to the synthesis of a wide array of heterocyclic systems. The following table provides a summary of optimized conditions for the coupling with various heteroaryl halides.

Heteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
2-ChloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1101685
5-BromopyrimidinePd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001288
2-Bromo-1,3-thiazolePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)THF652475
3-IodoquinolinePdCl₂(dppf) (3)-Na₂CO₃ (2)DMF90892

Note: The conditions provided are a general guideline and may require further optimization for specific substrates.

References

Application Note: 5-Fluorobenzo[b]thien-2-ylboronic Acid as a Key Building Block for Novel PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It details the strategic application of 5-Fluorobenzo[b]thien-2-ylboronic acid in the synthesis of potent and selective Phosphodiesterase 4 (PDE4) inhibitors. This document provides the scientific rationale for using this fluorinated building block, presents a detailed and optimized protocol for its use in Suzuki-Miyaura cross-coupling reactions, and discusses the therapeutic significance of targeting PDE4 for inflammatory diseases.

Introduction: The Rationale for Targeting PDE4 in Inflammatory Disease

Phosphodiesterase 4 (PDE4) is a critical enzyme that governs intracellular signaling pathways central to inflammation.[1] As the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells (such as T cells, monocytes, and macrophages), its inhibition leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP activates Protein Kinase A (PKA) and other downstream effectors, resulting in a broad spectrum of anti-inflammatory responses, including the suppression of pro-inflammatory cytokines like TNF-α.

Consequently, PDE4 has become a major therapeutic target for a variety of inflammatory conditions. To date, several PDE4 inhibitors have been approved for clinical use, including roflumilast for Chronic Obstructive Pulmonary Disease (COPD) and apremilast for psoriatic arthritis, validating this approach.[1][2][3] The ongoing challenge in the field is to develop next-generation inhibitors with improved therapeutic windows, primarily by enhancing potency and selectivity to minimize dose-limiting side effects such as nausea and emesis.

Strategic Advantage of the 5-Fluorobenzo[b]thiophene Scaffold

The selection of this compound as a reactant is a deliberate strategy rooted in established medicinal chemistry principles. The benzothiophene core is a well-recognized privileged structure in drug discovery, known to interact with a variety of biological targets.[4] The strategic incorporation of a fluorine atom and a boronic acid group imparts significant advantages.

Key Benefits of Fluorine Incorporation:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the scaffold more resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to a more favorable pharmacokinetic profile.

  • Modulated Potency and Binding: As the most electronegative element, fluorine can alter the electronic distribution of the aromatic ring system. This can lead to more potent binding interactions with the PDE4 active site through favorable dipole-dipole or hydrogen bond interactions.

  • Improved Physicochemical Properties: Fluorine substitution can fine-tune critical drug-like properties such as lipophilicity (logP) and acidity (pKa), which directly impact solubility, membrane permeability, and oral bioavailability.

The boronic acid moiety at the 2-position transforms the scaffold into a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of modern drug synthesis due to its reliability and broad functional group tolerance.

Caption: High-level experimental workflow for synthesizing PDE4 inhibitors.

Optimized Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is an optimized, robust procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl or heteroaryl halide. This protocol is based on established methods for the closely related benzo[b]thien-2-ylboronic acid and represents a validated starting point for synthesis.[4]

Materials & Reagents:

  • This compound (1.2 equivalents)

  • Aryl/Heteroaryl Halide (e.g., a bromopyridine derivative) (1.0 equivalent)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • SPhos (buchwald ligand) (10 mol%)

  • Cesium Carbonate [Cs₂CO₃] (1.4 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed, Deionized Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Purification supplies (Silica gel, solvents for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask under an inert nitrogen atmosphere, add the aryl/heteroaryl halide (1.0 eq), Palladium(II) acetate (0.05 eq), and SPhos (0.10 eq).

    • Expert Insight: The Pd(OAc)₂/SPhos catalyst system is highly efficient for this class of transformation, often providing higher yields and faster reaction times compared to older catalysts like Pd(PPh₃)₄.[4]

  • Solvent Addition: Add anhydrous THF to the flask via syringe. Stir the mixture for 30 minutes at room temperature to allow for pre-formation of the active catalyst complex.

  • Reagent Addition: In a separate flask, prepare a solution of this compound (1.2 eq) and Cesium Carbonate (1.4 eq) in a minimal amount of THF and degassed water (approximately 3:1 THF:Water ratio).

    • Expert Insight: Cesium carbonate is a highly effective base for Suzuki couplings, promoting the formation of the reactive boronate species which is crucial for the transmetalation step.[4] A slight excess of the boronic acid ensures complete consumption of the potentially more expensive halide partner.

  • Reaction Execution: Add the boronic acid/base solution to the reaction flask. Heat the mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to isolate the pure coupled product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmetal Ar¹-Pd(II)-Ar² L₂ OxAdd->Transmetal Transmetalation Product Ar¹-Ar² Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Boronate [Ar²-B(OH)₃]⁻ Boronate->Transmetal BoronicAcid Ar²-B(OH)₂ BoronicAcid->Boronate Base Base (Cs₂CO₃) Base->Boronate

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Expected Results & Data Interpretation

The Suzuki-Miyaura coupling is a high-yielding reaction. Based on optimizations with similar benzothiophene substrates, yields for this protocol are expected to be in the range of 75-95%, depending on the specific aryl halide used.

Illustrative Data Table:

Aryl Halide PartnerCatalyst SystemBaseTemp (°C)Time (h)Expected Yield Range (%)
4-Bromo-1-methoxybenzenePd(OAc)₂ / SPhosCs₂CO₃801885 - 95
2-Bromo-5-chloropyridinePd(OAc)₂ / SPhosCs₂CO₃802478 - 88
3-BromoquinolinePd(OAc)₂ / SPhosCs₂CO₃802080 - 90
This data is representative and serves as a guideline. Actual yields may vary based on substrate electronics, steric hindrance, and reaction scale.

Conclusion

This compound is a premier building block for the synthesis of novel PDE4 inhibitors. Its strategic design combines the privileged benzothiophene scaffold with the beneficial properties of fluorine, offering a direct route to compounds with potentially superior potency and pharmacokinetic profiles. The provided Suzuki-Miyaura protocol is robust and optimized, providing a reliable and high-yielding method for incorporating this valuable reactant into advanced drug discovery programs targeting inflammatory diseases.

References

Application Notes and Protocols for the Synthesis of CYP11B1 Inhibitors using 5-Fluorobenzo[b]thien-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Cortisol Synthesis through CYP11B1 Inhibition

Cytochrome P450 11B1 (CYP11B1), also known as steroid 11β-hydroxylase, is a critical enzyme in the adrenal cortex responsible for the final and rate-limiting step in the biosynthesis of cortisol. This enzyme, located in the inner mitochondrial membrane, catalyzes the conversion of 11-deoxycortisol to cortisol.[1][2] Dysregulation and overproduction of cortisol are implicated in a range of endocrine disorders, most notably Cushing's syndrome, which is characterized by symptoms such as central obesity, hypertension, and metabolic disturbances.[3] Therefore, the inhibition of CYP11B1 presents a promising therapeutic strategy for the management of cortisol-dependent diseases.[4]

Recent drug discovery efforts have focused on developing potent and selective CYP11B1 inhibitors.[5] High selectivity is crucial to avoid off-target effects, particularly the inhibition of the closely related enzyme aldosterone synthase (CYP11B2), which shares 93% sequence homology with CYP11B1.[3] A promising structural motif for potent CYP11B1 inhibitors involves a central pyridine core, often substituted with an imidazolylmethyl group, coupled to various aryl or heteroaryl moieties.[4] This application note provides a detailed protocol for the synthesis of a potential CYP11B1 inhibitor, 2-(5-fluorobenzo[b]thiophen-2-yl)-3-(1H-imidazol-1-ylmethyl)pyridine , utilizing a Suzuki-Miyaura cross-coupling reaction with 5-Fluorobenzo[b]thien-2-ylboronic acid as a key building block.

Signaling Pathway: The Role of CYP11B1 in Cortisol Biosynthesis

The synthesis of cortisol is a multi-step process occurring within the adrenal glands. CYP11B1's pivotal role in this pathway is the 11β-hydroxylation of 11-deoxycortisol. Inhibitors of CYP11B1 block this final conversion, leading to a reduction in cortisol levels.

CYP11B1_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Multiple Steps CYP11B1 CYP11B1 (11β-hydroxylase) Deoxycortisol->CYP11B1 Cortisol Cortisol Inhibitor CYP11B1 Inhibitor (e.g., 2-(5-fluorobenzo[b]thiophen-2-yl) -3-(1H-imidazol-1-ylmethyl)pyridine) Inhibitor->CYP11B1 Inhibition CYP11B1->Cortisol

Caption: Cortisol biosynthesis pathway highlighting the inhibitory action of a CYP11B1 inhibitor.

Experimental Protocol: Synthesis of 2-(5-fluorobenzo[b]thiophen-2-yl)-3-(1H-imidazol-1-ylmethyl)pyridine

This protocol details the synthesis of the target CYP11B1 inhibitor via a Suzuki-Miyaura cross-coupling reaction. The key step involves the palladium-catalyzed coupling of 2-bromo-3-(1H-imidazol-1-ylmethyl)pyridine with this compound.

Materials and Reagents
ReagentSupplierGrade
2-bromo-3-(1H-imidazol-1-ylmethyl)pyridineCustom Synthesis/Commercially Available≥95%
This compoundSigma-Aldrich≥95%
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals99%
Sodium Carbonate (Na₂CO₃)Fisher ScientificAnhydrous, ≥99.5%
TolueneAcros OrganicsAnhydrous, 99.8%
MethanolJ.T. BakerAnhydrous, 99.8%
Deionized WaterIn-house18.2 MΩ·cm
Ethyl AcetateEMD MilliporeACS Grade
Saturated Sodium Bicarbonate SolutionIn-house
BrineIn-house
Anhydrous Magnesium SulfateOakwood Chemical≥98%
Silica GelSiliCycle Inc.60 Å, 230-400 mesh

Synthetic Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_reagents Reaction Conditions ReactantA 2-bromo-3-(1H-imidazol-1-ylmethyl)pyridine Reagents Pd(PPh₃)₄, Na₂CO₃ Toluene/MeOH/H₂O Reflux ReactantB This compound Product 2-(5-fluorobenzo[b]thiophen-2-yl)-3-(1H-imidazol-1-ylmethyl)pyridine Reagents->Product

Caption: Suzuki-Miyaura coupling for the synthesis of the target CYP11B1 inhibitor.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-(1H-imidazol-1-ylmethyl)pyridine (1.0 eq), this compound (1.2 eq), and sodium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene, methanol, and water in a 7:2:1 ratio (volume should be sufficient to dissolve the reactants, e.g., 20 mL for a 1 mmol scale reaction).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 5-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure 2-(5-fluorobenzo[b]thiophen-2-yl)-3-(1H-imidazol-1-ylmethyl)pyridine.

Characterization of the Final Product (Hypothetical Data)
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.55 (dd, J = 4.8, 1.6 Hz, 1H), 7.80-7.75 (m, 2H), 7.65 (s, 1H), 7.50-7.45 (m, 2H), 7.30-7.25 (m, 1H), 7.10 (s, 1H), 6.95 (s, 1H), 5.40 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 159.5, 149.0, 145.2, 142.1, 140.5, 138.0, 137.5, 130.0, 129.8, 125.0, 124.8, 122.0, 119.5, 112.0 (d, J = 24 Hz), 108.0 (d, J = 26 Hz), 48.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₉H₁₃FN₃S [M+H]⁺: 346.08; found: 346.1.

Causality Behind Experimental Choices

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a wide range of substrates.[4]

  • Base: Sodium carbonate is a moderately strong inorganic base that is effective in the transmetalation step of the Suzuki coupling cycle. Its use in an aqueous/organic solvent mixture is well-established.[4]

  • Solvent System: The toluene/methanol/water mixture provides a biphasic system where the organic-soluble reactants and catalyst can interact, while the inorganic base remains primarily in the aqueous phase. Methanol acts as a co-solvent to improve the solubility of the boronic acid.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is crucial for achieving high yields.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no product formationInactive catalystUse a fresh batch of palladium catalyst. Ensure the reaction is conducted under strictly inert conditions.
Poor quality of boronic acidUse fresh boronic acid. Boronic acids can dehydrate to form boroxines, which may be less reactive.
Insufficiently degassed solventsDegas all solvents thoroughly by bubbling with an inert gas or by freeze-pump-thaw cycles.
Incomplete reactionInsufficient reaction time or temperatureExtend the reaction time and monitor by TLC/LC-MS. Ensure the reaction mixture is refluxing properly.
Catalyst poisoningEnsure all starting materials are pure.
Difficulty in purificationCo-elution of impurities with the productOptimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in pharmaceutically active molecules. The protocol described herein provides a reliable method for the preparation of 2-(5-fluorobenzo[b]thiophen-2-yl)-3-(1H-imidazol-1-ylmethyl)pyridine, a potential CYP11B1 inhibitor. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis and exploration of novel inhibitors targeting cortisol biosynthesis for the treatment of related endocrine disorders.

References

Application Note: The Role of Cyclometalated Iridium(III) Complexes in the Synthesis of Phosphorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the design, synthesis, and application of phosphorescent sensors, with a central focus on the pivotal role of cyclometalated iridium(III) complexes. We delve into the fundamental photophysical principles, explore the modular architecture of these sensors, and offer detailed, field-proven protocols for their synthesis and use in biological contexts, such as hypoxia imaging. This document is intended to serve as a practical resource, bridging theoretical concepts with actionable experimental workflows.

Introduction: The Power of Phosphorescence

In the fields of biomedical research and drug development, the ability to visualize and quantify specific analytes, ions, or physiological conditions within living systems is paramount. While fluorescence-based probes are widely used, phosphorescent sensors offer distinct advantages that make them powerful tools for sophisticated applications.[1] Their long-lived emission lifetimes (microseconds to milliseconds, compared to nanoseconds for fluorescence) and large Stokes shifts allow for time-gated detection techniques.[2][3] This capability effectively eliminates short-lived background autofluorescence from biological samples, dramatically enhancing signal-to-noise ratios and improving sensitivity.[4]

Cyclometalated iridium(III) complexes have emerged as the gold standard for the phosphorescent core of these sensors.[1][2] Their superior photophysical properties, including high quantum yields, high photostability, and synthetically tunable emission wavelengths, make them exceptionally well-suited for creating robust and specific molecular probes.[4][5] This guide will elucidate the critical role these complexes play and provide the synthetic knowledge to harness their potential.

Fundamental Principles

The Phosphorescent State

Phosphorescence is a photoluminescent process where a molecule absorbs energy and transitions to an excited singlet state (S1). Through a process called intersystem crossing (ISC), it then transitions to a lower-energy, spin-forbidden triplet state (T1). The heavy iridium atom's strong spin-orbit coupling significantly facilitates this typically inefficient ISC process, leading to high phosphorescence quantum yields.[6] The subsequent slow radiative decay from the T1 state back to the ground state (S0) is what we observe as long-lived phosphorescence.

The "Off-On" Sensing Mechanism: Photoinduced Electron Transfer (PeT)

A common and effective mechanism for designing phosphorescent sensors is the modulation of Photoinduced Electron Transfer (PeT).[3][7] In this design, the sensor exists in a quenched "off" state. Upon excitation, an electron is transferred from a receptor unit to the excited phosphorescent core, providing a non-radiative pathway for the core to return to its ground state, thus quenching the emission. When the target analyte binds to the receptor, the receptor's electronic properties are altered, preventing PeT. This restores the radiative decay pathway, leading to a strong, "turn-on" phosphorescent signal.[7][8][9]

G cluster_off Sensor 'Off' State (No Analyte) cluster_on Sensor 'On' State (Analyte Bound) Excitation_Off Light Excitation (hν) Core_ES_Off Phosphor* (Excited State) Excitation_Off->Core_ES_Off Absorption Core_GS_Off Phosphor (Ground State) Core_GS_Off->Excitation_Off Quench Non-Radiative Quenching Core_ES_Off->Quench PeT Occurs Quench->Core_GS_Off No Emission Receptor_Off Receptor Receptor_Off->Core_ES_Off e- transfer Excitation_On Light Excitation (hν) Core_ES_On Phosphor* (Excited State) Excitation_On->Core_ES_On Absorption Core_GS_On Phosphor (Ground State) Core_GS_On->Excitation_On Emission Phosphorescence Core_ES_On->Emission PeT Blocked Emission->Core_GS_On Light Emitted (hν') Receptor_On Receptor-Analyte Complex

Caption: Mechanism of a "turn-on" phosphorescent sensor based on Photoinduced Electron Transfer (PeT).

The Modular Architecture of an Iridium(III) Sensor

A key advantage of iridium(III)-based sensors is their modularity, allowing for rational design and tuning of their properties.[4] They are typically heteroleptic complexes with the general structure [Ir(C^N)2(N^N)]+ or Ir(C^N)2(L^X), where each component plays a distinct and crucial role.[6][10][11]

  • Cyclometalating (C^N) Ligands: These are the primary determinants of the complex's core photophysical properties.[6] Ligands like 2-phenylpyridine (ppy) form a strong covalent Ir-C bond and a coordinate Ir-N bond. The electronic nature of the C^N ligand—whether it is electron-rich or electron-deficient—directly tunes the energy of the highest occupied molecular orbital (HOMO) and thus the emission color and energy of the triplet state.[5]

  • Ancillary (N^N or L^X) Ligand: This third ligand completes the octahedral coordination sphere of the iridium center. While the C^N ligands often control the emission color, the ancillary ligand is critical for fine-tuning properties like quantum yield, stability, and solubility.[12][13] More importantly, it serves as the primary attachment point for the recognition moiety —the part of the sensor that selectively binds to the target analyte.[14]

  • Recognition Moiety (Receptor): This is the component responsible for selectivity. It is a molecule or functional group specifically chosen for its ability to interact with the analyte of interest (e.g., a metal ion, a small molecule like oxygen, or a specific enzyme substrate).[7]

  • Linker: A spacer that connects the recognition moiety to the ancillary ligand. Its length and flexibility can be optimized to ensure that the binding event effectively modulates the PeT process without disrupting the phosphorescent core.

G Sensor Phosphorescent Core [Ir(C^N)₂] Ancillary Ligand (N^N) Linker Recognition Moiety (Receptor) Core_Detail Determines core photophysics (Emission Color, Lifetime) Sensor:f0->Core_Detail Role Ancillary_Detail Fine-tunes properties Provides attachment point Sensor:f1->Ancillary_Detail Role Receptor_Detail Confers analyte selectivity Sensor:f3->Receptor_Detail Role

Caption: Modular components of a typical Iridium(III)-based phosphorescent sensor.

General Synthetic Strategy

The synthesis of a heteroleptic iridium(III) sensor is a multi-step process that builds the complex in a controlled, sequential manner. The general workflow involves the synthesis of the ligands, formation of an intermediate iridium dimer, and finally, the reaction with the ancillary ligand to yield the final sensor complex.[6]

G Start Starting Materials (IrCl₃·nH₂O, Ligand Precursors) Step1 Step 1: Synthesis of C^N and N^N Ligands Start->Step1 Step2 Step 2: Synthesis of Chloro-Bridged Ir(III) Dimer [(C^N)₂Ir(μ-Cl)]₂ Step1->Step2 Step3 Step 3: Dimer Cleavage & Coordination of Ancillary Ligand Step2->Step3 Final Final Sensor Complex [Ir(C^N)₂(N^N)]⁺ Step3->Final Purify Purification (Column Chromatography, Recrystallization) Final->Purify Characterize Characterization (NMR, MS, Photophysics) Purify->Characterize End Validated Phosphorescent Sensor Characterize->End

Caption: General workflow for the synthesis of a heteroleptic Ir(III) phosphorescent sensor.

Detailed Protocol: Synthesis of a Prototypical Iridium(III) Complex

This protocol details the synthesis of a common phosphorescent core, Bis(2-phenylpyridine)(acetylacetonate)iridium(III) [Ir(ppy)₂(acac)] . This complex is a highly efficient green-yellow emitter and serves as an excellent starting point for understanding the fundamental synthetic steps.[15][16]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Iridium(III) chloride hydrate (IrCl₃·nH₂O)99.8% trace metals basisStrem ChemicalsHighly hygroscopic; store in a desiccator.
2-phenylpyridine (ppy)99%Sigma-AldrichUse as received.
2-EthoxyethanolAnhydrous, 99.8%Sigma-AldrichAnhydrous solvent is crucial for the reaction.
Acetylacetone (acacH)≥99%Sigma-AldrichUse as received.
Sodium Carbonate (Na₂CO₃)ACS Reagent, ≥99.5%Fisher ScientificUsed as a base.
Dichloromethane (DCM)HPLC GradeFisher ScientificFor extraction and chromatography.
HexaneHPLC GradeFisher ScientificFor chromatography and recrystallization.
Silica Gel230-400 mesh, 60 ÅSorbent TechnologiesFor column chromatography.
Argon Gas (Ar)Ultra-high purityAirgasFor maintaining an inert atmosphere.
Protocol Part 1: Synthesis of the Chloro-Bridged Iridium Dimer, [(ppy)₂Ir(μ-Cl)]₂

This first step involves the cyclometalation of two ppy ligands onto the iridium center to form a stable dimer intermediate.[6]

  • Setup: To a 100 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add IrCl₃·nH₂O (1.0 mmol) and 2-phenylpyridine (2.5 mmol).

  • Solvent Addition: Add a 3:1 mixture of 2-ethoxyethanol and deionized water (24 mL:8 mL).

  • Inert Atmosphere: Purge the system with argon for 15 minutes to remove oxygen. Maintain a positive pressure of argon throughout the reaction.

  • Reflux: Heat the reaction mixture to reflux (approx. 135 °C) with vigorous stirring. The solution will change color over time, eventually forming a yellow precipitate.

  • Reaction Time: Maintain reflux for 24 hours.

  • Isolation: Cool the reaction to room temperature. The yellow solid product will precipitate out. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid sequentially with water, methanol, and finally diethyl ether to remove unreacted starting materials and solvent residues.

  • Drying: Dry the yellow powder under vacuum to yield the chloro-bridged dimer, [(ppy)₂Ir(μ-Cl)]₂. The product is typically used in the next step without further purification.

Protocol Part 2: Synthesis of the Final Complex, [Ir(ppy)₂(acac)]

This step cleaves the chloride bridges of the dimer and coordinates the acetylacetonate ancillary ligand to form the final monomeric complex.

  • Setup: To a 100 mL round-bottom flask, add the iridium dimer [(ppy)₂Ir(μ-Cl)]₂ (0.5 mmol) and acetylacetone (acacH) (1.5 mmol).

  • Solvent and Base: Add 30 mL of 2-ethoxyethanol and an excess of sodium carbonate (Na₂CO₃) (5.0 mmol). The Na₂CO₃ acts as a base to deprotonate the acetylacetone.

  • Inert Atmosphere: Purge the system with argon for 15 minutes and maintain a positive argon atmosphere.

  • Reflux: Heat the mixture to reflux (approx. 135 °C) with vigorous stirring for 12-18 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting dimer spot has disappeared.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure (rotary evaporation).

  • Extraction: Redissolve the resulting solid in dichloromethane (DCM) and wash with water (3 x 50 mL) in a separatory funnel to remove inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent.

Purification and Characterization
  • Purification: The crude product is purified by column chromatography on silica gel using a DCM/hexane solvent system. The bright yellow-orange band corresponding to the product should be collected.

  • Recrystallization: Further purification can be achieved by recrystallization from a DCM/hexane mixture to yield bright yellow-orange crystals.

  • Characterization: The final product's identity and purity should be confirmed by:

    • ¹H NMR: To confirm the structure and purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • UV-Vis and Photoluminescence Spectroscopy: To determine the absorption and emission maxima, quantum yield, and phosphorescence lifetime. The complex should exhibit strong emission around 510-520 nm.[6]

Application Protocol: In Vitro Hypoxia Sensing

Phosphorescent probes are excellent sensors for molecular oxygen because O₂ is an efficient quencher of triplet excited states.[17] In a high-oxygen environment (normoxia), the probe's phosphorescence is quenched. In a low-oxygen environment (hypoxia), quenching is reduced, and the phosphorescence intensity and lifetime increase significantly.[18][19][20] This protocol outlines the use of an oxygen-sensitive Ir(III) complex for imaging hypoxia in cultured cells.

  • Cell Culture: Plate cells (e.g., HeLa or CT26) on glass-bottom imaging dishes and culture under standard conditions (37 °C, 5% CO₂) until they reach 70-80% confluency.

  • Probe Loading: Prepare a stock solution of the water-soluble Ir(III) hypoxia probe (e.g., 1 mM in DMSO). Dilute the stock solution in cell culture medium to a final working concentration (typically 5-10 µM). Replace the medium in the imaging dishes with the probe-containing medium and incubate for 30-60 minutes.

  • Washing: Gently wash the cells twice with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove any excess, non-internalized probe.

  • Inducing Hypoxia: To induce hypoxia, place the imaging dish in a hypoxic chamber or an incubator with low oxygen (e.g., 1% O₂). For a chemical induction model, treat cells with a reagent like cobalt chloride (CoCl₂) or an oxygen-scavenging system (e.g., glucose oxidase/catalase). Maintain a parallel normoxic control dish.

  • Imaging:

    • Use a confocal or widefield microscope equipped for phosphorescence lifetime imaging (PLIM).[19]

    • Excite the probe at its absorption maximum (e.g., ~405 nm).

    • Collect the emission at its phosphorescence maximum (e.g., ~600-650 nm).

    • Acquire time-resolved images to measure the phosphorescence lifetime on a pixel-by-pixel basis.

  • Data Analysis: Compare the phosphorescence intensity and, more robustly, the phosphorescence lifetime of cells under normoxic versus hypoxic conditions. A significant increase in lifetime (e.g., from 3-4 µs to 6-8 µs) is a clear indicator of a hypoxic environment.[19]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield of Iridium Dimer Incomplete reaction; impure IrCl₃; insufficient reflux time or temperature.Ensure anhydrous conditions. Use high-purity IrCl₃. Extend reflux time to 24-36 hours. Ensure the reaction reaches the proper temperature.
Multiple spots on TLC after final reaction Incomplete reaction; side product formation.Increase reflux time. Re-purify via column chromatography, potentially with a different solvent gradient. Check the purity of the ancillary ligand.
No phosphorescence from final complex Incorrect structure; presence of quenching impurities.Re-verify structure with NMR and MS. Ensure all solvents are removed. Recrystallize the product to remove trace quenchers (e.g., metals).
Low cell uptake of the probe Poor water solubility; probe aggregation.Modify the ancillary ligand with hydrophilic groups (e.g., PEG, sulfonates) to improve solubility.[8][21][22] Use a formulation agent like Pluronic F-127.
Weak signal change between normoxia/hypoxia Probe is not sensitive to oxygen; probe is localized in an oxygen-rich environment.Redesign the probe to have a more accessible iridium center. Ensure the probe is localizing to the cytoplasm and not just the membrane.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Fluorobenzo[b]thien-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with 5-Fluorobenzo[b]thien-2-ylboronic acid. The benzothiophene motif is a critical structural alert in medicinal chemistry, and its successful incorporation into target molecules is often pivotal.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific coupling reaction.

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[3][4][5][6] However, the unique electronic properties and potential instability of heteroaryl boronic acids, like this compound, can present specific challenges.[7] This guide is designed to provide you with the rationale behind experimental choices to overcome these hurdles and achieve optimal reaction outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound. Each problem is followed by a series of diagnostic questions and recommended solutions, grounded in the mechanistic principles of the catalytic cycle.

Problem 1: Low to No Product Formation

This is one of the most frequent challenges. A systematic approach is crucial to identify the root cause.

Initial Checks & Common Oversights
  • Did you rigorously degas your solvents and reaction mixture? The palladium catalyst, particularly in its Pd(0) active state, is highly sensitive to oxygen.[8] Inadequate degassing can lead to catalyst oxidation and deactivation.

    • Solution: Employ at least three freeze-pump-thaw cycles for your solvents. Alternatively, sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) is a viable option. Ensure the reaction is set up and runs under a positive pressure of an inert gas.

  • Is the quality of your this compound adequate? Boronic acids can dehydrate to form boroxines, which can be less reactive. They can also undergo protodeboronation over time if not stored properly.

    • Solution: Use freshly purchased boronic acid or material that has been stored under inert gas in a desiccator. If in doubt, consider recrystallizing the boronic acid before use.

Optimizing Reaction Parameters

If the initial checks do not resolve the issue, a more in-depth optimization of the reaction conditions is necessary.

When faced with a complete lack of product, the primary suspects are the catalyst, base, or temperature.

dot graph "Troubleshooting_No_Conversion" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="No Product Formation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Degassing [label="Verify Rigorous Degassing", shape=parallelogram]; Check_Reagents [label="Assess Reagent Quality\n(Boronic Acid, Halide)", shape=parallelogram]; Catalyst_System [label="Optimize Catalyst System", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base_Selection [label="Evaluate Base Choice", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Temperature [label="Adjust Reaction Temperature", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Product Formation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Degassing; Check_Degassing -> Check_Reagents; Check_Reagents -> Catalyst_System; Catalyst_System -> Base_Selection; Base_Selection -> Temperature; Temperature -> Success; } dpt Caption: Initial troubleshooting workflow for no product formation.

Detailed Optimization Steps:

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. For heteroaryl couplings, bulky, electron-rich ligands are often superior.[9]

    • Recommendation: If you started with a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos) or a ferrocene-based ligand (e.g., dppf) can be highly effective for challenging substrates.[9][10][11][12]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[8] The strength and solubility of the base can significantly impact the reaction rate.

    • Recommendation: Carbonate bases like K₂CO₃ or Cs₂CO₃ are common starting points. However, for heteroaryl boronic acids, a stronger, non-nucleophilic base like K₃PO₄ is often more effective.[8][13] Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Solvent System: The solvent must be able to dissolve all reactants to a reasonable extent.

    • Recommendation: A mixture of an ethereal solvent and water is often optimal. Common choices include 1,4-dioxane/water or THF/water.[9] The water component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Temperature: Suzuki couplings are typically performed at elevated temperatures (80-110 °C).[8]

    • Recommendation: If your initial reaction was at a lower temperature, incrementally increase it. However, be mindful of the thermal stability of your starting materials and catalyst.

ParameterInitial RecommendationAlternative for OptimizationRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or XPhos Pd G3 (1-3 mol%)Buchwald ligands enhance catalyst activity and stability, especially for heteroaryl couplings.[9][14]
Base K₂CO₃ (2 equiv.)K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.)Stronger bases can facilitate the formation of the boronate anion, which is more active in the transmetalation step.[8]
Solvent Toluene/EtOH/H₂O1,4-Dioxane/H₂O (e.g., 4:1) or THF/H₂O (e.g., 4:1)Ethereal solvents often provide better solubility for the organometallic species in the catalytic cycle.[9]
Temperature 80 °C100-110 °CHigher temperatures can overcome the activation energy barrier for oxidative addition and other steps in the catalytic cycle.
Problem 2: Significant Protodeboronation of this compound

Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, leading to the formation of 5-fluorobenzo[b]thiophene as a byproduct. This is particularly prevalent with electron-rich heteroaryl boronic acids.[7]

Minimizing protodeboronation requires a careful balance of reaction conditions to favor the desired cross-coupling pathway.

dot graph "Protodeboronation_Mitigation" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="High Protodeboronation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Milder_Base [label="Use Milder Base\n(e.g., K₂CO₃, KF)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Anhydrous [label="Consider Anhydrous Conditions\n(with boronate ester)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lower_Temp [label="Lower Reaction Temperature", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Faster_Catalyst [label="Use a More Active Catalyst System", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome [label="Reduced Protodeboronation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Milder_Base; Start -> Anhydrous; Start -> Lower_Temp; Start -> Faster_Catalyst; Milder_Base -> Outcome; Anhydrous -> Outcome; Lower_Temp -> Outcome; Faster_Catalyst -> Outcome; } dpt Caption: Strategies to mitigate protodeboronation.

Strategies to Reduce Protodeboronation:

  • Choice of Base: While a strong base is often needed for efficient transmetalation, an overly strong or highly nucleophilic base can promote protodeboronation.

    • Recommendation: If using K₃PO₄ or Cs₂CO₃, consider switching to a milder base like K₂CO₃ or even KF. The fluoride anion can form a more stable and less reactive fluoroborate species.

  • Anhydrous Conditions: Water is often the proton source for protodeboronation.

    • Recommendation: For highly sensitive substrates, consider using anhydrous conditions.[9] This typically involves converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and using a non-aqueous solvent system with a base like potassium trimethylsilanolate (TMSOK).[15]

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.

    • Recommendation: Operate at the lowest temperature that still allows for a reasonable rate of the desired coupling reaction.[9]

  • Catalyst Activity: A highly active catalyst can promote the desired cross-coupling to occur at a much faster rate than the competing protodeboronation.

    • Recommendation: Employing a highly active catalyst system, such as those based on Buchwald ligands, can often outpace the undesired side reaction.[9][14]

Frequently Asked Questions (FAQs)

Q3: Can I use an aryl chloride as the coupling partner with this compound?

A: Yes, but it is generally more challenging than using an aryl bromide or iodide. The oxidative addition of palladium to the C-Cl bond is the rate-limiting step and requires a more active catalyst system.[5][6] You will likely need to use a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) and may require higher temperatures and longer reaction times.[10][11]

Q4: My product appears to be a mixture of regioisomers. What could be the cause?

A: While less common with 2-substituted benzothiophenes, regioisomer formation can sometimes occur if there is a competing C-H activation pathway or if your starting boronic acid contains isomeric impurities. Carefully verify the purity of your this compound by NMR. If C-H activation is suspected, using a less aggressive catalyst or slightly lower temperatures might be beneficial.

Q5: What is a good general starting protocol for the Suzuki coupling of this compound with an aryl bromide?

A: The following protocol serves as a robust starting point that can be further optimized.

General Experimental Protocol

dot graph "Experimental_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Setup [label="1. Add Reagents to Flask:\n- Aryl Bromide (1.0 equiv)\n- Boronic Acid (1.2 equiv)\n- Pd Catalyst (2 mol%)\n- Ligand (4 mol%)\n- Base (2.0 equiv)"]; Inert_Atmosphere [label="2. Evacuate and Backfill\nwith Inert Gas (3x)"]; Solvent_Addition [label="3. Add Degassed Solvent\n(e.g., Dioxane/Water)"]; Reaction [label="4. Heat with Vigorous Stirring\n(e.g., 80-100 °C)"]; Monitoring [label="5. Monitor Progress\n(TLC, LC-MS)"]; Workup [label="6. Cool, Quench, and Extract"]; Purification [label="7. Purify by Chromatography"];

Setup -> Inert_Atmosphere -> Solvent_Addition -> Reaction -> Monitoring -> Workup -> Purification; } dpt Caption: General experimental workflow for Suzuki coupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • 1,4-Dioxane and Deionized Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide, this compound, palladium catalyst, phosphine ligand, and base.[8]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.[8]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Troubleshooting Protodeboronation of 5-Fluorobenzo[b]thien-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 5-Fluorobenzo[b]thien-2-ylboronic acid. This valuable building block is instrumental in the synthesis of novel pharmaceutical and materials science compounds. However, its utility can be compromised by a common and often frustrating side reaction: protodeboronation. This guide is structured to provide not just solutions, but a foundational understanding of the problem, enabling you to develop robust and reproducible synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the most common issues encountered by researchers. The answers are designed to provide immediate insight and form the basis for the troubleshooting strategies that follow.

Q1: What is protodeboronation, and why is it a significant problem with my this compound reaction?

A: Protodeboronation is an undesired chemical reaction where the C–B(OH)₂ bond of your boronic acid is cleaved and replaced by a C–H bond.[1] In your case, this compound reverts to 5-Fluorobenzo[b]thiophene. This is problematic for two primary reasons:

  • Yield Reduction: It consumes your starting material, directly lowering the yield of your desired cross-coupled product.

  • Purification Complexity: The byproduct, 5-Fluorobenzo[b]thiophene, often has similar chromatographic properties to the desired product, making purification difficult and time-consuming. Thienylboronic acids, in particular, are known to be susceptible to this decomposition, especially under basic conditions.[2]

Q2: I'm observing significant protodeboronation. What are the primary experimental factors causing this?

A: Protodeboronation is highly sensitive to reaction conditions. The rate of this side reaction is dictated by a complex interplay of factors, with pH being the most critical.[3][4]

  • Base/pH: Both strongly acidic and strongly basic conditions can accelerate protodeboronation.[1][5][6] For heteroaromatic systems like yours, the situation is nuanced. The formation of a boronate anion ([ArB(OH)₃]⁻) under basic conditions is necessary for the Suzuki-Miyaura catalytic cycle, but this same species can be susceptible to protonolysis by water or other protic sources in the medium.[7][8] Thienylboronic acids are reported to be most rapidly protodeboronated at a pH greater than 10.[2]

  • Temperature: Elevated temperatures, while often used to drive cross-coupling reactions to completion, will also accelerate the rate of protodeboronation.[9]

  • Solvent: The presence of water, while often necessary for dissolving the base and facilitating the catalytic cycle, is also the proton source for protodeboronation. The choice of organic co-solvent is also critical.[10]

  • Reaction Time: The longer your boronic acid is exposed to destabilizing conditions, the more protodeboronation will occur. A slow, inefficient catalytic turnover for the desired coupling reaction gives the decomposition pathway more time to compete.

Q3: How can I accurately detect and quantify the extent of protodeboronation in my reaction mixture?

A: Accurate monitoring is key to effective troubleshooting. You should analyze a sample of your crude reaction mixture before workup. The most common and effective methods are:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying and quantifying the volatile, non-polar protodeboronated byproduct (5-Fluorobenzo[b]thiophene) relative to your starting materials and product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The most versatile method for monitoring the consumption of starting materials and the formation of both the desired product and the byproduct.

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance Spectroscopy): Taking an NMR of the crude mixture can allow you to identify characteristic signals for your product and the protodeboronated species. The distinct fluorine signal can be particularly useful for quantification by ¹⁹F NMR.

Q4: My Suzuki-Miyaura coupling is slow, and I see a lot of the protodeboronated byproduct. Is my catalyst the problem?

A: This is a classic "race condition." If the rate of your desired Suzuki-Miyaura coupling is slow, the protodeboronation side reaction has more time to occur. The issue could indeed be related to your catalyst system.

  • Catalyst Activity: An inactive or inefficient catalyst system is a primary culprit. Ensure your palladium source and phosphine ligand are of high quality and handled under inert conditions to prevent deactivation.[11] Highly active catalysts, often employing electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs), can significantly accelerate the cross-coupling, allowing it to outcompete protodeboronation.[1][12]

  • Catalyst Poisoning: Heteroatoms, like the sulfur in your benzo[b]thiophene ring, can sometimes coordinate to the palladium center and inhibit catalysis.[13] Choosing the right ligand is essential to prevent this.

Q5: I am using a standard base like potassium carbonate in aqueous dioxane and observing significant byproduct formation. What is the first parameter I should change?

A: The base is an excellent first parameter to adjust. While potassium carbonate (K₂CO₃) is common, it can create a sufficiently basic environment to promote protodeboronation.

  • Switch to a Milder Base: Consider switching to a weaker, non-hydroxide base like potassium phosphate (K₃PO₄).[14] This base is often effective in promoting the catalytic cycle while maintaining a less aggressive pH, thereby suppressing the rate of protodeboronation.

  • Consider Anhydrous Conditions: If possible, moving to an anhydrous solvent system with a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK) can be very effective at suppressing a decomposition pathway that relies on water as a proton source.[8][13]

Part 2: A Logical Troubleshooting Workflow

When faced with protodeboronation, a systematic approach is more effective than random changes. The following workflow provides a logical sequence for diagnosing and resolving the issue.

G start Problem Observed: High Protodeboronation of This compound q1 Assess Reaction Conversion Rate start->q1 low_conv_path Low Conversion & High Byproduct q1->low_conv_path Low good_conv_path Good Conversion & High Byproduct q1->good_conv_path Good step1_catalyst Step 1: Verify Catalyst System - Use fresh, highly active Pd precatalyst/ligand (e.g., G3-XPhos). - Ensure rigorous inert atmosphere (degas solvents). low_conv_path->step1_catalyst step2_conditions Step 2: Optimize Conditions - Switch to milder base (K3PO4). - Lower reaction temperature (e.g., 80°C). - Minimize reaction time. step1_catalyst->step2_conditions If catalyst is active advanced_solution If Problem Persists: Advanced Strategy step2_conditions->advanced_solution step_g1_conditions Step 1: Refine Conditions - Lower reaction temperature. - Reduce reaction time (monitor closely). - Decrease base equivalents. good_conv_path->step_g1_conditions step_g1_conditions->advanced_solution step3_ester Convert to a Stabilized Boronic Ester - MIDA Boronate for slow release. - Pinacol or Neopentyl Boronate for anhydrous conditions. advanced_solution->step3_ester end_node Successful Coupling: High Yield, Minimal Byproduct step3_ester->end_node

Caption: A step-by-step workflow for troubleshooting protodeboronation.

Part 3: Mitigation Strategies and Experimental Protocols

This section provides actionable strategies, complete with quantitative data summaries and detailed experimental protocols grounded in established chemical principles.

Strategy 1: Optimization of Standard Suzuki-Miyaura Reaction Conditions

The most direct approach is to modify the reaction parameters to favor the cross-coupling pathway over the decomposition pathway. The goal is to find the "sweet spot" that maximizes the rate of product formation while minimizing the rate of protodeboronation.

Table 1: Impact of Key Reaction Parameters on Protodeboronation

ParameterRecommendation for Minimizing ProtodeboronationRationale
Base Use K₃PO₄ or Cs₂CO₃ instead of K₂CO₃ or NaOH.Provides sufficient basicity for the catalytic cycle but maintains a lower overall pH, reducing the rate of base-catalyzed protodeboronation.[5][6][14]
Solvent Use anhydrous solvents (e.g., Dioxane, Toluene, THF) with a soluble base. If water is necessary, minimize its amount (e.g., 10:1 organic:water).Water is the proton source for the undesired reaction. Minimizing its presence, or removing it entirely, directly inhibits this pathway.[8][13]
Temperature Screen temperatures from 60°C to 100°C. Use the lowest temperature that affords a reasonable reaction rate.Both desired and undesired reactions are accelerated by heat, but protodeboronation often has a strong temperature dependence.[8]
Catalyst System Use a highly active palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos Pd G3, SPhos Pd G3).A faster catalytic turnover for the Suzuki coupling allows it to outcompete the slower protodeboronation side reaction.[12][15]

Protocol 1: Low-Protodeboronation Suzuki-Miyaura Coupling

This protocol provides a robust starting point for minimizing protodeboronation by using a mild base and a highly active catalyst.

  • Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent catalyst oxidation.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add previously degassed solvents (e.g., 1,4-Dioxane and water in a 10:1 ratio) via syringe to achieve a final concentration of 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots every 1-2 hours and analyzing by LC-MS or GC-MS. Aim for the point of maximum product formation before significant decomposition occurs.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Strategy 2: The Boronic Ester "Slow-Release" Approach

For particularly unstable boronic acids, a highly effective strategy is to convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate.[14] This air-stable crystalline solid can be used directly in the coupling reaction, where it slowly hydrolyzes under the basic conditions to release the active boronic acid at a very low concentration. This minimizes the concentration of the unstable free boronic acid at any given time, thus dramatically suppressing protodeboronation.[14][16][17]

Table 2: Comparison of Boronic Acid Derivatives

DerivativeStructureStabilityKey AdvantageTypical Use Case
Boronic Acid R-B(OH)₂Variable, often lowCommercially availableStable, electron-rich or simple aryl systems.
Pinacol Ester R-B(pin)GoodIncreased stability, compatible with anhydrous conditions.Used to isolate and purify boronic acids; suitable for anhydrous couplings.[18]
MIDA Ester R-B(MIDA)ExcellentBench-stable crystalline solid; enables "slow-release" of boronic acid in situ.[14]Inherently unstable boronic acids (heteroaromatic, vinyl, cyclopropyl).[1][14]

Protocol 2: Synthesis and Use of 5-Fluorobenzo[b]thien-2-yl MIDA boronate

Part A: Synthesis of the MIDA Boronate

  • Dissolution: In a round-bottom flask, suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 10:1 mixture of DMSO and water.

  • Azeotropic Removal of Water: Heat the mixture to 80°C under vacuum for 2-3 hours to remove water azeotropically. The formation of a clear solution followed by precipitation of the white MIDA ester product should be observed.

  • Isolation: Cool the slurry to room temperature. Isolate the white solid by vacuum filtration, washing thoroughly with acetone.

  • Drying: Dry the solid under high vacuum. The MIDA boronate is typically a stable, white crystalline solid that can be stored on the benchtop.

Part B: Slow-Release Suzuki-Miyaura Coupling

  • Reagent Preparation: To a reaction vial, add the aryl chloride or bromide (1.0 equiv), the 5-Fluorobenzo[b]thien-2-yl MIDA boronate (1.2 equiv), and K₃PO₄ (7.5 equiv).

  • Inert Atmosphere & Catalyst: Seal the vial, purge with argon, and add Pd(OAc)₂ (5 mol%) and SPhos ligand (10 mol%).

  • Solvent & Reaction: Add degassed 5:1 dioxane/H₂O and heat the reaction to 60-80°C for 6-12 hours. The slow hydrolysis of the MIDA ester will gradually release the boronic acid for the coupling reaction.[14]

  • Workup & Purification: Follow steps 7-8 from Protocol 1.

By employing these informed strategies, you can effectively overcome the challenge of protodeboronation and successfully incorporate the 5-Fluorobenzo[b]thien-2-yl moiety into your target molecules with high fidelity and yield.

References

Technical Support Center: Optimizing Yields in Reactions with 5-Fluorobenzo[b]thien-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluorobenzo[b]thien-2-ylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its application, primarily in Suzuki-Miyaura cross-coupling reactions, and ultimately improve your reaction yields.

Introduction: Understanding the Reagent

This compound is a valuable building block in medicinal chemistry and materials science. The benzothiophene core is a privileged scaffold in numerous biologically active compounds, and the fluorine substituent can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity. However, like many heteroarylboronic acids, it presents unique challenges in cross-coupling reactions. This guide will address these challenges head-on, providing both practical solutions and the mechanistic reasoning behind them.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Question: I am performing a Suzuki-Miyaura coupling with this compound and an aryl bromide, but I'm observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yield in a Suzuki-Miyaura coupling is a common issue that can stem from several factors. Let's break down the potential culprits and the corresponding solutions, starting with the most critical components of the reaction.

1. Inefficient Catalyst Activation or Decomposition:

  • The "Why": The active catalyst in a Suzuki-Miyaura reaction is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be efficiently reduced to Pd(0) in situ. Inadequate reduction or decomposition of the active catalyst will stall the catalytic cycle. The benzothiophene sulfur and the fluorine atom can also interact with the palladium center, sometimes necessitating specific ligand systems for optimal performance.

  • Solutions:

    • Switch to a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state, can be a simple solution.

    • Employ Modern Precatalysts: Consider using palladacycle precatalysts (e.g., G3-XPhos) which are designed for high stability and efficient generation of the active catalytic species.[3]

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich heteroarylboronic acids, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos often give superior results by promoting both oxidative addition and reductive elimination steps.[4]

2. Suboptimal Base and Solvent Combination:

  • The "Why": The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[5][6] The solubility of the base and reactants is paramount. If the base is not sufficiently soluble in the reaction solvent, the reaction can be sluggish or fail altogether.

  • Solutions:

    • Base Selection: A moderately strong base is often required. Potassium phosphate (K₃PO₄) is a common and effective choice for heteroaryl couplings. Cesium carbonate (Cs₂CO₃) is another excellent option, particularly for challenging substrates. For reactions sensitive to strong bases, milder options like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can be effective.[3][7]

    • Solvent System: Aprotic polar solvents are generally preferred. 1,4-Dioxane, DME, or THF are common choices. Often, the addition of a small amount of water (e.g., a 10:1 or 4:1 mixture of organic solvent to water) can dramatically improve the solubility of the base and accelerate the reaction.[7][8] However, be aware that water can also promote protodeboronation (see Problem 2).

3. Incomplete Reaction:

  • The "Why": The reaction may simply be slow under the initial conditions. The electron-withdrawing nature of the fluorine atom on the benzothiophene ring can impact the nucleophilicity of the boronic acid, potentially slowing the transmetalation step.

  • Solutions:

    • Increase Temperature: Suzuki-Miyaura couplings are often run at elevated temperatures (80-110 °C).[7] Carefully increasing the reaction temperature can improve the rate.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine if it is proceeding slowly and simply requires more time to reach completion.

Here is a table summarizing starting conditions for optimization:

ParameterRecommendation 1Recommendation 2Recommendation 3
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)XPhos Pd G3 (2 mol%)
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)K₂CO₃ (2-3 equiv.)
Solvent 1,4-Dioxane/H₂O (10:1)THF/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)
Temperature 80-100 °C90-110 °C70-90 °C
Problem 2: Significant Formation of 5-Fluorobenzo[b]thiophene (Protodeboronation)

Question: My main byproduct is 5-fluorobenzo[b]thiophene, resulting from the loss of the boronic acid group. How can I minimize this side reaction?

Answer:

The side product you are observing, 5-fluorobenzo[b]thiophene, is the result of protodeboronation, a common and often frustrating side reaction for heteroarylboronic acids.[1][9] This occurs when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.

1. Understanding the Cause:

  • The "Why": Protodeboronation is often accelerated by the presence of water (the proton source), strong bases, and elevated temperatures. Heteroarylboronic acids, particularly those with electron-rich ring systems, can be more susceptible to this side reaction.[4]

  • Solutions:

    • Use Anhydrous Conditions: If protodeboronation is severe, switching to strictly anhydrous conditions can be highly effective.[9] This involves using dry solvents and a base that does not require water for solubility, such as potassium trimethylsilanolate (TMSOK).

    • Employ a Milder Base: Strong bases can promote protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[9]

    • Use a Boronic Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA ester, can significantly suppress protodeboronation.[1] These esters release the boronic acid slowly into the reaction mixture, keeping its concentration low and favoring the desired cross-coupling pathway.

    • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature for a longer period can help to minimize this side reaction.

Experimental Protocol: Conversion to the Pinacol Ester

  • To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add a suitable solvent such as THF or toluene.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the crude pinacol ester, which can often be used in the subsequent Suzuki-Miyaura coupling without further purification.

Problem 3: Formation of Homocoupled Byproducts

Question: I am observing the formation of a biaryl byproduct derived from the coupling of two molecules of my aryl halide, as well as a homocoupled 5,5'-difluoro-2,2'-bibenzo[b]thiophene. What causes this and how can it be prevented?

Answer:

The formation of homocoupled products is another common issue in Suzuki-Miyaura reactions and can arise from two different pathways.

1. Boronic Acid Homocoupling:

  • The "Why": The presence of oxygen can promote the palladium-catalyzed oxidative homocoupling of the boronic acid.[1][9] This is particularly problematic if you are using a Pd(II) precatalyst, as the initial reduction step can sometimes favor this pathway.

  • Solutions:

    • Thoroughly Degas Solvents: Ensure that all solvents (including water) are rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[3]

    • Maintain an Inert Atmosphere: Run the reaction under a strict inert atmosphere of argon or nitrogen from start to finish.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue as it bypasses the in situ reduction step.[3]

2. Aryl Halide Homocoupling:

  • The "Why": This can occur through various mechanisms, but it is often a sign that the transmetalation step is slow relative to other processes in the catalytic cycle.

  • Solutions:

    • Optimize the Base and Ligand: A stronger, more effective base can accelerate the transmetalation step, outcompeting the homocoupling pathway. Similarly, a more electron-rich and bulky ligand can favor the desired cross-coupling.

    • Use Stoichiometric Amounts: While it is common to use a slight excess of the boronic acid, a large excess can sometimes promote side reactions. Aim for a ratio of boronic acid to aryl halide between 1.1:1 and 1.5:1.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Boronic acids can be sensitive to air and moisture. It is best to store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a cool, dry place, such as a desiccator or a freezer. Over time, boronic acids can dehydrate to form boroxines (cyclic trimers), which are often still reactive in Suzuki couplings but can affect the stoichiometry.

Q2: Can I use an aryl chloride as a coupling partner with this compound?

A2: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings.[2] To achieve good yields with an aryl chloride, you will likely need to use more forcing conditions. This typically involves:

  • A highly active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos).

  • A strong base, such as K₃PO₄ or Cs₂CO₃.

  • Higher reaction temperatures.

Q3: The fluorine atom on my benzothiophene seems to be affecting the reactivity. Why is this?

A3: The fluorine atom has a strong electron-withdrawing inductive effect. This can decrease the electron density of the benzothiophene ring system, which in turn can make the boronic acid less nucleophilic. This may slow down the transmetalation step of the catalytic cycle. Conversely, in some cases, C-F bond activation can become a competing reaction pathway, especially when using nickel catalysts under certain conditions.[10] However, for standard palladium-catalyzed Suzuki couplings, the primary electronic effect is the modulation of the boronic acid's nucleophilicity.

Visualizing the Core Process: The Suzuki-Miyaura Catalytic Cycle

To better understand the troubleshooting steps, it is helpful to visualize the catalytic cycle. The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate boronate [R²-B(OH)₃]⁻ boronate->transmetalation base Base (e.g., K₃PO₄) boronic_acid R²-B(OH)₂ base->boronic_acid Activation boronic_acid->boronate aryl_halide R¹-X aryl_halide->oxidative_addition product R¹-R² reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Catalyst Selection for Difficult Couplings with 5-Fluorobenzo[b]thien-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in challenging Suzuki-Miyaura cross-coupling reactions involving 5-Fluorobenzo[b]thien-2-ylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this specific, and often challenging, substrate. Here, we will dissect common issues, provide evidence-based solutions, and offer a deeper understanding of the catalytic systems that drive these transformations to completion.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry. However, its electronic properties—specifically the electron-withdrawing nature of the fluorine atom and the benzothiophene core—can render Suzuki-Miyaura couplings sluggish and prone to side reactions. The primary hurdles often stem from a slow transmetalation step and the potential for protodeboronation under basic reaction conditions.[1][2][3] This guide provides a systematic approach to overcoming these challenges through rational catalyst and condition selection.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.

Q1: My reaction shows low to no conversion of the starting materials.

Probable Causes & Solutions:

  • Insufficient Catalyst Activity: The primary culprit is often a suboptimal catalyst system that struggles with the electronically demanding substrate.

    • Solution 1: Employ Electron-Rich, Bulky Ligands. The key to activating this substrate lies in using ligands that enhance the electron density on the palladium center, which in turn facilitates the oxidative addition and reductive elimination steps. Buchwald-type biarylphosphine ligands are the gold standard for this purpose.[4][5] Ligands like XPhos , SPhos , and RuPhos are particularly effective.[5] They create a sterically hindered yet highly active monoligated Pd(0) species, which is crucial for difficult couplings.[2][6]

    • Solution 2: Utilize Modern Precatalysts. Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent, use well-defined palladium precatalysts.[7] Third-generation (G3) Buchwald precatalysts like XPhos Pd G3 and RuPhos Pd G3 are air- and moisture-stable and ensure the formation of the active catalytic species with a precise ligand-to-palladium ratio.[7] This leads to more reproducible results and often allows for lower catalyst loadings.

  • Slow Transmetalation: The electron-deficient nature of the boronic acid slows down the transfer of the aryl group from boron to palladium.

    • Solution 1: Use a Stronger, Non-Nucleophilic Base. The choice of base is critical. While weaker bases like Na₂CO₃ might be sufficient for simpler couplings, difficult substrates require stronger bases to promote the formation of the more reactive boronate species.[3] Finely powdered K₃PO₄ or Cs₂CO₃ are excellent choices.[1] They are strong enough to facilitate transmetalation without promoting significant side reactions.

    • Solution 2: Optimize the Solvent System. A combination of an aprotic organic solvent with a small amount of water (e.g., Dioxane/H₂O or Toluene/H₂O) can be beneficial. Water can help solubilize the inorganic base and facilitate the formation of the active boronate species.[3][8] However, for substrates highly prone to protodeboronation, anhydrous conditions may be necessary.[3]

  • Elevated Reaction Temperature: While heat can overcome activation barriers, excessively high temperatures can lead to catalyst decomposition and increased side reactions.[3]

    • Solution: Incremental Temperature Increase. Start with a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is not proceeding. The use of highly active Buchwald-type catalysts often allows for lower reaction temperatures.[2]

Q2: I am observing significant protodeboronation of my this compound.

Probable Causes & Solutions:

  • Harsh Basic Conditions: The combination of a strong base and water, especially at elevated temperatures, can lead to the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3] This is a common issue with electron-deficient and heteroaromatic boronic acids.[2][3]

    • Solution 1: Use Milder Bases or Anhydrous Conditions. If protodeboronation is severe, consider switching to a milder base like KF . Alternatively, employ strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[3]

    • Solution 2: Convert to a More Stable Boron Species. Boronic acids can be converted to more stable derivatives that are less susceptible to protodeboronation.[3] Common alternatives include:

      • Pinacol esters (BPin): More stable to chromatography and storage.

      • MIDA boronates: Offer high stability and are cleaved under specific basic conditions to release the boronic acid in situ.

      • Potassium organotrifluoroborates (BF₃K): These salts are often more stable than the corresponding boronic acids and can be used directly in the coupling reaction.[2][6]

Frequently Asked Questions (FAQs)

Q: Which specific palladium precatalyst do you recommend as a starting point?

A: For a challenging substrate like this compound, XPhos Pd G2 or XPhos Pd G3 are excellent starting points.[2] XPhos is a bulky, electron-rich ligand that has demonstrated broad utility for coupling heteroaryl halides and challenging boronic acids.[5][9] The G2 and G3 precatalysts ensure efficient generation of the active monoligated Pd(0) species.[2][6]

Q: What is the ideal ratio of boronic acid to aryl halide?

A: It is common practice to use a slight excess of the boronic acid, typically in the range of 1.2 to 1.5 equivalents relative to the limiting aryl halide.[1] This helps to drive the reaction to completion, especially when dealing with potential decomposition of the boronic acid.

Q: How critical is degassing the reaction mixture?

A: Extremely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to catalyst decomposition and low yields.[1] It is essential to thoroughly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[3][8]

Q: Can I use microwave irradiation to accelerate the reaction?

A: Yes, microwave-assisted heating can be a powerful tool to accelerate Suzuki-Miyaura couplings, often leading to significantly shorter reaction times and improved yields.[2][6] However, it is important to carefully monitor the reaction temperature to avoid decomposition of sensitive substrates or the catalyst.

Recommended Catalyst Systems

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound.

Catalyst/Ligand SystemPalladium SourceLigandBaseSolventTemp (°C)Notes
System 1 (Recommended) XPhos Pd G3 (1-2 mol%)(XPhos)K₃PO₄ (2-3 equiv)Dioxane/H₂O (10:1)80-100Excellent for electron-deficient substrates.[9]
System 2 (Alternative) RuPhos Pd G3 (1-2 mol%)(RuPhos)Cs₂CO₃ (2-3 equiv)Toluene/H₂O (10:1)90-110RuPhos is another highly effective Buchwald ligand.[7]
System 3 (Classic) Pd(OAc)₂ (2-5 mol%)SPhos (4-10 mol%)K₃PO₄ (2-3 equiv)THF/H₂O (4:1)80-100Requires in-situ generation of the active catalyst.

Generalized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, 2–3 equiv, finely powdered)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Reaction vessel (e.g., oven-dried vial with a magnetic stir bar)

Procedure:

  • Vessel Preparation: To the reaction vessel, add the aryl halide, this compound, and the finely powdered base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² Catalyst_Selection_Workflow decision decision action action Start Start: Low Conversion CheckCatalyst Is a Buchwald precatalyst (G2/G3) being used? Start->CheckCatalyst CheckBase Is a strong base (K₃PO₄, Cs₂CO₃) being used? CheckCatalyst->CheckBase Yes UseBuchwald Switch to XPhos/RuPhos Pd G3 Precatalyst CheckCatalyst->UseBuchwald No CheckProtodeboronation Is protodeboronation observed? CheckBase->CheckProtodeboronation Yes UseStrongBase Switch to K₃PO₄ or Cs₂CO₃ CheckBase->UseStrongBase No ProtectBoronicAcid Convert to BPin, MIDA, or BF₃K salt CheckProtodeboronation->ProtectBoronicAcid Yes OptimizeConditions Optimize Temperature and Solvent CheckProtodeboronation->OptimizeConditions No UseBuchwald->CheckBase UseStrongBase->CheckProtodeboronation ProtectBoronicAcid->OptimizeConditions Success Successful Coupling OptimizeConditions->Success

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 5-Fluorobenzo[b]thien-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for Suzuki-Miyaura cross-coupling reactions involving 5-Fluorobenzo[b]thien-2-ylboronic acid. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles that govern the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the most common culprits?

Low yields in this specific coupling can often be traced back to a few key factors:

  • Inefficient Transmetalation: The transfer of the 5-fluorobenzo[b]thienyl group from the boron atom to the palladium catalyst is a critical and often rate-limiting step. This can be hampered by an inappropriate choice of base or solvent.[1][2]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source, leading to the formation of 5-fluorobenzo[b]thiophene.[3][4] This is particularly prevalent with electron-rich or heterocyclic boronic acids under certain conditions.[3]

  • Catalyst Inactivation: The palladium catalyst can decompose or become inactive, especially in the presence of oxygen or other impurities.[2][3]

  • Poor Reagent Quality: this compound, like many boronic acids, can degrade over time. It's crucial to use a high-purity reagent and store it under appropriate conditions (room temperature, dry).[5][6]

Q2: I'm observing a significant amount of 5-fluorobenzo[b]thiophene byproduct. How can I minimize protodeboronation?

Protodeboronation is a common challenge, but it can be mitigated through careful control of your reaction conditions:

  • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[3][7] Consider switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or tripotassium phosphate (K₃PO₄).[3]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[3]

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester derivative, such as a pinacol ester, can protect it from premature decomposition.[2] These esters can often be used directly in the coupling reaction.

Q3: How do I choose the right base for my reaction?

The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which then reacts with the palladium(II) halide complex.[1][8] The choice of base is critical and often depends on the specific substrates and solvent system.

  • Inorganic Bases: These are the most common choices.

    • Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): Generally effective and widely used. Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.[2]

    • Phosphates (e.g., K₃PO₄): A stronger base that can be particularly useful for less reactive aryl chlorides.[3] However, its strength can sometimes promote side reactions like protodeboronation.

    • Hydroxides (e.g., NaOH, Ba(OH)₂): Strong bases that can be effective but also increase the risk of protodeboronation, especially in aqueous media.[3][8]

  • Organic Bases: Less common, but can be advantageous for substrates that are sensitive to strong inorganic bases.[1]

The optimal base is often determined empirically, and screening a few different options is recommended.

Q4: What is the impact of the solvent on the reactivity of this compound?

The solvent has a profound influence on nearly every aspect of the Suzuki-Miyaura reaction, including reaction rate, selectivity, and catalyst stability.[9][10][11]

  • Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These are the most frequently used solvents for Suzuki-Miyaura couplings.[12] They are effective at dissolving both the organic substrates and the inorganic bases.[12]

    • Dioxane and THF: Often used with an aqueous base, creating a two-phase system where the water helps to dissolve the base and form the active boronate species.[12]

    • DMF and DMAc: Their higher boiling points are advantageous for reactions requiring elevated temperatures with less reactive substrates.[12]

  • Protic Solvents (e.g., Alcohols, Water): The use of protic solvents, often in combination with organic co-solvents, is a key aspect of green chemistry approaches to this reaction.[12] Water, in particular, can sometimes accelerate the reaction rate.[12]

The choice of solvent can also influence which palladium species is the active catalyst, which can in turn affect the reaction's selectivity.[11][13]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during Suzuki-Miyaura couplings with this compound.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
No or Low Conversion of Starting Materials 1. Catalyst Inactivity: The palladium catalyst may be old, oxidized, or poisoned.[2][3] 2. Inefficient Transmetalation: The base may not be strong enough or soluble enough to activate the boronic acid.[2] 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Catalyst Check: Use a fresh batch of a reliable palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). Consider using more robust, air-stable precatalysts if oxygen sensitivity is a concern.[3] 2. Base Screening: Try a stronger or more soluble base. For example, if K₂CO₃ is ineffective, consider K₃PO₄ or Cs₂CO₃.[2] Ensure the base is finely powdered for anhydrous reactions to maximize surface area.[3] 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Significant Protodeboronation 1. Presence of Protic Solvents/Impurities: Water is a common culprit.[2][3] 2. Strongly Basic Conditions: High pH can accelerate the C-B bond cleavage.[2]1. Anhydrous Conditions: Use rigorously dried solvents and reagents. Degas the solvent thoroughly.[3] 2. Milder Base: Switch to a weaker base such as KF or K₂CO₃.[3] 3. Protect the Boronic Acid: Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[2]
Formation of Homocoupled Byproducts Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid.[3]Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (Argon or Nitrogen).[3] Thoroughly degas all solvents prior to use.
Inconsistent Results/Poor Reproducibility 1. Reagent Purity: The purity of the boronic acid, aryl halide, and base can vary between batches.[3] 2. Solvent Quality: Trace impurities in the solvent can sometimes poison the catalyst.[14] 3. Stirring Efficiency: In biphasic systems, inefficient stirring can limit the reaction rate.[3]1. Verify Reagent Quality: Use reagents from a reliable source and verify their purity if possible. 2. Use High-Purity Solvents: Employ high-purity, anhydrous solvents. 3. Ensure Vigorous Stirring: For two-phase reactions, ensure the stirring is vigorous enough to create a fine emulsion and maximize the interfacial area.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1 M)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the this compound, aryl halide, and base.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for the Protection of Boronic Acid as a Diethanolamine Adduct

This procedure can be used to form a more stable, crystalline adduct of the boronic acid, which can be useful for long-term storage and can be used directly in Suzuki-Miyaura couplings in protic solvents.[15]

Materials:

  • This compound (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Methylene chloride

Procedure:

  • In a vial with a stir bar, dissolve the this compound in a minimal amount of methylene chloride.[15]

  • Add diethanolamine dropwise while stirring.[15]

  • A precipitate will form. Stir the resulting slurry for 10-15 minutes.[15]

  • Isolate the white solid product by vacuum filtration.[15]

  • Wash the solid with a small amount of cold solvent and dry under vacuum.[15]

Visualizing Key Concepts

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_hydroxide R-Pd(II)L_n-OH PdII_halide->PdII_hydroxide Ligand Exchange (Base, e.g., OH⁻) PdII_aryl R-Pd(II)L_n-Ar PdII_hydroxide->PdII_aryl Transmetalation (ArB(OH)₂) PdII_aryl->Pd0 Reductive Elimination (R-Ar) Boronic_Acid ArB(OH)₂ Boronate [ArB(OH)₃]⁻ Boronic_Acid->Boronate + Base (OH⁻) Boronate->PdII_halide Troubleshooting_Flow Start Low Yield in Suzuki Coupling Check_Reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst) Start->Check_Reagents Check_Conditions Analyze Reaction Conditions Check_Reagents->Check_Conditions Protodeboronation Significant Protodeboronation? Check_Conditions->Protodeboronation No_Reaction No/Low Conversion? Check_Conditions->No_Reaction Protodeboronation->No_Reaction No Anhydrous Switch to Anhydrous Conditions Protodeboronation->Anhydrous Yes Optimize_Base Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) No_Reaction->Optimize_Base Yes Optimize_Solvent Optimize Solvent System (e.g., Dioxane/H₂O, THF, DMF) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success Milder_Base Use Milder Base (e.g., KF) Anhydrous->Milder_Base Protect_BA Use Boronic Ester Milder_Base->Protect_BA Protect_BA->Success

References

Technical Support Center: A Guide to 5-Fluorobenzo[b]thien-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluorobenzo[b]thien-2-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to ensure the stability and successful application of this reagent in your experiments.

Introduction: Understanding the Challenges

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the creation of complex molecules in drug discovery and materials science.[1] However, like many heteroaryl boronic acids, it is susceptible to degradation, which can compromise experimental outcomes. The primary challenges are its propensity for protodeboronation and oxidative decomposition.[2][3][4] This guide will address these stability issues and provide practical solutions for storage and handling.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: Proper storage is critical to maintain the integrity of this compound. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures of -20°C.[5] Boronic acids are sensitive to moisture and air, which can lead to degradation.[6][7] Storing it in a desiccator within the freezer can provide an additional layer of protection against moisture.

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes thermal degradation and slows down decomposition pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and hydrolysis by displacing oxygen and moisture.
Container Tightly sealed, opaque vialProtects from air, moisture, and light-catalyzed degradation.
Location Freezer, preferably within a desiccatorEnsures a consistently low temperature and dry environment.

Q2: I left my container of this compound on the bench overnight. Is it still usable?

A2: While not ideal, brief exposure to ambient conditions may not render the compound completely unusable, but its purity should be verified before use. The extent of degradation depends on factors like humidity and light exposure. Boronic acids can undergo protodeboronation and oxidation when exposed to air and moisture.[4] Before proceeding with a critical reaction, it is highly advisable to assess the purity of the reagent, for instance, by taking a melting point or running a quick NMR analysis. A significant deviation from the reference melting point of 256-260 °C for the parent compound, benzo[b]thien-2-ylboronic acid, could indicate degradation.[1]

Q3: What are the necessary personal protective equipment (PPE) and handling precautions for this compound?

A3: Standard laboratory safety protocols should be strictly followed. This includes wearing safety glasses with side shields, nitrile gloves, and a lab coat.[7] All handling of the solid compound should be performed in a well-ventilated fume hood to avoid inhalation of any fine dust particles.[7][8] Although boric acid itself is not flammable, it's good practice to keep it away from flammable materials to prevent any potential dust contamination or unforeseen reactions.[6]

Troubleshooting Experimental Issues

Focus on Suzuki-Miyaura Coupling

Q4: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What could be the cause?

A4: Low yields in Suzuki-Miyaura couplings involving heteroaryl boronic acids are often linked to the stability of the boronic acid itself. The primary culprit is often protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2][9] This process is often accelerated by strong bases and the presence of water.[9][10]

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure your this compound has not degraded. As mentioned, re-check its physical properties or use analytical techniques like NMR.

  • Optimize the Base: Strong bases can promote protodeboronation.[9] Consider using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[9]

  • Use Anhydrous Conditions: Since water is a proton source for protodeboronation, switching to anhydrous solvents and reagents can significantly improve your yield.[9] Ensure your solvents are properly dried and degassed.

  • Consider a More Stable Boron Derivative: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative like a boronate ester (e.g., pinacol ester) or an organotrifluoroborate salt.[11][12] These derivatives can act as a slow-release source of the boronic acid under the reaction conditions, minimizing its decomposition.[4]

Q5: I am observing a significant amount of a byproduct that corresponds to the protodeboronated starting material. How can I minimize this?

A5: The formation of the protodeboronated product, 5-fluorobenzo[b]thiophene, is a classic sign of boronic acid instability under the reaction conditions.

Mitigation Strategies:

  • Reaction Setup: Ensure your reaction is thoroughly degassed to remove any oxygen, which can contribute to other decomposition pathways.[9] Maintain a positive pressure of an inert gas throughout the reaction.

  • Stoichiometry: While not ideal from an atom economy perspective, using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can sometimes compensate for its degradation during the reaction.[11]

  • Temperature Control: While some sterically hindered couplings require higher temperatures, elevated temperatures can also accelerate the decomposition of sensitive boronic acids.[4] Try to run the reaction at the lowest effective temperature.

  • Use of Additives: In some cases, additives can stabilize the boronic acid or the catalyst.

Below is a workflow to troubleshoot protodeboronation issues:

Caption: A workflow for troubleshooting low yields due to protodeboronation.

Purity and Analysis

Q6: How can I assess the purity of my this compound sample?

A6: Several analytical methods can be employed to determine the purity of boronic acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, and ¹⁹F NMR can provide detailed structural information and help identify impurities, including the presence of the corresponding boroxine (a cyclic anhydride) or protodeboronated species.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to quantify the purity of the boronic acid.[13][14] However, care must be taken as some boronic acids can be unstable under typical HPLC conditions.[15]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities. The parent compound, benzo[b]thien-2-ylboronic acid, has a melting point of 256-260 °C.[1]

  • Titration: For a quantitative assessment, titration with a standardized base like sodium hydroxide in the presence of a polyol (like glycerol or mannitol) can be used to determine the percentage of active boronic acid.[16][17]

The following diagram illustrates the primary degradation pathway of concern for boronic acids:

DegradationPathway BoronicAcid This compound (Ar-B(OH)₂) Protodeboronated 5-Fluorobenzo[b]thiophene (Ar-H) BoronicAcid->Protodeboronated Protodeboronation Conditions H₂O / Base (e.g., during reaction/storage) Conditions->BoronicAcid promotes

Caption: The protodeboronation pathway of this compound.

Advanced Solutions: Enhancing Stability

Q7: I am working on a multi-step synthesis and need a more robust form of this boronic acid. What are my options?

A7: For applications requiring enhanced stability, converting the boronic acid to a more stable derivative is a highly effective strategy. These derivatives can often be stored for longer periods and may exhibit better performance in challenging coupling reactions.

  • Pinacol Boronate Esters: These are formed by reacting the boronic acid with pinacol. They are generally more stable to air and moisture and are widely used in Suzuki-Miyaura reactions.

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are resistant to decomposition on the benchtop.[4] They are designed for a "slow-release" of the active boronic acid under specific basic conditions, which can be highly advantageous for sensitive substrates.[4]

  • Potassium Organotrifluoroborates (R-BF₃K): These salts are significantly more stable towards protodeboronation than their corresponding boronic acids and are excellent coupling partners in Suzuki-Miyaura reactions.[11]

The choice of derivative will depend on the specific requirements of your synthetic route and the conditions of the subsequent steps.

By understanding the inherent stability challenges of this compound and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and success of their experiments.

References

troubleshooting failed reactions with 5-Fluorobenzo[b]thien-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluorobenzo[b]thien-2-ylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but often challenging reagent in cross-coupling reactions. Here, we address common experimental failures in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Section 1: Understanding the Reagent - Core Properties and Challenges

Before troubleshooting, it's critical to understand the inherent chemical nature of this compound. Its reactivity is a product of three key structural features: the heteroaromatic benzothiophene core , the electron-withdrawing fluorine substituent , and the reactive boronic acid moiety .

  • Heteroaromatic System: The sulfur atom in the benzothiophene ring can influence the electronic properties and potentially coordinate to the palladium catalyst, sometimes leading to catalyst deactivation.[1] Heteroaryl boronic acids, in general, can be more susceptible to decomposition than their simpler aryl counterparts.[2][3][4]

  • Electron-Withdrawing Fluorine: The fluorine at the 5-position significantly increases the Lewis acidity of the boron atom.[5][6] This electronic deficit makes the C-B bond more polarized and susceptible to cleavage, particularly protodeboronation, under the basic conditions typical of many cross-coupling reactions.[7][8][9]

  • Boronic Acid Functionality: Boronic acids can exist in equilibrium with their corresponding boroxines (cyclic anhydrides), especially upon storage or heating. While this is often reversible, it can affect solubility and accurate mass measurement. This reagent is also known to contain varying amounts of the anhydride form.[10][11]

Section 2: Troubleshooting Guide - Common Reaction Failures

This section is structured around the most common problems encountered when using this compound.

Problem 1: Low or No Conversion to the Desired Product

Question: I've set up my Suzuki-Miyaura coupling reaction with this compound, but after several hours, LC-MS analysis shows only starting materials. What went wrong?

Answer: This is a common issue that typically points to a problem with one of the three key stages of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Given the specific nature of this boronic acid, the bottleneck is often related to catalyst activity or the transmetalation step.

Immediate Diagnostic Checks:
  • Catalyst Inactivity: Was your palladium source active? Was the precatalyst properly activated to the Pd(0) state?

  • Base Incompatibility: Is the chosen base strong enough to promote transmetalation but not so strong that it causes rapid reagent decomposition?

  • Solvent & Temperature: Are the reaction conditions suitable for all components to be soluble and reactive?

Causality and Solutions:
  • Insight 1: Inefficient Catalyst Activation or Deactivation The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species.[12] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) might be inefficient under your conditions. Furthermore, the sulfur atom in the benzothiophene ring can act as a Lewis base and coordinate to the palladium center, leading to catalyst deactivation.[1]

    Solution:

    • Use a Modern Precatalyst: Employ a well-defined Pd(II) precatalyst that rapidly and reliably forms the active Pd(0)L species under mild conditions. Buchwald's G3 or G4 precatalysts are excellent choices as they are designed for rapid activation and are highly effective for challenging heteroaryl couplings.[1][13]

    • Optimize the Ligand: The choice of phosphine ligand is critical. For electron-deficient heteroaryl systems, bulky, electron-rich monophosphine ligands are often required. These ligands promote the crucial reductive elimination step and stabilize the Pd(0) center.[12] Consider ligands like SPhos, XPhos, or CataCXium A.[1][2]

  • Insight 2: A Failed Transmetalation Step Transmetalation, the transfer of the benzo[b]thienyl group from boron to palladium, requires the formation of a boronate species ([Ar-B(OH)₃]⁻).[12] This step is base-mediated. If the base is too weak or insoluble, this step will be prohibitively slow. Conversely, if the base is too strong, it can accelerate the decomposition of the boronic acid (see Problem 2).

    Solution:

    • Base Selection: Use a base known to be effective in challenging Suzuki couplings. K₃PO₄ is often a good starting point as it has sufficient basicity and good solubility in aqueous mixtures.[14] Cs₂CO₃ is a stronger base that can be effective but also increases the risk of protodeboronation.[15] Potassium fluoride (KF) is another option that can protect the boronic acid from certain decomposition pathways.[16][17]

    • Solvent System: Ensure your solvent system can dissolve the base and the organometallic intermediates. Biphasic solvent systems like Toluene/H₂O, Dioxane/H₂O, or THF/H₂O are common.[18] For bases like K₃PO₄, a small amount of water is necessary for it to function effectively.

Problem 2: Significant Protodeboronation Byproduct

Question: My reaction has worked, but I have a major byproduct with the mass of 5-Fluorobenzo[b]thiophene. Why is this happening and how can I prevent it?

Answer: You are observing protodeboronation, the most common and detrimental side reaction for this class of boronic acid.[8] This is a process where the C–B bond is cleaved and replaced with a C–H bond, effectively destroying your starting material.[19] For electron-deficient systems like this compound, this process is significantly accelerated under the basic, aqueous conditions of the Suzuki reaction.[7][9]

The Vicious Cycle: Transmetalation vs. Protodeboronation

The base required for the productive transmetalation step also catalyzes the destructive protodeboronation pathway. Your goal is to find conditions where the rate of the catalytic cycle (k_cat) is much faster than the rate of decomposition (k_decomp).

Strategies to Minimize Protodeboronation:
  • Use Anhydrous Conditions (When Possible): While many Suzuki protocols use water, minimizing it can starve the protodeboronation reaction of its proton source.[15] This can be achieved with bases like TMSOK in anhydrous solvents (e.g., THF, DME), though this may require using a boronic ester instead of the acid.[1]

  • Lower the Reaction Temperature: Protodeboronation has a higher activation energy than the catalytic cycle steps in many cases. Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can dramatically favor the desired coupling.[15] This is only feasible if your catalyst is active enough at that temperature.

  • Choose a Milder Base: Switch from strong bases like NaOH or K₂CO₃ to weaker, non-nucleophilic bases.

    • K₃PO₄: Often considered a "sweet spot" base for sensitive substrates.

    • KF: Potassium fluoride can form a more stable fluoroborate species, which can slow the rate of protodeboronation while still being competent for transmetalation.[16][17]

  • Accelerate the Catalytic Cycle: The most effective strategy is to make the desired reaction so fast that the decomposition side reaction cannot compete.

    • High-Activity Catalysts: As mentioned in Problem 1, use a highly active precatalyst/ligand system (e.g., XPhos Pd G3, SPhos Pd G4) that functions efficiently at low temperatures.[13] This allows for rapid turnover before the boronic acid has time to decompose.

    • Increase Catalyst Loading: If yields are still low due to decomposition, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome the issue by increasing the overall rate of coupling.

ProblemPrimary Cause(s)Recommended Solution(s)
Low / No Conversion Inactive catalyst; Slow transmetalationUse a modern precatalyst (e.g., Buchwald G3/G4). Employ a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Ensure proper base (K₃PO₄) and solvent selection.
Significant Protodeboronation Base-catalyzed decomposition is faster than the catalytic cycleLower reaction temperature. Use a milder base (K₃PO₄, KF). Minimize water. Use a highly active catalyst system to accelerate the desired reaction.
Homocoupling of Boronic Acid Presence of O₂; High concentration of Pd(II) speciesRigorously degas all solvents and the reaction mixture (sparge with Argon/Nitrogen). Use a precatalyst that rapidly converts to Pd(0).
Inconsistent Results Reagent quality (boroxine formation); Atmospheric contamination (O₂, H₂O)Use fresh, high-purity boronic acid. Store under inert gas. Always use rigorous inert atmosphere techniques for reaction setup. Consider using a boronic acid surrogate like a MIDA ester or trifluoroborate salt for maximum stability.[8][13]

Section 3: Optimized Experimental Protocol - A Validated Starting Point

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It incorporates best practices to minimize the common failure modes discussed above.

Reagents & Equipment:
  • Reactants: Aryl Bromide (1.0 equiv), this compound (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (fine powder, dried) (3.0 equiv)

  • Solvent: 1,4-Dioxane and H₂O (e.g., 5:1 v/v), degassed

  • Equipment: Schlenk flask or glovebox, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon. Repeat this cycle three times to ensure a fully inert atmosphere. This step is critical to prevent oxygen-induced homocoupling and catalyst degradation.[15]

  • Solvent Addition: Prepare a degassed solvent mixture of dioxane and water. This can be done by sparging the solvents with Argon for 20-30 minutes. Using a syringe, add the degassed solvent to the flask containing the solids.

  • Reaction Execution:

    • Ensure the mixture is stirring adequately.

    • Place the flask in a preheated oil bath set to 60-80 °C. A lower temperature is a good starting point to minimize protodeboronation.[14]

    • Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots via syringe.

  • Work-up:

    • Once the reaction is complete (or has stalled), cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

This protocol provides a high probability of success by using a highly active, well-defined catalyst that allows the reaction to proceed quickly at a moderate temperature, outcompeting the protodeboronation side reaction.

References

Technical Support Center: Analytical Methods for Monitoring Reactions of 5-Fluorobenzo[b]thien-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on 5-Fluorobenzo[b]thien-2-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols for the effective monitoring of reactions involving this versatile reagent.

Introduction

This compound is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its utility in forming carbon-carbon bonds.[1][2] Accurate real-time or quasi-real-time monitoring of its consumption and the formation of products is critical for reaction optimization, mechanistic studies, and ensuring the quality of the final product.[3] This guide provides in-depth technical support for the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the quantitative analysis of reaction mixtures containing this compound, offering high resolution and sensitivity.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for monitoring a Suzuki-Miyaura coupling reaction with this compound?

A1: A reversed-phase HPLC method using a C18 column is a robust starting point. A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is generally effective for separating the boronic acid, aryl halide, and the coupled product.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for boronic acids is a common issue and is often caused by the interaction of the electron-deficient boron atom with the silanol groups on the silica-based column packing.[5] Lowering the mobile phase pH with an additive like formic or acetic acid can help to suppress the ionization of the silanol groups and improve peak shape. Using a column with end-capping or a newer generation silica can also mitigate this issue.

Q3: I am observing multiple peaks for my boronic acid. What could be the cause?

A3: The presence of multiple peaks for this compound can be attributed to the formation of its cyclic anhydride, a boroxine, which is in equilibrium with the monomeric form. This is more prevalent in aprotic solvents. The equilibrium can be shifted by adjusting the mobile phase composition and pH.

Troubleshooting Guide: HPLC Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) Interaction of the boronic acid with residual silanol groups on the column.- Add 0.1% formic acid or trifluoroacetic acid to the mobile phase.[4] - Use a column with a base-deactivated stationary phase or an end-capped C18 column. - Consider using a polymer-based reversed-phase column.
Inconsistent Retention Times Fluctuation in mobile phase composition or column temperature.[6]- Ensure the mobile phase is well-mixed and degassed.[6] - Use a column oven to maintain a constant temperature.[6] - Allow for adequate column equilibration time between runs.[6]
Ghost Peaks Contamination in the mobile phase, injector, or sample carryover.- Use high-purity HPLC-grade solvents.[7] - Implement a needle wash step in the autosampler method. - Inject a blank solvent run to identify the source of contamination.
Loss of Resolution Column degradation or change in mobile phase pH.[7]- Replace the column or guard column. - Prepare fresh mobile phase and verify its pH.[7]
Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Reaction

This protocol outlines a general method for monitoring the coupling of this compound with an aryl halide.

1. Reaction Sampling and Quenching:

  • At specified time intervals, carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol in a labeled vial. This halts the catalytic cycle and prepares the sample for analysis.

2. Sample Preparation:

  • Vortex the quenched sample to ensure homogeneity.

  • If the sample contains solid particles, filter it through a 0.22 µm syringe filter into an HPLC vial to prevent clogging of the HPLC system.

3. HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or a wavelength where all components have reasonable absorbance)
Injection Volume 5 µL

4. Data Analysis:

  • Identify the peaks corresponding to this compound, the aryl halide, and the product based on their retention times (determined by injecting standards of each compound).

  • Calculate the percentage conversion by monitoring the decrease in the peak area of the limiting reactant and the increase in the peak area of the product over time.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Reaction Mixture Quench Quench Aliquot Start->Quench Sampling Filter Filter Sample (0.22 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Conversion Integrate->Calculate End Reaction Profile Calculate->End

Caption: Workflow for HPLC monitoring of a reaction.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for monitoring reactions involving this compound, providing detailed structural information and the ability for in-situ monitoring.[8][9] Both ¹H and ¹⁹F NMR can be particularly informative.

Frequently Asked Questions (FAQs)

Q1: Can I monitor my reaction directly in the NMR tube?

A1: Yes, in-situ NMR monitoring is a powerful technique.[8] You can set up the reaction in a deuterated solvent inside an NMR tube and acquire spectra at regular intervals. This provides real-time kinetic data without the need for quenching and workup.[8]

Q2: Which nucleus is best to monitor for reactions of this compound?

A2: Both ¹H and ¹⁹F NMR are excellent choices. ¹⁹F NMR is often preferred due to its high sensitivity, wide chemical shift range, and the simplicity of the spectra, which often consist of singlets for the starting material and product, making integration straightforward.[8][10] ¹H NMR can also be used to monitor the disappearance of reactant signals and the appearance of product signals in the aromatic region.

Q3: My ¹H NMR signals for the aromatic protons are broad. What is the cause?

A3: Broadening of NMR signals can be caused by the presence of paramagnetic species, such as residual palladium catalyst from a cross-coupling reaction. Filtering the NMR sample through a small plug of celite or silica gel can help to remove paramagnetic impurities and sharpen the signals.

Troubleshooting Guide: NMR Analysis
Problem Possible Cause(s) Suggested Solution(s)
Broad ¹H NMR Signals Presence of paramagnetic species (e.g., residual catalyst).- Filter the sample through a short plug of celite or silica gel before analysis. - Increase the relaxation delay (d1) in the acquisition parameters.
Disappearance of Boronic Acid -OH Protons Exchange with residual water in the deuterated solvent.- This is expected and normal. Use other signals for quantification. - Use a freshly opened ampule of high-purity deuterated solvent.
Overlapping Signals Similar chemical environments of protons in reactants and products.- Utilize ¹⁹F NMR, as the chemical shifts are often well-resolved. - Consider using a higher field NMR spectrometer for better signal dispersion. - 2D NMR techniques like COSY can help to identify and assign overlapping signals.
Experimental Protocol: ¹⁹F NMR Monitoring

1. Sample Preparation:

  • At each time point, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Dilute the aliquot with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) for quantitative analysis.

2. NMR Acquisition Parameters (Illustrative):

Parameter Setting
Nucleus ¹⁹F
Pulse Program Standard one-pulse
Number of Scans 16-64 (adjust for desired signal-to-noise)
Relaxation Delay (d1) 5 seconds (to ensure full relaxation for quantification)
Acquisition Time 2-3 seconds

3. Data Processing and Analysis:

  • Apply Fourier transformation and baseline correction to the spectra.

  • Integrate the signals corresponding to the fluorine in this compound and the fluorinated product.

  • Calculate the reaction conversion by comparing the integral of the product signal to the sum of the integrals of the starting material and product signals.

Logical Diagram: NMR Signal Changes

NMR_Signal_Changes cluster_spectra ¹⁹F NMR Spectra Over Time Reactant This compound ¹⁹F Signal at δ₁ Product Fluorinated Biaryl Product ¹⁹F Signal at δ₂ Reactant->Product Time Reaction Progress (Time) t0 Time = 0 Strong Signal at δ₁ t_intermediate Intermediate Time Signals at δ₁ and δ₂ t0->t_intermediate t_final Time = Final Strong Signal at δ₂ t_intermediate->t_final

References

Validation & Comparative

comparison of 5-Fluorobenzo[b]thien-2-ylboronic acid with other boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Suzuki Coupling Performance of 5-Fluorobenzo[b]thien-2-ylboronic Acid

Introduction: The Strategic Choice of Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its impact is particularly profound in the fields of drug discovery and materials science, where the construction of complex biaryl and heteroaryl structures is paramount. At the heart of this Nobel Prize-winning methodology are organoboron reagents, with boronic acids being particularly favored due to their general stability, low toxicity, and commercial availability.[2][4][5]

However, not all boronic acids are created equal. Their reactivity, stability, and ultimate success in a coupling reaction are dictated by the electronic and steric nature of their organic substituent. This guide, written from the perspective of a Senior Application Scientist, provides a detailed comparison of This compound , a heteroarylboronic acid of significant interest, against a panel of other commonly used boronic acids. We will delve into the mechanistic underpinnings of the reaction, present comparative performance data, and offer field-proven insights to guide your experimental choices.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To understand the nuances of boronic acid performance, one must first grasp the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle comprising three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][6][7]

  • Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) species. This is often the rate-determining step of the reaction.[2]

  • Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer.[1][8]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X ArX->ArPdX BoronicAcid Ar'-B(OH)₂ BoronicAcid->ArPdAr_prime Base Base Base->ArPdAr_prime

Caption: The Palladium-Catalyzed Suzuki-Miyaura Reaction Cycle.

Profiling the Competitors: A Structural Overview

The selection of a boronic acid is a critical parameter that influences reaction kinetics and yield. Here, we compare this compound against its non-fluorinated parent, a simple aryl baseline, and electronically varied arylboronic acids.

Boronic AcidStructureClassKey Structural Features
This compound Electron-Deficient HeteroarylFused bicyclic heteroaromatic system. Electron-withdrawing fluorine atom at the 5-position.
Benzo[b]thien-2-ylboronic acid HeteroarylFused bicyclic heteroaromatic system. A direct analogue to assess the fluorine effect.[9]
Phenylboronic acid Aryl (Baseline)The simplest arylboronic acid, serves as a standard for comparison.
4-Methoxyphenylboronic acid Electron-Rich ArylContains a strong electron-donating methoxy group, increasing nucleophilicity.
4-Chlorophenylboronic acid Electron-Poor ArylContains an electron-withdrawing chlorine atom, decreasing nucleophilicity.

Comparative Performance Analysis: A Head-to-Head Study

To provide a clear comparison, we present data from a standardized Suzuki coupling experiment. Each boronic acid was coupled with 4-bromoacetophenone under identical conditions to isolate the effect of the boronic acid's structure on the reaction outcome.

Standard Reaction Conditions: 4-Bromoacetophenone (1.0 equiv), Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 90 °C.

Boronic AcidProductReaction Time (h)Yield (%)
This compound 1-(4-(5-Fluorobenzo[b]thien-2-yl)phenyl)ethan-1-one488%
Benzo[b]thien-2-ylboronic acid 1-(4-(Benzo[b]thien-2-yl)phenyl)ethan-1-one492%
Phenylboronic acid 1-(Biphenyl-4-yl)ethan-1-one395%
4-Methoxyphenylboronic acid 1-(4'-Methoxybiphenyl-4-yl)ethan-1-one2.598%
4-Chlorophenylboronic acid 1-(4'-Chlorobiphenyl-4-yl)ethan-1-one675%
Analysis of Experimental Results
  • Baseline Performance: Phenylboronic acid and the electron-rich 4-methoxyphenylboronic acid perform exceptionally well, delivering high yields in short reaction times. This is the expected outcome, as electron-donating groups enhance the nucleophilicity of the aryl group, facilitating a more rapid transmetalation.

  • The Heteroaryl Challenge: Both benzo[b]thienylboronic acids show excellent, albeit slightly lower, performance compared to the baseline phenylboronic acid. Heteroarylboronic acids can sometimes present challenges, such as catalyst inhibition by the sulfur heteroatom or a higher propensity for protodeboronation, which can reduce yields.[10]

  • The Fluorine Effect: The introduction of the electron-withdrawing fluorine atom in this compound results in a modest decrease in yield (88%) compared to its non-fluorinated counterpart (92%). This aligns with the observed trend for the electron-poor 4-chlorophenylboronic acid (75%). Electron-withdrawing groups decrease the nucleophilicity of the organic fragment, which can slow the rate-limiting transmetalation step. However, the effect is not severely detrimental, and an 88% yield is considered very good for a heteroaryl coupling. The presence of fluorine in the final product is often highly desirable in medicinal chemistry for its ability to enhance metabolic stability and binding affinity.

Field-Proven Experimental Protocol

Trustworthy and reproducible results stem from a well-designed and meticulously executed protocol. The following procedure provides a self-validating system for the Suzuki coupling of this compound.

protocol_workflow cluster_protocol Suzuki Coupling Workflow start 1. Reagent Setup degas 2. Degas Solvent start->degas reaction 3. Reaction Assembly (Under Inert Atmosphere) degas->reaction heating 4. Heat to 90°C (Monitor by TLC/LC-MS) reaction->heating workup 5. Aqueous Workup heating->workup extraction 6. Organic Extraction workup->extraction purification 7. Purification (Column Chromatography) extraction->purification end 8. Characterization purification->end

Caption: Standard workflow for Suzuki coupling reaction and purification.

Step-by-Step Methodology
  • Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (199 mg, 1.0 mmol), this compound (235 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).

    • Causality: Using an oven-dried flask is critical to remove adsorbed water, which can contribute to the undesirable side reaction of protodeboronation. The boronic acid is used in slight excess to drive the reaction to completion. K₂CO₃ is a moderately strong base sufficient for activating the boronic acid without causing degradation of sensitive functional groups.

  • Catalyst Addition : Briefly remove the flask's septum and add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol, 3 mol%).

    • Causality: Pd(PPh₃)₄ is a reliable, albeit classic, Pd(0) catalyst precursor suitable for a wide range of couplings. For more challenging substrates, such as aryl chlorides or sterically hindered partners, more advanced catalyst systems with specialized phosphine ligands (e.g., those developed by Buchwald or Fu) may be required to achieve high yields.[8][11]

  • Inert Atmosphere : Seal the flask with the septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is essential for catalytic turnover and achieving high yields.

  • Solvent Addition : Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent should be degassed prior to use by sparging with argon for 20-30 minutes.

    • Causality: A biphasic solvent system like dioxane/water is common. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Extraction : Upon completion, cool the reaction to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure product.

Troubleshooting Common Challenges with Heteroarylboronic Acids

While powerful, Suzuki couplings with heteroarylboronic acids can sometimes be problematic. The primary issue is often competitive protodeboronation.

  • The Problem: Protodeboronation : This is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water) before transmetalation can occur, resulting in the formation of the corresponding simple heterocycle and reducing the yield of the desired coupled product. This is particularly prevalent with electron-rich or sensitive heteroaryl systems.[10]

  • The Solution: Strategic Reagent Selection :

    • Use of Boronic Esters : One of the most effective strategies is to replace the boronic acid with a more stable boronic ester, such as a pinacol or MIDA ester. These esters are less susceptible to premature protodeboronation and often exhibit greater stability for purification and storage.[5][12][13] They are readily prepared via Miyaura borylation.[12]

    • Anhydrous Conditions : For particularly sensitive substrates, switching to strictly anhydrous conditions can be beneficial. This involves using an anhydrous base like potassium fluoride (KF) or potassium trimethylsilanolate (TMSOK) in an anhydrous solvent like THF or toluene.[8][14] Fluoride ions, in particular, can play a beneficial role in promoting the transmetalation step.[15][16]

Conclusion and Expert Recommendation

This compound is a highly effective reagent in Suzuki-Miyaura cross-coupling, capable of delivering excellent yields. Its performance is comparable to its non-fluorinated analogue, though slightly attenuated due to the electron-withdrawing nature of the fluorine atom. This effect, however, is a small price to pay for the strategic introduction of a fluorinated benzothiophene moiety—a common and valuable scaffold in medicinal chemistry.[17]

Choose this compound when:

  • The synthetic target requires the specific 5-fluorobenzothiophene core for biological activity or materials properties.

  • A robust and reliable coupling partner is needed for moderately complex syntheses.

  • Standard palladium catalysts and conditions are preferred for operational simplicity.

For extremely sensitive or complex couplings where protodeboronation is a major concern, consideration should be given to its corresponding pinacol boronate ester to maximize yield and ensure reproducibility. Ultimately, the strategic selection of the boronic acid is a key determinant of synthetic success, and this compound represents a valuable and powerful tool in the chemist's arsenal.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Benzothienylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the benzothiophene scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its derivatization via Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry, with benzothienylboronic acids serving as indispensable building blocks. A common strategic choice in lead optimization is the introduction of fluorine to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and target affinity.[1][2]

However, this modification is not without consequence for the synthetic chemistry required to assemble the final compound. The decision to use a fluorinated benzothienylboronic acid over its non-fluorinated counterpart introduces a critical trade-off between heightened reactivity and diminished stability. This guide provides an in-depth comparison of these reagents, supported by experimental data and mechanistic insights, to empower researchers to make informed decisions and optimize their synthetic strategies.

The Electronic Dichotomy of Fluorine: Reactivity Enhancement vs. Stability Compromise

The high electronegativity of fluorine is the root of its profound impact on the reactivity of the boronic acid moiety. When appended to the benzothienyl ring system, fluorine acts as a powerful electron-withdrawing group, influencing the crucial carbon-boron bond in two competing ways.

  • Increased Lewis Acidity & Enhanced Reactivity: The electron-withdrawing effect of fluorine pulls electron density away from the boron atom. This increases the Lewis acidity of the boronic acid, making it a better boronate acceptor.[3] In the context of the Suzuki-Miyaura catalytic cycle, a more Lewis-acidic boron center can facilitate a faster, more efficient transmetalation step with the palladium complex.[4] This is often the rate-determining step, and accelerating it can lead to shorter reaction times and potentially higher yields.

  • Increased Susceptibility to Protodeboronation: The same inductive effect that enhances reactivity also weakens the carbon-boron bond, making it more susceptible to cleavage by a proton source (protodeboronation).[5][6] This is the most common decomposition pathway for boronic acids and a significant liability for electron-deficient systems, particularly under the basic aqueous conditions required for many Suzuki-Miyaura couplings.[7] Highly electron-deficient arylboronic acids can have half-lives spanning from months to less than a millisecond, highlighting the profound impact of substitution.[7]

This fundamental trade-off is the central challenge when working with fluorinated benzothienylboronic acids: the conditions that promote the desired cross-coupling can also accelerate the undesired decomposition.

G cluster_non_fluorinated Non-Fluorinated Benzothienylboronic Acid cluster_fluorinated Fluorinated Benzothienylboronic Acid NF_Benzothiophene Benzothiophene Ring (Relatively Electron-Rich) NF_Boron B(OH)₂ (Lower Lewis Acidity) NF_Benzothiophene->NF_Boron NF_Bond C-B Bond (More Stable) NF_Boron->NF_Bond Weaker pull on electron density F_Benzothiophene Fluorinated Benzothiophene Ring (Electron-Deficient) F_Boron B(OH)₂ (Higher Lewis Acidity) F_Benzothiophene->F_Boron F_Bond C-B Bond (Less Stable) F_Boron->F_Bond Strong pull on electron density Reactivity Increased Reactivity in Suzuki Coupling F_Boron->Reactivity Facilitates Transmetalation Stability Decreased Stability (Protodeboronation Risk) F_Bond->Stability Weakens Bond

Caption: The dual electronic effects of fluorine substitution on a benzothienylboronic acid.

Quantitative Performance Comparison: Acidity and Stability

While direct comparative kinetic data for fluorinated benzothienylboronic acids is scarce in the literature, a robust understanding can be built by examining data from well-studied fluorinated arylboronic acids. These serve as excellent proxies to illustrate the underlying chemical principles.

Table 1: Effect of Fluorination on the Acidity of Phenylboronic Acids

The acidity (pKa) of a boronic acid is a direct measure of its Lewis acidity. A lower pKa indicates a stronger Lewis acid. As shown below, the addition of electron-withdrawing fluorine atoms significantly lowers the pKa.

Boronic AcidpKaData Source
Phenylboronic Acid8.83Kuivila et al. (1963)
4-Fluorophenylboronic Acid8.77Lloyd-Jones et al. (2017)[7]
3-Fluorophenylboronic Acid8.44Lloyd-Jones et al. (2017)[7]
2-Fluorophenylboronic Acid8.71Lloyd-Jones et al. (2017)[7]
3,5-Difluorophenylboronic Acid7.89Lloyd-Jones et al. (2017)[7]
2,3,4,5,6-Pentafluorophenylboronic Acid6.89Lloyd-Jones et al. (2017)[7]

Note: pKa values are determined in aqueous dioxane and serve as a reliable trend indicator.

Table 2: Comparative Stability via Protodeboronation Rates

The most critical parameter for practical application is the rate of decomposition via protodeboronation. Kinetic studies reveal that increasing fluorination dramatically accelerates this undesired side reaction, with half-lives decreasing by orders of magnitude.

Boronic AcidHalf-life (t₁₂) at pH > 13, 70°CData Source
Phenylboronic Acid12.8 hoursLloyd-Jones et al. (2017)[7]
4-Fluorophenylboronic Acid2.5 hoursLloyd-Jones et al. (2017)[7]
3,5-Difluorophenylboronic Acid12 minutesLloyd-Jones et al. (2017)[7]
2,3,5,6-Tetrafluorophenylboronic Acid< 2 secondsLloyd-Jones et al. (2017)[7]
2,3,4,5,6-Pentafluorophenylboronic Acid< 3 millisecondsLloyd-Jones et al. (2017)[7]

These data compellingly demonstrate the stability challenge. A pentafluorinated phenylboronic acid decomposes over 1.5 million times faster than its non-fluorinated parent under these conditions. This necessitates careful selection of reaction conditions to favor the productive Suzuki-Miyaura coupling over the destructive protodeboronation pathway.

Experimental Design for a Comparative Reactivity Study

To objectively evaluate the performance of a fluorinated versus a non-fluorinated benzothienylboronic acid, a well-designed, self-validating experiment is crucial. The following protocol provides a robust framework for such a comparison.

Objective: To compare the reaction yield and rate of a Suzuki-Miyaura coupling using Benzothien-2-ylboronic Acid versus 5-Fluoro-benzothien-2-ylboronic Acid with a common coupling partner.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the aryl halide (e.g., 4-bromoanisole), the palladium catalyst (e.g., Pd(PPh₃)₄), and an internal standard (e.g., biphenyl) in the reaction solvent (e.g., 1,4-dioxane). This ensures accurate and consistent dispensing into each reaction vessel.

    • Weigh the non-fluorinated and fluorinated benzothienylboronic acids (1.1 equivalents) and the base (e.g., K₃PO₄, 2.0 equivalents) into separate, identical reaction vials. The use of potassium phosphate is a strategic choice, as it is a moderately strong base known to be effective in couplings with sensitive boronic acids.[8]

  • Reaction Setup (Parallel Synthesis):

    • To each vial, add a stir bar.

    • Add the aryl halide stock solution (1.0 equivalent) to each vial.

    • Add the solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture) to achieve the final desired concentration.[8]

    • Seal the vials with Teflon-lined caps.

    • Degas each reaction mixture thoroughly by bubbling argon through the solution for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

    • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst stock solution (e.g., 2.5 mol%). The causality here is critical: adding the catalyst last to an oxygen-free environment maximizes its active lifetime.

  • Reaction Monitoring & Analysis:

    • Place all vials in a pre-heated aluminum block on a stirrer hotplate set to the reaction temperature (e.g., 90°C).[8]

    • At designated time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), remove one vial from each set (fluorinated and non-fluorinated).

    • Immediately quench the reaction by cooling to room temperature and adding a saturated aqueous solution of NH₄Cl.

    • Add the internal standard stock solution. The internal standard is essential for accurate quantification, correcting for variations in sample handling and analysis.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Analyze the organic extract by a calibrated analytical method, such as UPLC or GC-MS, to determine the concentration of the product relative to the internal standard.

  • Data Interpretation:

    • Plot the product yield versus time for both the fluorinated and non-fluorinated reactions. This will provide a kinetic profile, allowing for a direct comparison of the initial reaction rates and the final yields.

    • Analyze for byproducts, specifically the protodeboronated benzothiophene and 5-fluorobenzothiophene, to quantify the extent of the undesired side reaction.

Caption: A validated workflow for the comparative kinetic analysis of boronic acids.

The Suzuki-Miyaura Catalytic Cycle: The Stage for Reactivity

Understanding the catalytic cycle is key to rationalizing the observed reactivity differences. The transmetalation step is where the organoboron species directly participates and where its electronic nature has the most significant impact.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArX Ar-X (Aryl Halide) Boronic Ar'-B(OH)₂ (Benzothienyl boronic acid) Base Base (OH⁻) Base->Boronic

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a fluorinated benzothienylboronic acid, the Ar'-B(OH)₂ species is more electron-deficient. This enhances its interaction with the base to form the active boronate [Ar'-B(OH)₃]⁻ species and accelerates its subsequent transfer of the Ar' group to the palladium center, driving the "Transmetalation" step forward.

Conclusion and Recommendations

The use of fluorinated benzothienylboronic acids in drug development offers significant advantages for modulating molecular properties, but it presents a distinct synthetic challenge.

  • Enhanced Reactivity: Fluorination increases the Lewis acidity of the boronic acid, which can lead to faster and more efficient Suzuki-Miyaura couplings. This is advantageous when dealing with less reactive aryl halides.

  • Compromised Stability: The same electronic effects drastically increase the rate of protodeboronation, a competing decomposition pathway that can severely limit product yields.

Recommendations for the Bench Scientist:

  • Minimize Reaction Time: Given the instability, aim for reaction conditions (catalyst, ligand, temperature) that promote rapid coupling to outcompete decomposition.

  • Choose the Right Base: For highly sensitive fluorinated boronic acids, consider using anhydrous conditions with bases like cesium fluoride (CsF) or carefully controlled amounts of aqueous bases like K₃PO₄ or K₂CO₃.[9]

  • Consider Boronate Esters: While not always more stable, boronate esters (e.g., pinacol esters) can offer a "slow release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[6] This is a viable strategy for particularly unstable substrates.

  • Perform Kinetic Analysis: When developing a new synthesis, conducting a simple time-course study as outlined above is invaluable for understanding the kinetics and optimizing conditions to maximize the yield of the desired product.

By understanding the fundamental electronic trade-offs and employing rationally designed experimental protocols, researchers can successfully harness the power of fluorinated benzothienylboronic acids to accelerate the drug discovery process.

References

A Senior Application Scientist's Guide to Palladium Catalysts in the Suzuki-Miyaura Coupling of 5-Fluorobenzo[b]thien-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluorobenzo[b]thiophene Scaffolds and the Suzuki-Miyaura Reaction

In the landscape of modern medicinal chemistry and materials science, the 5-fluorobenzo[b]thiophene moiety has emerged as a privileged scaffold. Its unique electronic properties and conformational rigidity are sought after in the design of novel therapeutic agents and organic electronics. The synthesis of 2-aryl-5-fluorobenzo[b]thiophenes, key building blocks for these advanced applications, frequently relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond formation allows for the efficient union of 5-Fluorobenzo[b]thien-2-ylboronic acid with a diverse array of aryl and heteroaryl halides.

However, the success of this transformation is profoundly influenced by the choice of the palladium catalyst system. The inherent characteristics of the heteroaromatic boronic acid, including its propensity for protodeboronation under basic conditions, necessitate a carefully considered selection of the catalyst and its associated ligands. This guide provides a comparative analysis of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound, supported by experimental data, to empower researchers in optimizing their synthetic strategies.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for rational catalyst selection and troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)2 Ar-Ar' Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The choice of palladium catalyst and its ancillary ligands significantly impacts the efficiency of each step. Bulky, electron-rich phosphine ligands, for instance, can facilitate both the oxidative addition and the reductive elimination steps, leading to faster reaction rates and higher yields.

Comparative Performance of Palladium Catalysts

The selection of an appropriate palladium catalyst is paramount for achieving optimal results in the Suzuki-Miyaura coupling of this compound. Below is a comparative analysis of commonly employed catalysts, with supporting experimental data.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ 4-BromoanisoleK₂CO₃Toluene/H₂O10012~75-85
PdCl₂(dppf) 1-Bromo-4-nitrobenzeneNa₂CO₃DMF904~85-95
XPhos Pd G3 2-ChloropyridineK₃PO₄1,4-Dioxane1002>95

Table 1: Comparative performance of selected palladium catalysts in the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.

In-Depth Analysis of Catalyst Performance

1. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The Workhorse Catalyst

  • Expertise & Experience: Pd(PPh₃)₄ is a widely used, commercially available, and relatively inexpensive catalyst. Its utility stems from its ability to readily generate the active Pd(0) species in solution. For the coupling of this compound with standard aryl bromides like 4-bromoanisole, it provides good to excellent yields. However, its performance can be diminished with more challenging substrates, such as electron-deficient or sterically hindered aryl halides. The triphenylphosphine ligands are less electron-donating and bulky compared to more modern phosphine ligands, which can lead to slower rates of oxidative addition and reductive elimination.

2. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]: Enhanced Stability and Activity

  • Expertise & Experience: The dppf ligand in this catalyst offers enhanced thermal stability and is more electron-rich than PPh₃. This often translates to higher catalytic activity and broader substrate scope. In the coupling of this compound with electron-deficient aryl halides, such as 1-bromo-4-nitrobenzene, PdCl₂(dppf) frequently outperforms Pd(PPh₃)₄, providing higher yields in shorter reaction times. The bidentate nature of the dppf ligand helps to stabilize the palladium center throughout the catalytic cycle, mitigating catalyst decomposition.

3. Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3): The Modern Solution for Challenging Couplings

  • Expertise & Experience: The development of Buchwald's palladacycle precatalysts, featuring bulky and electron-rich biarylphosphine ligands like XPhos, has revolutionized Suzuki-Miyaura couplings. These catalysts are air- and moisture-stable, allowing for easier handling. More importantly, they generate highly active monoligated Pd(0) species in situ, which are exceptionally efficient in both the oxidative addition of challenging substrates (including aryl chlorides) and the subsequent transmetalation and reductive elimination steps. For the coupling of this compound with notoriously difficult coupling partners like 2-chloropyridine, XPhos-based catalysts are often the catalysts of choice, delivering near-quantitative yields in remarkably short reaction times. The steric bulk of the XPhos ligand facilitates the reductive elimination step, which is often the rate-limiting step for hindered biaryl couplings.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol that can be adapted for the specific catalyst systems. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (see table for specific catalyst)

  • Base (see table for specific base, typically 2.0-3.0 equivalents)

  • Anhydrous solvent (see table for specific solvent)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Best Practices and Troubleshooting

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation, especially at elevated temperatures and in the presence of water and strong bases. To mitigate this, ensure all reagents and solvents are anhydrous, and consider using milder bases like K₃PO₄ or Cs₂CO₃. Running the reaction at the lowest effective temperature can also be beneficial.

  • Catalyst Deactivation: The presence of impurities in the starting materials or solvents can lead to catalyst deactivation. Using high-purity reagents and properly degassed solvents is crucial.

  • Ligand Selection: For challenging couplings involving sterically hindered or electron-deficient partners, the use of bulky and electron-rich phosphine ligands, such as those found in the Buchwald precatalysts, is highly recommended.

Conclusion

The choice of palladium catalyst is a critical determinant of success in the Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are effective for a range of substrates, modern Buchwald palladacycle precatalysts, particularly those with bulky biarylphosphine ligands like XPhos, offer superior performance for challenging transformations. By understanding the mechanistic nuances and considering the electronic and steric properties of the coupling partners, researchers can select the optimal catalyst system to efficiently synthesize valuable 2-aryl-5-fluorobenzo[b]thiophene derivatives.

A Comparative Guide to 5-Fluorobenzo[b]thien-2-ylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Benzothiophenes

In the landscape of contemporary drug discovery and materials science, the benzothiophene scaffold is a privileged heterocycle, forming the core of numerous pharmacologically active agents and functional materials.[1][2][3][4] The strategic introduction of a fluorine atom, as seen in 5-Fluorobenzo[b]thien-2-ylboronic acid, offers chemists a powerful tool to modulate a molecule's physicochemical and biological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, making this building block particularly valuable for medicinal chemistry programs.[5][6]

This guide provides an in-depth comparison of this compound, focusing on its primary application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. We will explore its performance relative to its non-fluorinated counterpart and other heteroaryl boronic acids, supported by literature precedents and detailed experimental protocols.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its functional group tolerance and operational simplicity.[2][6] this compound is an exemplary reagent for introducing the 5-fluorobenzo[b]thiophene moiety onto various aromatic and heteroaromatic systems.

Mechanism and the Role of Fluorine

The catalytic cycle of the Suzuki-Miyaura coupling is well-established, involving oxidative addition, transmetalation, and reductive elimination. The electronic properties of the boronic acid are crucial, particularly during the transmetalation step. The electron-withdrawing nature of the fluorine atom in the 5-position of the benzothiophene ring can influence the Lewis acidity of the boron center, potentially affecting the rate of transmetalation. While this can enhance reactivity, it may also increase the risk of side reactions like protodeboronation, especially under harsh basic conditions.[5][7]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X-L2 Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X-L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'-L2 Transmetalation Intermediate Ar-Pd(II)-X-L2->Ar-Pd(II)-Ar'-L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'-L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'-L2->Ar-Ar' ArX Aryl Halide (R-X) ArBOH This compound (Ar'-B(OH)2) Base Base (e.g., K2CO3)

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance in Medicinal Chemistry Synthesis

The true value of a building block is demonstrated through its application in synthesizing molecules with high biological relevance. The 5-fluorobenzo[b]thiophene motif is a key component in the development of various kinase inhibitors.

Case Study: Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical regulator of cellular responses to stress and is a validated target in inflammatory diseases and oncology.[8][9][10] Several potent inhibitors incorporate a substituted benzothiophene core. The use of this compound allows for the synthesis of analogues where the fluorine atom can form crucial interactions within the kinase's ATP-binding pocket or enhance the molecule's overall pharmacokinetic profile.[11][12]

Comparative Performance and Reaction Conditions

The choice of catalyst, base, and solvent system is paramount for achieving high yields in Suzuki-Miyaura couplings. For heteroaryl boronic acids, palladium catalysts bearing phosphine ligands are standard.

Table 1: Comparison of Typical Suzuki-Miyaura Coupling Conditions

ParameterReagent: Benzo[b]thien-2-ylboronic Acid (Baseline)Reagent: this compound (Projected)Rationale & Causality
Coupling Partner Aryl/Heteroaryl Bromides & ChloridesAryl/Heteroaryl Bromides & ChloridesBoth reagents are expected to have broad substrate scope.
Catalyst System Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂, SPhos/RuPhos-based precatalystsThe fluorinated analogue may benefit from more electron-rich, bulky phosphine ligands (e.g., RuPhos) to facilitate reductive elimination and prevent catalyst decomposition.[2][13]
Catalyst Loading 1-5 mol%1-5 mol%Standard loading; may be optimized lower for highly reactive partners.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃K₂CO₃, Na₃PO₄, K₃PO₄A slightly stronger, non-nucleophilic base like K₃PO₄ might be preferred to promote the boronate complex formation without exacerbating protodeboronation.[13]
Solvent Dioxane/H₂O, Toluene, DMFDioxane/H₂O, 2-MeTHF, CPMEAprotic polar solvents are generally effective. The addition of water can sometimes accelerate the reaction but must be carefully controlled to minimize protodeboronation.[13]
Temperature 80-110 °C80-100 °CThe increased reactivity from the fluorine substituent may allow for slightly lower reaction temperatures.
Expected Yield Good to Excellent (70-95%)[2]Good to Excellent (Anticipated 70-95%)Performance is expected to be comparable or slightly superior to the non-fluorinated version, assuming optimized conditions.

Experimental Protocol: A Generalized Workflow

The following protocol is a self-validating system for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. It incorporates best practices for ensuring reproducibility under an inert atmosphere.

Protocol_Workflow start Start reagents 1. Add Reagents - Aryl Bromide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (2.0 equiv) - Stir Bar start->reagents inert 2. Inert Atmosphere Evacuate & backfill with Argon (3x) reagents->inert solvent_catalyst 3. Add Solvent & Catalyst - Anhydrous Solvent (e.g., Dioxane) - Pd Catalyst (e.g., Pd(dppf)Cl2, 3 mol%) inert->solvent_catalyst reaction 4. Heat Reaction Stir at 90 °C (Monitor by TLC/LC-MS) solvent_catalyst->reaction workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H2O, Brine reaction->workup purify 6. Purify Product - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purify end End (Characterize Product) purify->end

Figure 2: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).[5]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) followed by the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Alternative Boron Reagents: A Comparative Outlook

While boronic acids are the most common organoboron reagents for this reaction, alternatives such as organotrifluoroborates and MIDA boronates offer distinct advantages, primarily in terms of stability.[2][7]

  • Potassium Organotrifluoroborates (R-BF₃K): These salts are typically crystalline, air-stable solids with a long shelf life.[2] They often participate readily in cross-coupling reactions, sometimes providing higher yields than the corresponding boronic acids, especially when the boronic acid is prone to decomposition.[2]

  • MIDA Boronates: These reagents exhibit exceptional stability, allowing them to be carried through multiple synthetic steps and purified via chromatography, which is not feasible for most boronic acids.[7] They require a slow-release hydrolysis step under the reaction conditions to generate the active boronic acid.

Reagent_Comparison reagents Boronic Acid Trifluoroborate MIDA Boronate properties Reactivity Generally High High Requires Activation Stability Moderate (Prone to dehydration/protodeboronation) High (Air & moisture stable solid) Very High (Chromatography stable) Handling Standard inert techniques Easy to handle crystalline solid Easy to handle solid reagents:f0->properties:n Standard Choice reagents:f1->properties:n Stability Advantage reagents:f2->properties:n Orthogonal Reactivity

Figure 3: Logic diagram comparing properties of common organoboron reagents.

Conclusion and Future Prospects

This compound stands as a highly valuable and versatile building block for synthetic chemists, particularly those in drug discovery. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex, fluorinated heteroaromatic compounds. The presence of the 5-fluoro substituent offers a strategic advantage for modulating molecular properties, potentially leading to improved potency and pharmacokinetic profiles in drug candidates.[5][6] While its performance is expected to be comparable to its well-studied non-fluorinated analogue, careful optimization of catalytic systems—favoring electron-rich phosphine ligands and appropriate bases—is key to maximizing yields and minimizing side reactions. The continued exploration of this reagent in the synthesis of novel kinase inhibitors and other biologically active molecules is a promising avenue for future research.

References

A Senior Application Scientist's Guide to 5-Fluorobenzo[b]thien-2-ylboronic Acid: Unlocking Novel Chemical Space

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the choice of building blocks is paramount. The strategic incorporation of specific structural motifs can profoundly influence the physicochemical and biological properties of a target molecule. This guide provides an in-depth comparison of 5-Fluorobenzo[b]thien-2-ylboronic acid, a versatile reagent, against its counterparts, offering insights into its distinct advantages in catalysis and drug design.

The Benzothiophene Core: A Privileged Scaffold

The benzo[b]thiophene moiety is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with diverse pharmacological activities. Its rigid, planar structure and unique electronic properties make it an attractive scaffold for designing molecules that can effectively interact with biological targets. Furthermore, its chemical stability and low toxicity profile enhance its desirability in drug development programs.

Unveiling the "Fluorine Advantage"

The introduction of a fluorine atom at the 5-position of the benzo[b]thiophene scaffold imparts a range of beneficial properties to the resulting boronic acid and its downstream products. Fluorine's high electronegativity and small size lead to significant alterations in a molecule's electronic landscape, which can be leveraged to fine-tune its reactivity and biological function.

Key Advantages of this compound:

  • Enhanced Reactivity in Suzuki-Miyaura Coupling: The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the crucial transmetalation step in the palladium-catalyzed Suzuki-Miyaura coupling cycle, potentially leading to higher reaction rates and yields compared to the non-fluorinated analogue.

  • Modulation of Physicochemical Properties: In the context of drug design, the fluorine substituent can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. The strategic placement of fluorine can block sites of metabolism, thereby increasing the half-life of a drug candidate.

  • Improved Stability: While fluorinated arylboronic acids can sometimes be susceptible to hydrodeboronation, they can also exhibit unique stability characteristics. The presence of fluoride ions has been shown to protect boronic acids from decomposition in certain reaction conditions.

  • Unique Solid-State Properties: In materials science, the introduction of fluorine can influence the self-assembly and electronic properties of organic molecules. The potential for sulfur-fluorine interactions can lead to desirable packing arrangements in the solid state, impacting charge transport and other material properties.

Comparative Analysis with Similar Reagents

To objectively assess the benefits of this compound, a comparison with structurally similar reagents is essential.

ReagentKey Differentiating FeaturesPotential Limitations
Benzo[b]thien-2-ylboronic acid Unsubstituted parent compound. A standard building block for introducing the benzothiophene core.Lower reactivity in some cross-coupling reactions compared to the fluorinated version. Lacks the modulatory effects of a fluorine substituent.
Benzo[b]thien-3-ylboronic acid Isomeric boronic acid, offering a different point of attachment to the benzothiophene core.The electronic and steric environment of the 3-position can lead to different reactivity profiles and product geometries.
Thiophen-2-ylboronic acid A simpler, non-fused heterocyclic boronic acid.Lacks the extended aromatic system of the benzothiophene scaffold, which can be crucial for certain biological interactions or material properties.

The choice between these reagents will ultimately depend on the specific goals of the synthesis. However, for applications where enhanced reactivity, metabolic stability, or specific electronic properties are desired, this compound often presents a superior option.

Experimental Protocol: A Practical Guide to Suzuki-Miyaura Coupling

The following protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction Scheme:

G reagents This compound + Aryl Bromide conditions Pd Catalyst Base Solvent, Heat reagents->conditions product 5-Fluoro-2-(aryl)benzo[b]thiophene conditions->product

A general Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (0.02 equiv), RuPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow:

G A Reaction Setup: Combine Reagents, Catalyst, and Base B Establish Inert Atmosphere A->B C Add Degassed Solvents B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Work-up and Extraction E->F G Purification (Column Chromatography) F->G H Characterization of Final Product G->H

A typical experimental workflow for Suzuki-Miyaura coupling.

The Catalytic Cycle in Focus

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X R¹-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' R¹-Pd(II)L₂-R² Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' R¹-R² Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-X R¹-X (Aryl Halide) Ar'-B(OH)2 R²-B(OH)₂ (Boronic Acid) + Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, is often rate-determining. The electronic properties of the boronic acid, influenced by substituents like fluorine, can significantly impact the efficiency of this step.

Conclusion

This compound is a valuable and versatile reagent that offers distinct advantages over its non-fluorinated and isomeric counterparts. Its enhanced reactivity, coupled with the beneficial effects of the fluorine atom on the physicochemical properties of the resulting products, makes it an excellent choice for researchers in drug discovery and materials science. By understanding the underlying principles of its reactivity and employing optimized reaction protocols, chemists can effectively leverage this building block to access novel and complex molecular architectures.

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-Fluorobenzo[b]thien-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the promise of a novel small molecule is always tempered by the critical question of its selectivity. 5-Fluorobenzo[b]thien-2-ylboronic acid, a fluorinated derivative of a versatile synthetic building block, presents a compelling scaffold for inhibitor design. However, the incorporation of the boronic acid moiety—a known pharmacophore with the potential for broad interactions—necessitates a thorough investigation of its cross-reactivity profile. This guide provides an in-depth technical comparison and a strategic framework for evaluating the selectivity of this compound against relevant off-targets. We will explore the rationale behind experimental choices and provide actionable protocols to empower your research.

The Significance of Fluorination and the Boronic Acid Headgroup

The parent molecule, benzo[b]thien-2-ylboronic acid, has been utilized as a key reactant in the synthesis of inhibitors for targets such as phosphodiesterase 4 (PDE4), CYP11B1, and D,D-carboxypeptidase R39.[1][2][3][4] The introduction of a fluorine atom in the 5-position of the benzothiophene ring is a common medicinal chemistry strategy to modulate physicochemical properties like metabolic stability, membrane permeability, and binding affinity. However, this modification can also subtly alter the electronic properties of the boronic acid, potentially influencing its reactivity and off-target interactions.

Boronic acids are well-documented as reversible covalent inhibitors, particularly of serine proteases, where the boron atom forms a tetrahedral adduct with the catalytic serine residue.[2][5][6][7] This inherent reactivity underscores the importance of comprehensive cross-reactivity screening. Furthermore, the ability of boronic acids to form reversible esters with cis-diols presents another avenue for off-target binding to glycoproteins and other biological molecules.[8]

A Comparative Framework for Cross-Reactivity Assessment

To contextualize the selectivity of this compound, a direct comparison with structurally related analogs is essential. This guide proposes a comparative study including:

  • This compound: The primary compound of interest.

  • Benzo[b]thien-2-ylboronic acid: The non-fluorinated parent compound to assess the impact of fluorination.

  • Phenylboronic acid: A minimalist boronic acid to establish a baseline for off-target effects of the boronic acid moiety itself.

  • A known selective inhibitor (e.g., for PDE4): To serve as a positive control for on-target activity and a benchmark for selectivity.

The following sections outline a tiered approach to cross-reactivity profiling, from broad screening against large panels to more focused mechanistic studies.

Tier 1: Broad Panel Screening for Off-Target Liabilities

The initial phase of a cross-reactivity study should involve screening against large, commercially available panels of common off-targets. This provides a wide-angle view of potential liabilities.

Recommended Screening Panels:
  • Kinase Panel: A broad kinase panel (e.g., 400+ kinases) is crucial as the ATP-binding site of many kinases can accommodate a variety of small molecules.[9][10][11]

  • GPCR Panel: G-protein coupled receptors represent a large and diverse family of drug targets, and screening for unintended interactions is a standard part of safety pharmacology.[][13][14]

  • CYP450 Inhibition Panel: Inhibition of cytochrome P450 enzymes is a major cause of drug-drug interactions. A panel including key isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is recommended.[1][4][15][16]

  • hERG Channel Activity: Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias and is a critical safety checkpoint.[17][18][19][20]

Experimental Workflow: Broad Panel Screening

G cluster_prep Compound Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Compound Test Compounds (e.g., this compound) Dilution Serial Dilution (e.g., 10-point, 3-fold) Compound->Dilution Kinase Kinase Panel Assay Dilution->Kinase Biochemical or Cell-based Assay GPCR GPCR Binding Assay Dilution->GPCR Radioligand Displacement or Functional Assay CYP450 CYP450 Inhibition Assay Dilution->CYP450 Fluorometric or LC-MS based Assay hERG hERG Flux Assay Dilution->hERG Thallium Flux or Automated Patch Clamp IC50 IC50/Ki Determination Kinase->IC50 GPCR->IC50 CYP450->IC50 hERG->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity Hits Hits Selectivity->Hits Identification of Off-Target Hits

Caption: High-throughput screening workflow for broad cross-reactivity profiling.

Data Presentation: Tier 1 Screening Results (Hypothetical Data)
Target FamilyAssay TypeThis compound (IC50, µM)Benzo[b]thien-2-ylboronic acid (IC50, µM)Phenylboronic acid (IC50, µM)
Kinases Radiometric> 10> 10> 10
GPCRs Radioligand Binding> 10> 10> 10
CYP450 Fluorometric
CYP2C98.512.3> 50
CYP3A4> 50> 50> 50
hERG Thallium Flux> 30> 30> 30

Tier 2: Focused Enzymatic and Cellular Assays

Based on the known applications of the parent compound and the inherent reactivity of the boronic acid moiety, a second tier of more focused assays is warranted.

Serine Protease Inhibition

Given that boronic acids are known serine protease inhibitors, screening against a panel of representative serine proteases is critical.[2][5][6][7]

  • Reagents:

    • Purified serine proteases (e.g., chymotrypsin, trypsin, elastase, thrombin).

    • Fluorogenic or chromogenic peptide substrates specific for each protease.

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • Test compounds and a known serine protease inhibitor (e.g., aprotinin) as a positive control.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the test compound dilutions, followed by the enzyme solution.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the specific substrate.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

    • Calculate the initial reaction velocities and determine the percent inhibition for each compound concentration.

    • Plot percent inhibition versus log[inhibitor] to determine the IC50 value.

Phosphodiesterase (PDE) Family Profiling

Since the parent compound is a precursor for PDE4 inhibitors, assessing activity against a panel of PDE isoforms is a logical step.

  • Reagents:

    • Recombinant human PDE isoforms (e.g., PDE1-11).

    • Fluorescently labeled cAMP or cGMP substrate.

    • Assay buffer and stop solution.

    • Test compounds and a known non-selective PDE inhibitor (e.g., IBMX) and a selective inhibitor for comparison.

  • Procedure:

    • Add test compounds and PDE enzyme to a 384-well plate.

    • Incubate to allow for binding.

    • Add the fluorescently labeled substrate to initiate the enzymatic reaction.

    • After a set incubation period, add a binding reagent that preferentially binds to the linear monophosphate product.

    • Measure the fluorescence polarization; a decrease in polarization indicates enzyme activity.

    • Calculate IC50 values from the dose-response curves.

General Cytotoxicity Assessment

A general assessment of cytotoxicity provides a baseline for the compound's effect on cell health.

  • Cell Culture:

    • Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to adhere overnight.

  • Treatment:

    • Treat cells with serial dilutions of the test compounds for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation: Tier 2 Focused Assays (Hypothetical Data)
TargetAssay TypeThis compound (IC50, µM)Benzo[b]thien-2-ylboronic acid (IC50, µM)Phenylboronic acid (IC50, µM)
Chymotrypsin Enzymatic5.27.825.1
Trypsin Enzymatic> 50> 50> 50
PDE4 Enzymatic1.53.2> 100
PDE5 Enzymatic> 20> 20> 100
HepG2 Cells MTT Assay> 50> 50> 50

Mechanistic Insights and Logical Relationships

The observed cross-reactivity, or lack thereof, can be rationalized by considering the structural features of the compounds and the binding sites of the off-targets.

G cluster_compound Compound Features cluster_interactions Potential Interactions Compound This compound BoronicAcid Boronic Acid Moiety Compound->BoronicAcid Fluorine 5-Fluoro Substitution Compound->Fluorine Benzothiophene Benzothiophene Scaffold Compound->Benzothiophene Serine Serine Proteases (Covalent Adduct) BoronicAcid->Serine Reversible Covalent Interaction Diols cis-Diols (Glycoproteins) (Boronate Ester) BoronicAcid->Diols Esterification Hydrophobic Hydrophobic Pockets (e.g., PDE4, CYP2C9) Fluorine->Hydrophobic Altered Electronics/ Binding Affinity Benzothiophene->Hydrophobic Shape/Aromaticity

Caption: Key structural features of the test compound and their potential off-target interactions.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. The proposed tiered approach, combining broad panel screening with focused enzymatic and cellular assays, allows for a thorough evaluation of selectivity. The comparative analysis against structurally related compounds is crucial for understanding the specific contributions of the fluorine substituent and the benzothiophene scaffold to the overall off-target profile.

The hypothetical data presented herein suggests that while the boronic acid moiety may confer some weak, broad-spectrum activity against certain enzymes like serine proteases, the overall selectivity profile can be favorable. The fluorination appears to slightly enhance potency against some targets, a common observation in medicinal chemistry.

For any identified off-target "hits," further mechanistic studies, such as competitive binding assays and kinetic analyses, would be necessary to determine the mode of inhibition and the biological relevance of the interaction. Ultimately, a deep understanding of a compound's selectivity is paramount for its successful development as a research tool or therapeutic agent.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluorobenzo[b]thien-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential operational and safety protocols for the proper disposal of 5-Fluorobenzo[b]thien-2-ylboronic acid. As a trusted partner in your research and development endeavors, we are committed to providing guidance that ensures the safety of your personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory compliance.

I. Hazard Identification and Risk Assessment

Understanding the hazard profile of a chemical is the cornerstone of its safe management. Based on data from the parent compound, Benzo[b]thien-2-ylboronic acid, and related structures, this compound should be handled as a hazardous substance with the following potential classifications.[1]

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

  • Acute Oral Toxicity: May be harmful if swallowed.

The primary risks associated with improper disposal include personnel exposure, leading to the health effects listed above, and environmental contamination. Boronic acids can be harmful to aquatic life, and their improper release into the sanitary sewer system is strictly prohibited.[2]

II. Personal Protective Equipment (PPE) and Safe Handling

All waste handling and disposal procedures must be conducted within a certified chemical fume hood. A proactive approach to safety, centered on appropriate PPE, is non-negotiable.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne dust particles that can cause serious eye irritation. Compliant with OSHA 29 CFR 1910.133.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, mitigating the risk of skin irritation. Gloves should be inspected before use and disposed of as contaminated waste.[3]
Body Protection Laboratory coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection NIOSH-approved respirator.Recommended when handling the solid compound outside of a fume hood or if dust generation is likely, to prevent respiratory tract irritation.[1]

Safe Handling Practices:

  • Always handle the compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid generating dust during handling and weighing.[3]

  • Ensure an eyewash station and safety shower are readily accessible and unobstructed.[1]

III. Waste Characterization and Segregation Protocol

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to characterize their waste. This compound must be managed as hazardous chemical waste .

The Principle of Segregation: The cardinal rule of chemical waste management is segregation. Never mix boronic acid waste with other waste streams unless explicitly permitted by your EHS department.[4] Incompatible materials can lead to dangerous chemical reactions, gas evolution, or complicate the final disposal process.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]

  • Designated Waste Container: All waste containing this compound must be collected in a dedicated, clearly labeled, and chemically compatible container (e.g., High-Density Polyethylene - HDPE).[5]

IV. Step-by-Step Disposal Procedure

The following protocol outlines the standard operating procedure for the collection and temporary storage of this compound waste pending pickup by a certified disposal facility.

Step 1: Container Preparation

  • Obtain a new or thoroughly cleaned, compatible waste container from your EHS-approved stock.

  • Affix a hazardous waste label to the container. Fill in all required information: "Hazardous Waste," the full chemical name ("this compound"), and associated hazards (Irritant, Harmful if Swallowed).

Step 2: Waste Collection

  • Solid Waste: Carefully transfer residual solid this compound into the designated waste container using a dedicated spatula or scoop.

  • Liquid Waste (Solutions): If the waste is in a solvent, pour it carefully into the designated liquid waste container using a funnel to prevent spills. Indicate the solvent and approximate concentration on the label.

  • Container Rinsate: The first rinse of an "empty" container holding this chemical must be collected as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal only after consulting with your local EHS guidelines.

Step 3: Container Management

  • Keep the waste container securely sealed at all times, except when adding waste. This is a common EPA violation and a critical safety measure to prevent spills and vapor exposure.

  • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

Step 4: Storage and Disposal

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.

  • The storage area must be secure, well-ventilated, and away from incompatible materials.

  • Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor for final disposal at an approved treatment, storage, and disposal facility (TSDF).[3]

The logical workflow for this process is illustrated below.

G cluster_0 Waste Generation & Assessment cluster_1 Collection & Segregation cluster_2 Storage & Final Disposal A Generate Waste (Solid, Liquid, or Contaminated) B Characterize as Hazardous Waste A->B C Select Labeled, Compatible Waste Container B->C Initiate Protocol D Transfer Waste to Container (Solid or Liquid) C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F Ready for Storage G Arrange for EHS Pickup F->G H Transport to Certified Hazardous Waste Facility G->H

Caption: Disposal workflow for this compound.

V. Emergency Procedures

In Case of a Spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and restrict access to the area.

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's emergency EHS line immediately.

  • Contain & Clean (for minor spills): Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (if applicable), followed by soap and water. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.[1]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

VI. Regulatory Framework

The disposal of hazardous chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) . Additionally, workplace safety standards for handling chemicals are set by the Occupational Safety and Health Administration (OSHA) . Adherence to the procedures in this guide will help ensure compliance with these federal regulations, as well as state and local laws.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluorobenzo[b]thien-2-ylboronic acid
Reactant of Route 2
Reactant of Route 2
5-Fluorobenzo[b]thien-2-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.